4-(2-iodoethyl)tetrahydro-2H-pyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-iodoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPKHPJSREPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(2-Iodoethyl)tetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of 4-(2-iodoethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step sequence involving the tosylation of 2-(tetrahydro-2H-pyran-4-yl)ethanol followed by a Finkelstein reaction. This document outlines the detailed experimental protocols, the underlying reaction mechanisms, and a full suite of characterization techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful synthesis and rigorous characterization of the target compound.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties. As a cyclic ether, the THP moiety can act as a bioisosteric replacement for a cyclohexane ring, but with reduced lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor.[3] These features can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Consequently, THP derivatives are integral components of numerous therapeutic agents, including treatments for cancer and mood disorders.[1][4]
The target molecule, this compound (CAS No. 4677-16-1), is a particularly useful synthetic intermediate.[5][6] The primary alkyl iodide functionality provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the tetrahydropyranyl ethyl motif into more complex molecular architectures. This guide presents a reliable two-step synthesis starting from the commercially available alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound involves disconnecting the carbon-iodine bond. This disconnection points to a nucleophilic substitution reaction. The iodide can be installed via a Finkelstein reaction, a classic and highly efficient method for preparing alkyl iodides.[7][8] The precursor for the Finkelstein reaction would be an alcohol derivative with a good leaving group, such as a tosylate. This tosylate, in turn, is readily prepared from the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.
Caption: Two-step experimental workflow for the synthesis.
Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl tosylate
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Finkelstein Reaction)
Mechanism Insight: The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process. [9]The reaction is driven to completion by taking advantage of differential solubilities. Sodium iodide (NaI) is soluble in acetone, while the byproduct, sodium tosylate (NaOTs), is not. [7][10]According to Le Châtelier's principle, the precipitation of the sodium tosylate salt from the reaction mixture shifts the equilibrium towards the formation of the alkyl iodide, often resulting in high yields. [8] Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude 2-(tetrahydro-2H-pyran-4-yl)ethyl tosylate from the previous step and dissolve it in acetone.
-
Reagent Addition: Add sodium iodide (NaI, 3.0 eq) to the solution. Causality: A significant excess of sodium iodide is used to ensure the reaction goes to completion and to maximize the rate of the Sₙ2 substitution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the starting tosylate is no longer visible.
-
Workup: After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless to pale yellow liquid.
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of the expected analytical results.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum should show distinct signals corresponding to the tetrahydropyran ring protons and the ethyl chain protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | ddd | 2H | -O-CH₂ - (axial, ring) |
| ~3.38 | td | 2H | -O-CH₂ - (equatorial, ring) |
| ~3.20 | t | 2H | -CH₂ -I |
| ~1.95 | q | 2H | -CH₂ -CH₂-I |
| ~1.65 | m | 3H | -CH- and ring protons |
| ~1.30 | qd | 2H | Ring protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~67.5 | -O-C H₂- (ring) |
| ~39.8 | -C H₂-CH₂-I |
| ~35.0 | -C H- (ring) |
| ~32.1 | Ring carbons |
| ~5.9 | -C H₂-I |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. The spectrum will be dominated by C-H and C-O stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-2950 | Strong | C-H (sp³) stretch |
| 2850-2870 | Strong | C-H (sp³) stretch |
| 1085-1100 | Strong | C-O-C (ether) stretch |
| ~1220 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₁₃IO), the expected molecular weight is approximately 240.09 g/mol . [6]
| m/z | Interpretation |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 113 | [M-I]⁺ Fragment |
| 85 | [C₅H₉O]⁺ Fragment (THP ring) |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; hydrolysis of TsCl. | Ensure reagents and solvent are anhydrous. Allow reaction to stir for a longer duration. |
| Side Products in Step 1 | Elimination reaction. | Maintain a low temperature (0 °C) during the addition of TsCl. |
| Incomplete Finkelstein Reaction | Insufficient heating; poor quality NaI. | Ensure the reaction is refluxing properly. Use freshly opened or dried NaI. Consider using a higher boiling point solvent like MEK if acetone proves insufficient. |
| Product Decomposition | Alkyl iodides can be light-sensitive. | Store the final product in an amber vial under an inert atmosphere and refrigerate. |
Conclusion
This guide has detailed a reliable and well-established two-step synthesis for this compound. By converting the parent alcohol to a tosylate followed by a Finkelstein reaction, the target compound can be obtained in good yield and high purity. The provided protocols, mechanistic insights, and comprehensive characterization data serve as a self-validating system for researchers. The utility of this building block in introducing the beneficial tetrahydropyran scaffold makes this synthetic procedure a valuable tool for professionals in drug discovery and organic synthesis.
References
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- AdiChemistry. (n.d.).
- S
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- Advanced ChemBlocks. (n.d.). tetrahydro-4-(2-iodoethyl)-2H-pyran.
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A Spectroscopic Guide to 4-(2-iodoethyl)tetrahydro-2H-pyran: Structure Elucidation for Researchers and Drug Development Professionals
Introduction
4-(2-iodoethyl)tetrahydro-2H-pyran is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive iodoethyl side chain and a stable tetrahydropyran ring, allows for its incorporation into a diverse range of molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not just the data, but also the underlying principles and experimental considerations for its accurate interpretation.
The structural integrity and purity of starting materials are critical in drug discovery and development. Spectroscopic techniques are the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure. This guide will delve into the predicted spectral signatures of this compound, offering a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for the this compound molecule will be utilized.
Figure 1. IUPAC numbering for this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The electronegativity of the oxygen atom in the tetrahydropyran ring and the iodine atom in the side chain will significantly influence the chemical shifts.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2, H6 (axial & equatorial) | 3.30 - 4.00 | m | - |
| H3, H5 (axial & equatorial) | 1.20 - 1.80 | m | - |
| H4 | 1.50 - 2.00 | m | - |
| H7 | 1.80 - 2.10 | q | ~ 7 |
| H8 | 3.10 - 3.30 | t | ~ 7 |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
Rationale for Predictions:
-
H2 and H6: The protons on the carbons adjacent to the ether oxygen (C2 and C6) are expected to be the most deshielded due to the electron-withdrawing effect of the oxygen atom.[1][2] Their signals are predicted to appear in the downfield region of 3.30-4.00 ppm. The axial and equatorial protons at these positions are diastereotopic and will likely exhibit complex splitting patterns (multiplets).
-
H3 and H5: The protons on C3 and C5 are in a more aliphatic environment and are expected to resonate in the typical alkane region of 1.20-1.80 ppm as complex multiplets.
-
H4: The methine proton at the point of substitution is also expected to be in the aliphatic region, likely overlapping with the signals from H3 and H5.
-
H7 and H8: The protons of the iodoethyl side chain will show characteristic splitting patterns. The protons on C8 (H8), being directly attached to the carbon bearing the electronegative iodine atom, will be deshielded and are predicted to appear as a triplet around 3.10-3.30 ppm. The protons on C7 (H7) will be a quartet due to coupling with the H8 protons and will appear further upfield, around 1.80-2.10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Carbon | Predicted Chemical Shift (ppm) |
| C2, C6 | 65 - 75 |
| C3, C5 | 30 - 40 |
| C4 | 35 - 45 |
| C7 | 30 - 40 |
| C8 | 5 - 15 |
Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Rationale for Predictions:
-
C2 and C6: The carbons directly bonded to the ether oxygen are significantly deshielded and are expected to resonate in the 65-75 ppm range.[3]
-
C3 and C5: These carbons are in a typical aliphatic environment within the ring and are predicted to have chemical shifts in the 30-40 ppm range.
-
C4: The substituted carbon atom's chemical shift will be influenced by the attached ethyl iodide group and is predicted to be in the 35-45 ppm range.
-
C7: The chemical shift of this carbon will be influenced by the neighboring C8 bearing the iodine atom and is expected in the 30-40 ppm range.
-
C8: The carbon directly attached to the iodine atom experiences a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding.[4][5] Therefore, its signal is predicted to be in the 5-15 ppm range.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-O, and C-I bond vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ stretching) | 2850 - 3000 | Strong |
| C-O-C (asymmetric stretching) | 1050 - 1150 | Strong |
| C-I (stretching) | 500 - 600 | Medium |
Table 3. Predicted Key IR Absorptions for this compound.
Rationale for Predictions:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations from the tetrahydropyran ring and the ethyl side chain.[6][7]
-
C-O-C Stretching: A prominent, strong absorption band is expected in the 1050-1150 cm⁻¹ range, which is characteristic of the asymmetric C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.[1][2][3][8]
-
C-I Stretching: The C-I bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.[6] The bond energy of C-I is relatively low.[9]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions.
Predicted Fragmentation Pathway:
Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment | Notes |
| 240 | [C₇H₁₃IO]⁺• (Molecular Ion) | Expected to be of low to moderate intensity. |
| 127 | [I]⁺ | A characteristic peak for iodine-containing compounds. |
| 113 | [C₇H₁₃O]⁺ | Loss of an iodine radical from the molecular ion. This is a very likely fragmentation due to the weak C-I bond.[10] |
| 85 | [C₅H₉O]⁺ | Loss of ethylene from the [C₇H₁₃O]⁺ fragment, a common fragmentation for ethers. |
Table 4. Predicted Major Fragments in the Mass Spectrum of this compound.
Rationale for Predictions:
The most prominent feature in the mass spectrum of an iodoalkane is typically the facile cleavage of the weak carbon-iodine bond.[10] Therefore, a significant peak corresponding to the loss of an iodine radical (M - 127) is expected, resulting in the [C₇H₁₃O]⁺ cation at m/z 113. The molecular ion peak at m/z 240 may be observed, but its intensity could be low due to the ease of fragmentation. A peak at m/z 127, corresponding to the iodine cation, is also highly probable. Further fragmentation of the [C₇H₁₃O]⁺ ion could occur through pathways characteristic of cyclic ethers, such as the loss of ethylene to give a fragment at m/z 85.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
MS: For electron ionization mass spectrometry (EI-MS), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). The sample should be sufficiently volatile to be vaporized in the ion source.
Instrumentation and Data Acquisition
Figure 3. General workflow for the spectroscopic analysis of this compound.
-
NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of signals. Standard pulse sequences for ¹H and ¹³C{¹H} (proton-decoupled) NMR should be used.
-
IR Spectroscopy: A Fourier-transform infrared (FT-IR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry: An electron ionization mass spectrometer with a quadrupole or time-of-flight (TOF) analyzer is suitable. A standard electron energy of 70 eV is used for ionization.
Conclusion
References
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Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm. Retrieved from [Link]
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Cambridge International. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved from [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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reactivity and stability of 4-(2-iodoethyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Reactivity and Stability of 4-(2-Iodoethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure combines a stable, saturated tetrahydropyran (THP) ring with a reactive primary alkyl iodide. The THP moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The iodoethyl side chain serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity, stability, and practical handling considerations, empowering researchers to leverage its synthetic potential effectively and safely.
Physicochemical and Safety Profile
A foundational understanding of the compound's properties is essential for its proper use. The following table summarizes key data points.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4677-16-1 | [1][2] |
| Molecular Formula | C₇H₁₃IO | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Storage Conditions | Store at room temperature, keep in a dark place, sealed in dry conditions | [2] |
Hazard Summary: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn at all times.[5] All manipulations should be performed within a certified chemical fume hood.
Core Reactivity Principles
The reactivity of this compound is dominated by the chemistry of its primary iodoethyl group. The tetrahydropyran ring is generally inert under most conditions used to functionalize the side chain, acting primarily as a sterically demanding substituent.
The Carbon-Iodine (C-I) Bond: The Epicenter of Reactivity
The C-I bond is the molecule's most reactive site. Iodine is an exceptionally effective leaving group in nucleophilic substitution reactions for two key reasons:
-
High Polarizability: The large electron cloud of the iodine atom is easily distorted, which helps stabilize the transition state of substitution reactions.
-
Weak Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave.
This inherent reactivity makes the compound an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds.
The Tetrahydropyran (THP) Ring: The Stabilizing Scaffold
The THP ring is a saturated cyclic ether that adopts a stable chair conformation. It is generally unreactive towards nucleophiles, bases, and mild reducing or oxidizing agents. Its primary influence on reactivity is steric; the bulky ring can modulate the approach of nucleophiles to the electrophilic carbon center, although this effect is somewhat mitigated by the two-carbon ethyl spacer.
Key Reaction Classes
The primary alkyl iodide structure strongly favors bimolecular reactions.
Nucleophilic Substitution (SN2) Reactions
The most important reaction class for this compound is the SN2 reaction. As a primary alkyl halide, it reacts readily with a wide range of nucleophiles in a single, concerted step. This process is highly reliable and stereospecific, proceeding with an inversion of configuration at the electrophilic carbon.
Causality in Experimental Design:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby maximizing its nucleophilicity.
-
Nucleophile Strength: Stronger nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) react much faster than weaker ones (e.g., H₂O, ROH).
-
Temperature: Modest heating (40-80 °C) is often sufficient to drive these reactions to completion in a reasonable timeframe.
Common SN2 transformations include the synthesis of:
-
Amines: Via reaction with ammonia or primary/secondary amines.
-
Azides: Using sodium azide, providing a precursor to primary amines via reduction.
-
Thiols and Thioethers: With sodium hydrosulfide or thiolates.
-
Nitriles: Employing sodium or potassium cyanide, enabling chain extension.
Caption: General workflow for SN2 reactions of this compound.
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution.[6] This pathway results in the formation of 4-vinyltetrahydro-2H-pyran.
SN2 vs. E2 Competition:
-
Base Strength & Steric Hindrance: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 elimination because their size impedes them from acting as nucleophiles at the sterically shielded carbon atom.[6]
-
Temperature: Higher temperatures generally favor elimination over substitution.
For synthetic purposes, elimination is often an undesired side reaction. To favor substitution, one should choose a strong but non-hindered nucleophile (e.g., NaN₃) and avoid excessively high temperatures.
Caption: The competition between SN2 and E2 pathways is dictated by reaction conditions.
Stability and Degradation
Alkyl iodides, while synthetically useful, require careful handling and storage to prevent degradation.[5][7]
Photostability
The primary stability concern is sensitivity to light. The C-I bond can undergo homolytic cleavage upon exposure to UV light, generating radical intermediates. This process ultimately leads to the formation of molecular iodine (I₂), which imparts a characteristic pink or brown color to the sample.[8][9]
Caption: Proposed light-induced radical degradation pathway for alkyl iodides.
Thermal and Chemical Stability
-
Thermal: The compound is reasonably stable at room temperature but may decompose upon prolonged heating, which can promote both elimination and substitution side reactions.
-
Chemical Incompatibilities: this compound is incompatible with:
Protocol: Handling and Storage for Maximum Stability
Adherence to a strict handling and storage protocol is critical to maintain the purity and reactivity of the compound.
-
Receiving and Inspection: Upon receipt, inspect the container for integrity. Note the initial color. A pale yellow tint is often acceptable, but a significant pink or brown color indicates decomposition.
-
Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical safety goggles, and a flame-resistant lab coat when handling the compound.[5]
-
Inert Atmosphere Handling: For transfers and reactions, especially those sensitive to moisture or oxidation, use an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or glovebox. While not strictly necessary for all applications, it is best practice.[10]
-
Storage Container: Store the compound in its original, tightly sealed, light-resistant container (e.g., an amber glass bottle).[9] For long-term storage, wrapping the bottle in aluminum foil provides additional protection from light.
-
Storage Environment:
-
Store in a cool, dry, and well-ventilated area designated for chemical storage.[5]
-
Keep away from direct sunlight, heat sources, and incompatible substances.[5][10]
-
While some suppliers suggest room temperature storage[2], refrigeration (2-8 °C) can further slow potential degradation, especially after the bottle has been opened.
-
-
Dispensing: Use clean, dry syringes or cannulas for transfers under an inert atmosphere. If dispensing in air, do so quickly and efficiently within a fume hood and reseal the container immediately.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations for hazardous chemical waste.[10]
Conclusion
This compound is a valuable building block for chemical synthesis, offering a robust platform for introducing the tetrahydropyran motif into target molecules. Its reactivity is centered on the primary C-I bond, which overwhelmingly favors SN2 reactions with a diverse range of nucleophiles. The principal challenge associated with this compound is its inherent sensitivity to light, which necessitates careful handling and storage under dark, cool, and dry conditions. By understanding these principles of reactivity and stability, researchers can confidently and successfully employ this versatile reagent in the development of novel pharmaceuticals and complex organic molecules.
References
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Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. [Link]
- Google Patents. (2009).
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PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]
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PubChem. (n.d.). 4-iodotetrahydro-2H-pyran. [Link]
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Mayya Alocci. (2023). E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. YouTube. [Link]
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4-(2-iodoethyl)tetrahydro-2H-pyran IUPAC name and structure
An In-depth Technical Guide: 4-(2-Iodoethyl)tetrahydro-2H-pyran
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a detailed examination of this compound, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its core chemical identity, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
The Tetrahydropyran Moiety: A Privileged Scaffold
The tetrahydropyran (THP) ring is a non-aromatic, six-membered heterocyclic ether.[1][2] In the landscape of drug discovery, it is recognized as a "privileged scaffold".[3][4] This status is attributed to its favorable physicochemical properties. The non-planar, saturated ring system can increase the three-dimensionality of drug candidates, often leading to improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity compared to flat aromatic systems.[3] Its oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions and solubility. Consequently, the THP motif is integral to a wide range of natural products and synthetic pharmaceuticals, including agents with anticancer and antimicrobial properties.[4][5]
Core Profile: this compound
IUPAC Nomenclature and Molecular Structure
The unambiguous IUPAC name for the compound is This compound .[6] Its structure consists of a saturated tetrahydropyran ring substituted at the 4-position with a two-carbon ethyl chain, terminating in an iodine atom.
Caption: Structure of this compound.
Physicochemical and Safety Data
The key properties and safety information for this compound are summarized below for rapid assessment and laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 4677-16-1 | [6][7] |
| Molecular Formula | C₇H₁₃IO | [6] |
| Molecular Weight | 240.09 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [8] |
| SMILES | ICCC1CCOCC1 | [6] |
| Storage | Store at room temperature, in a dry, well-ventilated place. | [6][7][9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |
| Precautionary Codes | P261, P280, P305+P351+P338 | [11] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Incompatibilities | Strong oxidizing agents | [9] |
Synthesis and Mechanistic Considerations
While many complex methods exist for creating substituted pyran rings,[12][13] this compound is most efficiently prepared from a readily available precursor, showcasing its role as a functionalized intermediate.
Preferred Synthetic Route: The Finkelstein Reaction
The conversion of an alcohol to an alkyl iodide is a cornerstone transformation in organic synthesis. For this target molecule, the most direct and reliable method involves a nucleophilic substitution (Sₙ2) reaction on a sulfonate ester derivative of the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydro-2H-pyran. The Finkelstein reaction, which uses an alkali metal iodide, is ideal for this purpose.
Causality of Experimental Choices:
-
Two-Step Process: A two-step process (tosylation followed by iodination) is generally higher-yielding and cleaner than a direct conversion of the alcohol. The tosylate group is an excellent leaving group, far superior to the hydroxide anion (HO⁻), facilitating a rapid Sₙ2 reaction.
-
Solvent Choice: Acetone is the classic solvent for the Finkelstein reaction. Sodium iodide (NaI) is soluble in acetone, whereas the byproducts, sodium tosylate (NaOTs) or sodium chloride (NaCl), are not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.
Experimental Protocol
Step 1: Tosylation of 4-(2-hydroxyethyl)tetrahydro-2H-pyran
-
Dissolve 4-(2-hydroxyethyl)tetrahydro-2H-pyran (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step.
Step 2: Iodination to form this compound
-
Dissolve the crude tosylate from Step 1 in acetone.
-
Add sodium iodide (NaI) (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.
-
After cooling to room temperature, filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and then with a dilute sodium thiosulfate solution to remove any residual iodine color.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target compound.
Reactivity and Applications in Drug Development
The primary value of this compound lies in the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making the terminal carbon of the ethyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity allows the compound to serve as a versatile building block for introducing the desirable tetrahydropyran scaffold into more complex molecular architectures.
Key Applications:
-
Alkylation of Nucleophiles: It readily reacts with amines, thiols, phenols, and carbanions to form new C-N, C-S, C-O, and C-C bonds, respectively. This is fundamental for linking the THP "pharmacophore" to other fragments or core structures in a drug discovery program.
-
Synthesis of Novel Therapeutics: The THP moiety is found in numerous biologically active compounds. Using this reagent, medicinal chemists can efficiently synthesize libraries of novel analogues of existing drugs or natural products to explore structure-activity relationships (SAR). For instance, derivatives of pyran have shown potential as anticancer agents.[4]
Application Workflow in Synthesis
Caption: Use as a building block in drug discovery.
Analytical Characterization
Authenticating the structure and purity of this compound is critical. The following spectroscopic signatures are expected:
-
¹H NMR: Protons on the carbon bearing the iodine (-CH₂I) would appear as a triplet at approximately 3.2-3.4 ppm. The adjacent methylene protons (-CH₂-) would also be a triplet around 1.8-2.0 ppm. The protons on the tetrahydropyran ring would produce a complex multiplet pattern between 1.2 and 4.0 ppm.
-
¹³C NMR: The carbon attached to iodine (C-I) would be the most downfield of the aliphatic signals, typically appearing around 5-15 ppm. The other sp³ hybridized carbons of the ring and side chain would resonate in the 25-75 ppm range.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 240. A characteristic isotopic pattern for iodine would be present. Common fragmentation patterns would include the loss of an iodine radical (m/z = 113) and cleavage of the ethyl side chain.
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2850-2950 cm⁻¹ and the C-O-C ether stretch at approximately 1080-1120 cm⁻¹. The C-I stretch is a weak band typically found at 500-600 cm⁻¹.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][14]
-
Ventilation: Use this compound in a well-ventilated fume hood to avoid inhalation of vapors.[9][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[9]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its structure combines the beneficial properties of the privileged tetrahydropyran scaffold with a highly versatile iodoethyl reactive handle. This combination makes it an indispensable building block for researchers in medicinal chemistry and organic synthesis, facilitating the efficient construction of complex molecules with potential therapeutic applications. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.
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Chemical-Suppliers. 4-iodo-tetrahydro-2h-pyran | CAS 25637-18-7. [Link]
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PubChem. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]
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PubChem. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. [Link]
-
Wikipedia. Pyran. [Link]
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NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
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ChemBK. 4-iodo-tetrahydro-2H-pyran. [Link]
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NIH National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
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Organic Chemistry Portal. 4H-Pyran Synthesis. [Link]
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National Institute of Standards and Technology. Tetrahydropyran - NIST WebBook. [Link]
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PubMed. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]
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MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(2-iodoethyl)tetrahydro-2H-pyran in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-(2-iodoethyl)tetrahydro-2H-pyran, a key intermediate in various synthetic applications, particularly in pharmaceutical and materials science research.[1] Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, providing researchers with the predictive tools and practical methodologies to confidently handle this compound.
Molecular Characterization and its Implications for Solubility
To predict the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule, with the chemical formula C7H13IO, incorporates several key features that dictate its interaction with various solvents.
-
Tetrahydropyran (THP) Ring: This saturated cyclic ether is a dominant feature. The ether oxygen possesses lone pairs of electrons, making it a hydrogen bond acceptor.[2][3] However, the absence of a hydrogen atom directly bonded to the oxygen means it cannot act as a hydrogen bond donor.[2][3] The THP ring itself introduces a degree of polarity to the molecule.
-
Iodoethyl Group: The ethyl chain is nonpolar, contributing to the molecule's hydrophobic character. The terminal iodine atom is large and polarizable, capable of participating in dipole-dipole and van der Waals interactions.
-
Overall Polarity: The molecule presents a balance of polar and nonpolar characteristics. The ether linkage provides a polar region, while the hydrocarbon backbone and the iodoethyl group contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] For this compound, this means its solubility will be a function of the solvent's polarity, hydrogen bonding capability, and potential for dipole-dipole interactions.
Predicted Solubility Profile in Common Organic Solvents
The following table summarizes the predicted solubility of this compound across a spectrum of organic solvents, categorized by their polarity and primary intermolecular forces.
| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar, Aprotic | Hexane, Cyclohexane, Toluene | Poor to Insoluble | The significant polarity mismatch between the polar THP ring and the nonpolar solvent limits solubility. Van der Waals forces alone are insufficient to overcome the solute-solute and solvent-solvent interactions.[4][8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Excellent | The polarity of these solvents is well-matched with the overall polarity of the solute. Dipole-dipole interactions between the C-Cl bonds and the C-O and C-I bonds of the solute promote dissolution.[7] |
| Polar, Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to Excellent | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ether oxygen of the THP ring. THF, being structurally similar to the THP ring, is expected to be an excellent solvent. |
| Polar, Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These highly polar solvents are effective at solvating a wide range of molecules. Their strong dipole moments can effectively surround and stabilize the polar regions of the solute.[7] |
| Polar, Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These alcohols can act as hydrogen bond donors to the ether oxygen of the solute, which is a favorable interaction.[3] However, the nonpolar iodoethyl group may limit miscibility, especially with longer-chain alcohols. |
| Highly Polar, Protic | Water | Poor to Insoluble | The large, nonpolar iodoethyl group and the overall hydrocarbon structure lead to a significant hydrophobic character, making it poorly soluble in water despite the presence of the hydrogen bond-accepting ether group.[7] |
Causality in Solvent Selection: A Deeper Dive
The choice of solvent is a critical parameter in any chemical process. For this compound, the selection should be guided by the intended application.
-
For Organic Synthesis: A solvent that fully dissolves the reactants is typically required to ensure a homogeneous reaction mixture and facilitate molecular collisions. Based on the predicted profile, halogenated solvents like DCM and polar aprotic solvents such as THF would be excellent initial choices for reactions involving this compound.
-
For Purification by Crystallization: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for dissolution upon heating and subsequent precipitation of pure crystals upon cooling. A binary solvent system, such as a mixture of a good solvent (e.g., DCM) and a poor solvent (e.g., hexane), can be systematically tested to find the optimal ratio for recrystallization.
-
For Chromatographic Purification: The choice of eluent in column chromatography is governed by the principles of solubility and adsorption. A less polar mobile phase, such as a hexane/ethyl acetate mixture, would allow for good separation on a silica gel stationary phase, with the elution strength being modulated by increasing the proportion of the more polar ethyl acetate.
The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on the properties of this compound.
Caption: Logical workflow for solvent selection for this compound.
Experimental Protocol for Solubility Determination
The following protocol provides a robust, self-validating methodology for determining the solubility of this compound. This procedure can be adapted for both qualitative assessment and quantitative measurement.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or shaker
-
Graduated cylinders or pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Apparatus for solvent removal (e.g., rotary evaporator or nitrogen stream)
Step-by-Step Methodology
Part A: Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
-
Preparation: In a series of labeled vials, add approximately 10-20 mg of this compound.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments) while agitating the mixture.
-
Observation: Observe the mixture after each addition. Note whether the solid dissolves completely, partially, or remains insoluble.
-
Classification: Classify the solubility as:
-
Soluble: Dissolves completely within 1 mL of solvent.
-
Sparingly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
-
Repeat: Repeat steps 2-4 for each solvent to be tested.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
This method, considered a gold standard, determines the equilibrium solubility at a specific temperature.[9]
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer the filtered, known volume of the saturated solution to a pre-weighed vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) or a gentle stream of nitrogen until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken. The result is typically expressed in mg/mL or g/L.
Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate the standard deviation.
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use materials of the highest available purity.
The following diagram outlines the experimental workflow for the quantitative determination of solubility.
Caption: Experimental workflow for quantitative solubility determination.
Safety Considerations
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
The solubility of this compound is governed by its amphiphilic nature, with a polar tetrahydropyran ring and a nonpolar iodoethyl group. It is predicted to be highly soluble in halogenated and polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar and highly polar protic solvents like water. This guide provides a robust framework for understanding and predicting its solubility, along with a detailed experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can effectively select appropriate solvent systems to optimize their synthetic, purification, and analytical workflows.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.YouTube, 2025.
- Hydrogen bonding properties of non-polar solvents.RSC Publishing, N/A.
- Solubility of Organic Compounds.University of Toronto, 2023.
- How to determine the solubility of a substance in an organic solvent?
- Polarity of Solvents.N/A, N/A.
- Experiment: Solubility of Organic & Inorganic Compounds.N/A, N/A.
- What factors affect solubility?
- Biochemistry, Dissolution and Solubility.
- 3.2 Solubility – Introductory Organic Chemistry.
- Reagents & Solvents: Solvents and Polarity.University of Rochester, Department of Chemistry, N/A.
- Properties of Common Organic Solvents.University of Minnesota, 2022.
- Polarity Index.MilliporeSigma, N/A.
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- EXPERIMENT 1 DETERMIN
- 4-iodo-tetrahydro-2H-pyran.ChemBK, 2024.
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potential applications of 4-(2-iodoethyl)tetrahydro-2H-pyran in medicinal chemistry
A-Technical-Guide-to-4-(2-iodoethyl)tetrahydro-2H-pyran-in-Medicinal-Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Saturated heterocyclic scaffolds are foundational elements in modern drug discovery, offering a robust strategy to optimize the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable structural motif. This guide provides a comprehensive technical overview of 4-(2-iodoethyl)tetrahydro-2H-pyran, a versatile building block for introducing the THP core into novel molecular entities. We will explore its synthesis, reactivity, and strategic applications in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights. The primary focus will be on leveraging its unique properties to enhance drug-like characteristics, including solubility, metabolic stability, and target engagement.
Introduction: The Strategic Value of Saturated Heterocycles in Drug Design
The incorporation of saturated heterocyclic rings is a well-established strategy in medicinal chemistry to navigate the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unlike their flat, aromatic counterparts, these three-dimensional structures can improve aqueous solubility, reduce metabolic liability, and provide specific vectors for target interaction.
The tetrahydropyran (THP) ring, in particular, offers a unique combination of features:
-
Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, enhancing interactions with water and improving solubility compared to its carbocyclic analog, cyclohexane.[1] This modulation of lipophilicity is crucial for achieving a favorable pharmacokinetic profile.
-
Metabolic Stability: The THP ring is generally resistant to metabolic degradation, offering a stable scaffold for the construction of drug candidates.
-
Conformational Rigidity: As a conformationally restrained ether, the THP moiety has lower entropy, which can be advantageous for binding to biological targets.[1]
-
Bioisosterism: The THP group is often used as a bioisostere for cyclohexane, providing an additional point of interaction through the oxygen atom while maintaining a similar spatial arrangement.[1][2]
This compound (Figure 1) is a bifunctional reagent that combines the beneficial properties of the THP core with the reactivity of a primary alkyl iodide, making it a valuable tool for medicinal chemists.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Physicochemical Properties
Synthesis
While numerous methods exist for the synthesis of tetrahydropyrans, this compound is typically prepared from a commercially available precursor, 4-(2-hydroxyethyl)tetrahydro-2H-pyran, through a Finkelstein reaction or by using other standard iodinating agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 4677-16-1 | [3] |
| Molecular Formula | C7H13IO | [3] |
| Molecular Weight | 240.09 g/mol | [3] |
| IUPAC Name | This compound | [3] |
Core Applications in Medicinal Chemistry: Leveraging the Iodoethyl Moiety
The primary alkyl iodide functionality of this compound is a versatile electrophilic handle for a variety of synthetic transformations. Its reactivity allows for the facile introduction of the tetrahydropyran-ethyl group onto nucleophilic scaffolds, a common strategy in the hit-to-lead and lead optimization phases of drug discovery.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of N-substituted tetrahydropyran derivatives. This is particularly relevant in the development of kinase inhibitors and other ATP-competitive drugs, where a terminal amine often serves as a key pharmacophoric element.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of amines.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.).
-
Addition of Alkylating Agent: this compound (1.2 eq.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 60-80 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
O-Alkylation of Phenols and Alcohols
The ether linkage is a common and stable functional group in many pharmaceuticals. This compound can be used to alkylate phenols and alcohols to introduce the THP-ethyl moiety, which can improve metabolic stability and modulate lipophilicity.
Experimental Protocol: General Procedure for O-Alkylation
-
Deprotonation: To a solution of the phenol or alcohol (1.0 eq.) in a polar aprotic solvent (e.g., DMF, THF) is added a suitable base (e.g., sodium hydride, potassium carbonate, 1.5 eq.) at 0 °C.
-
Addition of Alkylating Agent: After stirring for a short period, this compound (1.2 eq.) is added.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Workup and Purification: The workup and purification are similar to the N-alkylation procedure.
S-Alkylation of Thiols
Thioethers are another important class of functional groups in medicinal chemistry. The alkylation of thiols with this compound proceeds readily under basic conditions to provide the corresponding thioether derivatives.
C-Alkylation of Enolates and Other Carbon Nucleophiles
For the formation of carbon-carbon bonds, this compound can react with a variety of carbon nucleophiles, such as enolates derived from ketones, esters, and other activated methylene compounds. This allows for the incorporation of the THP-ethyl side chain into more complex carbon skeletons.
Advanced Applications: Transition Metal-Catalyzed Cross-Coupling Reactions
While less common than their bromide and chloride counterparts, alkyl iodides can participate in certain transition metal-catalyzed cross-coupling reactions. This opens up possibilities for more complex molecular architectures. For instance, under specific conditions, this compound could potentially be used in Suzuki, Sonogashira, or Heck-type coupling reactions, although this would require careful optimization of reaction conditions to favor the desired coupling over competing side reactions like β-hydride elimination.
The Tetrahydropyran Moiety in Approved Drugs and Clinical Candidates
The tetrahydropyran ring is present in a number of marketed drugs and clinical candidates, highlighting its acceptance and utility in drug design.[4][5][6] For instance, the anti-cancer agent Eribulin contains a tetrahydropyran motif.[5][6] The presence of the THP ring in these molecules often contributes to favorable pharmacokinetic properties.[1]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily introduce the beneficial tetrahydropyran moiety via a reactive iodoethyl linker makes it a powerful tool for drug discovery and development. The straightforward alkylation chemistry allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic use of saturated heterocyclic building blocks like this compound will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
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The Enduring Utility of the Tetrahydropyran Moiety: A Technical Guide for the Modern Chemist
Abstract
The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing one oxygen atom, represents a cornerstone of modern organic chemistry.[1] While its most recognized role is as a robust protecting group for hydroxyl functionalities, the THP moiety is also a prevalent structural motif in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tetrahydropyran chemistry. We will delve into the core principles of THP as a protecting group, including detailed mechanistic insights and field-proven experimental protocols for its installation and removal. Beyond this classical application, this guide will explore the strategic importance of the THP scaffold in medicinal chemistry, its synthesis as a core structural element, and practical considerations for its characterization.
The Tetrahydropyran Group: Structure and Fundamental Properties
Tetrahydropyran (oxane) is a colorless, volatile liquid with the chemical formula C₅H₁₀O.[1][5] In its ground state, THP adopts a chair conformation to minimize steric and torsional strain.[6] The presence of the ether oxygen atom significantly influences the ring's electronic properties, rendering the adjacent C2 and C6 positions susceptible to specific chemical transformations.
Spectroscopic Characterization of the Tetrahydropyran Ring:
A foundational understanding of the spectroscopic signature of the THP ring is crucial for reaction monitoring and product characterization.
-
¹H NMR: The proton NMR spectrum of unsubstituted tetrahydropyran displays three multiplets corresponding to the protons at C2/C6, C3/C5, and C4.[7] The protons on the carbons adjacent to the oxygen (C2 and C6) are deshielded and typically appear in the range of 3.4-4.5 ppm.[8]
-
¹³C NMR: The carbon atoms flanking the oxygen (C2 and C6) in the ¹³C NMR spectrum are also deshielded, typically resonating in the 60-80 ppm range.[8][9]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a tetrahydropyran-containing molecule is a strong C-O stretching absorption band, typically observed between 1000 and 1300 cm⁻¹.[8]
Tetrahydropyran as a Protecting Group for Alcohols
The protection of alcohols as tetrahydropyranyl (THP) ethers is a classic and widely employed strategy in multi-step organic synthesis.[9] This transformation converts the nucleophilic and acidic hydroxyl group into a stable acetal, which is inert to a broad range of reaction conditions.[1][9]
Causality Behind the Choice of THP Protection:
The decision to employ a THP protecting group is often driven by its stability profile. THP ethers are resistant to:
-
Strongly basic conditions (e.g., hydrolysis of esters).[9]
-
Organometallic reagents (e.g., Grignard and organolithium reagents).[9]
-
Nucleophilic attack.
-
Many oxidizing and reducing agents.[10]
This stability makes the THP group an excellent choice when subsequent chemical steps involve these types of reagents. However, a significant drawback is the introduction of a new stereocenter at the C2 position of the THP ring, which can lead to the formation of diastereomers if the alcohol is chiral.[9][11] This can complicate purification and spectral analysis.
Mechanism of THP Ether Formation
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction involving 3,4-dihydro-2H-pyran (DHP).[1] The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.
Caption: Acid-catalyzed formation of a THP ether.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a reliable method for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of THP Ether Deprotection
The removal of the THP group is achieved through acid-catalyzed hydrolysis, which is essentially the reverse of the protection mechanism. The acetal is protonated, leading to the formation of the same resonance-stabilized oxocarbenium ion and the release of the parent alcohol.
Caption: Acid-catalyzed hydrolysis of a THP ether.
Experimental Protocol: Acidic Deprotection of a THP Ether
This protocol outlines a standard procedure for the cleavage of a THP ether using acetic acid.
Materials:
-
THP ether (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP ether (1.0 equiv) in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the solution at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the deprotected alcohol.
Comparative Analysis of Deprotection Methods
The choice of deprotection conditions is critical to ensure the selective removal of the THP group without affecting other sensitive functionalities in the molecule. A variety of acidic catalysts can be employed, with varying degrees of reactivity and selectivity.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference(s) |
| Acetic Acid/THF/H₂O | THF/H₂O | Room Temp. | 1-4 h | >90 | [6] |
| p-TsOH | Methanol | Room Temp. | 0.5-2 h | >90 | [6] |
| PPTS | Ethanol | 50-60 | 2-6 h | 85-95 | [6] |
| LiCl | DMSO/H₂O | 90 | 6 h | 80-95 | [12][13] |
| Montmorillonite K10 | Methanol | 40-50 | 1-3 h | >90 | [8][14] |
The Tetrahydropyran Moiety in Medicinal Chemistry and Natural Products
Beyond its role as a protecting group, the tetrahydropyran ring is a privileged scaffold in medicinal chemistry and a common feature in a diverse range of biologically active natural products.[2][3][4] Its conformational rigidity and the presence of a hydrogen bond acceptor in the ether oxygen allow it to serve as a bioisostere for cyclohexane, often leading to improved pharmacokinetic properties.[3]
Notable Examples of THP-Containing Molecules:
-
Gilteritinib (Xospata®): An FDA-approved tyrosine kinase inhibitor for the treatment of acute myeloid leukemia, featuring a substituted amino-THP moiety.[3]
-
Eribulin (Halaven®): A synthetic macrocyclic ketone analog of the marine natural product halichondrin B, used in the treatment of metastatic breast cancer.[12]
-
Phorboxazole A: A potent cytostatic marine natural product containing multiple tetrahydropyran and tetrahydrofuran rings.[15]
-
Topiramate (Topamax®): An anticonvulsant drug that is a sulfamate-substituted fructopyranose derivative, which contains a tetrahydropyran ring system.[3]
The prevalence of the THP motif in these and other bioactive molecules underscores the importance of developing synthetic methodologies for the stereocontrolled construction of substituted tetrahydropyran rings.
Advanced Synthetic Strategies for Tetrahydropyran Ring Construction
While the hydrogenation of dihydropyrans is a classical method for synthesizing the parent tetrahydropyran, the construction of substituted THP rings in the context of complex molecule synthesis requires more sophisticated strategies.[6] Some of the key modern methods include:
-
Intramolecular Oxa-Michael Addition: The 1,4-conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a powerful method for the formation of tetrahydropyran rings.
-
Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde can lead to the formation of a tetrahydropyran ring through an oxocarbenium ion intermediate.
-
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde or ketone can provide a direct route to dihydropyran precursors, which can then be hydrogenated to the corresponding tetrahydropyran.
Troubleshooting Common Issues in Tetrahydropyran Chemistry
Problem: Low yield or incomplete THP protection.
-
Possible Cause: Insufficiently acidic catalyst or catalyst decomposition.
-
Solution: Consider using a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) in catalytic amounts. Ensure the catalyst is fresh.
-
-
Possible Cause: Wet reagents or solvents.
-
Solution: Use anhydrous solvents and ensure the alcohol and DHP are dry.
-
-
Possible Cause: Steric hindrance around the hydroxyl group.
-
Solution: Increase the reaction temperature or use a more reactive catalyst system.
-
Problem: Unwanted deprotection of the THP ether during workup or chromatography.
-
Possible Cause: Residual acid from the reaction.
-
Solution: Ensure a thorough quench with a mild base like saturated sodium bicarbonate solution.
-
-
Possible Cause: Acidic silica gel.
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
-
Problem: Complex NMR spectra due to diastereomers.
-
Possible Cause: The alcohol is chiral, leading to the formation of two diastereomeric THP ethers.
-
Solution: If separation of the diastereomers is not feasible, consider using an alternative protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS). In some cases, the diastereomers can be carried through the synthetic sequence and separated at a later stage.
-
Conclusion
The tetrahydropyran ring system is a versatile and indispensable tool in the arsenal of the modern organic chemist. Its enduring utility as a protecting group for alcohols is complemented by its increasing recognition as a key structural motif in medicinal chemistry and natural product synthesis. A thorough understanding of the principles governing its formation, cleavage, and stereocontrolled synthesis is essential for researchers and drug development professionals seeking to leverage the unique properties of this important heterocycle.
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role of the iodo group in the reactivity of alkyl iodides
An In-depth Technical Guide: The Role of the Iodo Group in the Reactivity of Alkyl Iodides
Introduction
In the landscape of organic synthesis, alkyl halides are foundational building blocks, serving as versatile electrophiles in a myriad of transformations. Among them, alkyl iodides (R-I) occupy a position of prominence due to their exceptional reactivity, which unlocks synthetic pathways that are often sluggish or inaccessible with other alkyl halides. This heightened reactivity is not a matter of chance but a direct consequence of the unique physicochemical properties of the iodine atom and the resultant nature of the carbon-iodine (C-I) bond.
This technical guide offers a detailed exploration of the iodo group's role in dictating the reactivity of alkyl iodides. We will dissect the fundamental properties of the C-I bond, analyze its profound implications in nucleophilic substitution and elimination reactions, and detail its strategic use in modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of alkyl iodides to solve complex synthetic challenges.
Fundamental Properties of the Carbon-Iodine (C-I) Bond
The enhanced reactivity of alkyl iodides is fundamentally rooted in the properties of the C-I bond. Three key factors—bond strength, polarizability, and leaving group ability—synergize to make this class of compounds uniquely reactive.
Bond Strength and Length
The C-I bond is the longest and weakest of the carbon-halogen bonds.[1][2] This weakness is a direct result of the significant difference in size between the carbon 2sp³ hybrid orbital and the large, diffuse 5p orbital of iodine. The poor orbital overlap leads to a less stable bond with a lower bond dissociation energy (BDE).[3] This inherent weakness means that less energy is required to cleave the C-I bond during a chemical reaction, contributing directly to a lower activation energy and a faster reaction rate compared to other alkyl halides.[2][4]
Table 1: Comparison of Carbon-Halogen (C-X) Bond Properties
| Halogen (X) | Bond Dissociation Energy (kcal/mol for CH₃-X) | C-X Bond Length (pm) | Electronegativity of X |
| F | 115[1] | 139 | 3.98 |
| Cl | 83.7[1] | 178 | 3.16 |
| Br | 72.1[1] | 193 | 2.96 |
| I | 57.6 [1] | 214 | 2.66 |
Data compiled from various sources.[1][5]
Polarizability and Leaving Group Ability
Iodine is the largest and most polarizable of the stable halogens. Its large electron cloud is held relatively loosely by the nucleus and can be easily distorted by an approaching electric field, such as that of an incoming nucleophile. This high polarizability helps to stabilize the transition state of substitution reactions, further lowering the activation energy.
Crucially, these properties converge to make the iodide ion (I⁻) an exceptionally stable and therefore excellent leaving group.[6] A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departing from the substrate.[7] The large atomic radius of iodide allows the negative charge to be dispersed over a large volume, minimizing charge density and increasing its stability.[8] Consequently, among the halides, iodide is the best leaving group.[1][6]
Caption: Relationship between C-I bond properties and reactivity.
Implications in Nucleophilic Substitution & Elimination
The superior leaving group ability of iodide makes alkyl iodides highly reactive substrates in both nucleophilic substitution (Sₙ2, Sₙ1) and elimination (E1, E2) reactions.
Sₙ2 Reactions
The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9][10] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[9][11] The reactivity of alkyl halides in Sₙ2 reactions follows the trend: R-I > R-Br > R-Cl > R-F .[4][9][12]
This trend is a direct consequence of the C-X bond strength and leaving group stability. Because the C-I bond is the weakest, it requires the least energy to break in the transition state, leading to the fastest reaction rates.[4] Alkyl iodides are often the substrate of choice for Sₙ2 reactions, especially when dealing with less reactive nucleophiles or when milder reaction conditions are required.
Caption: Concerted backside attack in an Sₙ2 reaction.
Sₙ1 and E1 Reactions
In Sₙ1 and E1 reactions, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. The stability of the leaving group is paramount in this step. Since iodide is the most stable halide anion, alkyl iodides readily undergo this dissociation, making them highly reactive substrates for Sₙ1 and E1 pathways, particularly for tertiary and secondary systems that can form stable carbocations.
Key Synthetic Preparations of Alkyl Iodides
The utility of alkyl iodides necessitates efficient and reliable methods for their synthesis. Two protocols are cornerstones of their preparation in the laboratory.
Conversion of Alcohols to Alkyl Iodides
A common and effective method for synthesizing alkyl iodides is the reaction of alcohols with a source of iodine, often activated by phosphorus.[13] A widely used reagent system is triphenylphosphine (PPh₃), imidazole, and iodine (I₂). This method is mild and avoids the strongly acidic conditions that can cause rearrangements in sensitive substrates.[14]
The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, displacing the triphenylphosphine oxide group in an Sₙ2 fashion to yield the alkyl iodide.[14]
Experimental Protocol: Synthesis of 1-Iodobutane from 1-Butanol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add triphenylphosphine (28.8 g, 110 mmol) and imidazole (7.5 g, 110 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) and stir the mixture until all solids have dissolved. Cool the flask to 0 °C in an ice bath.
-
Iodine Addition: Add iodine (27.9 g, 110 mmol) portion-wise to the stirred solution. The addition is exothermic and should be done carefully to maintain the temperature below 20 °C. The solution will turn dark brown.
-
Alcohol Addition: Slowly add 1-butanol (7.4 g, 100 mmol) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 1-iodobutane.
The Finkelstein Reaction
The Finkelstein reaction is a classic halogen exchange method that converts alkyl chlorides or bromides into alkyl iodides via an Sₙ2 mechanism.[15][16] The reaction is typically performed by treating the alkyl chloride/bromide with a solution of sodium iodide (NaI) in acetone.[15]
The success of this equilibrium reaction is driven by Le Châtelier's principle. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not.[15] Their precipitation from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide, often resulting in high yields.[17] This method is particularly effective for primary, secondary, allylic, and benzylic halides.[15][17]
Experimental Protocol: Finkelstein Synthesis of 1-Iodopropane
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (7.5 g, 50 mmol).
-
Solvent & Substrate: Add 40 mL of acetone and stir to dissolve the NaI. To this solution, add 1-bromopropane (4.1 mL, 45 mmol).
-
Reaction: Gently heat the mixture to reflux and maintain for 1 hour. A white precipitate (NaBr) will form as the reaction proceeds.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated NaBr. Wash the precipitate with a small amount of acetone.
-
Isolation: Combine the filtrate and washings. Remove the majority of the acetone using a rotary evaporator.
-
Extraction: Add 50 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous mixture with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic extracts, wash with a 5% aqueous solution of sodium thiosulfate (to remove any trace I₂), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain pure 1-iodopropane.
Caption: Experimental workflow for the Finkelstein reaction.
Advanced Applications in Cross-Coupling Reactions
The unique reactivity of the C-I bond is a significant asset in modern transition-metal-catalyzed cross-coupling reactions, which are indispensable tools in pharmaceutical and materials science. In these reactions, the first and often rate-limiting step is the oxidative addition of the alkyl halide to a low-valent metal catalyst (e.g., Pd(0), Ni(0)).
The ease of oxidative addition for alkyl halides follows the trend of C-X bond weakness: R-I > R-Br > R-Cl .[18] The weak C-I bond allows oxidative addition to occur under much milder conditions (lower temperatures, less reactive catalysts) than for the corresponding bromides and chlorides.[19] This high reactivity enables selective coupling of an iodo group in the presence of bromo or chloro groups on the same molecule.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, which forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds, unactivated alkyl iodides are excellent electrophiles. While coupling of alkyl bromides and chlorides is challenging, alkyl iodides often react readily.[20][21] The reaction of an alkyl iodide with an organoboron reagent, catalyzed by a palladium or nickel complex, is a powerful method for constructing complex molecular frameworks.[22]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. While traditionally focused on sp²-hybridized halides, recent advances have enabled the coupling of unactivated alkyl halides.[23][24] Alkyl iodides are the most reactive substrates, allowing the formation of C(sp³)-C(sp) bonds under relatively mild, copper-free or copper-cocatalyzed conditions.[23][25] The reactivity order is again I > Br >> Cl.[26][27]
Heck-Type Reactions
The Heck reaction traditionally couples aryl/vinyl halides with alkenes. Extending this to unactivated alkyl halides has been a significant challenge due to competing β-hydride elimination. However, methods have been developed for Heck-type reactions of alkyl iodides, often proceeding through a hybrid organometallic-radical mechanism.[28][29] These reactions provide efficient access to a variety of cyclic and acyclic products from readily available alkyl iodide precursors.[28][30][31]
Conclusion
The iodo group imparts a unique and powerful reactivity profile to alkyl iodides that distinguishes them from other alkyl halides. The combination of a weak, long carbon-iodine bond and the exceptional stability of the iodide leaving group results in significantly enhanced reaction rates in nucleophilic substitution and elimination reactions. This predictable and high reactivity has made alkyl iodides indispensable substrates in classical organic synthesis. Furthermore, the facility with which the C-I bond undergoes oxidative addition has positioned alkyl iodides as premier electrophiles in a host of modern transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecules under mild and selective conditions. A thorough understanding of the principles governing the reactivity of alkyl iodides is therefore essential for the modern synthetic chemist aiming to design efficient and innovative synthetic routes.
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Walker, S. D., et al. (2006). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 128(38), 12362–12363. Retrieved from [Link]
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Liu, Q., & Zhang, Y. (2008). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, 47(34), 6495-6497. Retrieved from [Link]
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Vechorkin, O., et al. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(35), 12748–12753. Retrieved from [Link]
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Wang, S., et al. (2019). Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. Organic Letters, 21(4), 1059–1063. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Alkylation Using 4-(2-Iodoethyl)tetrahydro-2H-pyran
Prepared by: Gemini, Senior Application Scientist
Abstract
The introduction of the tetrahydropyran (THP) moiety is a valuable strategy in medicinal chemistry and drug development, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. 4-(2-Iodoethyl)tetrahydro-2H-pyran serves as a highly effective alkylating agent for this purpose. Its structure, featuring a primary alkyl iodide, is primed for efficient nucleophilic substitution. This guide provides a comprehensive overview of the reagent's properties, detailed mechanistic insights, and field-tested protocols for its application in N-, O-, and C-alkylation reactions, designed for researchers in synthetic chemistry and drug discovery.
Reagent Profile and Mechanistic Overview
Chemical Properties and Reactivity
This compound is a versatile building block in organic synthesis. The key to its utility lies in the primary iodoethyl group attached to the stable tetrahydropyran ring.
-
Structure:
Image generated by AI. Not from a cited source. -
Formula: C₇H₁₃IO[1]
-
Molecular Weight: 240.09 g/mol [1]
-
CAS Number: 4677-16-1[1]
-
Appearance: Typically a liquid.[2]
The reagent's reactivity is governed by two principal factors:
-
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the corresponding anion, which stems from the weak carbon-iodine (C-I) bond. The reactivity of alkyl halides in substitution reactions increases in the order Cl < Br < I.[3]
-
Steric Hindrance: The iodine is attached to a primary carbon, which is sterically unhindered. This open access to the electrophilic carbon atom strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction mechanism.[4][5][6] Primary alkyl halides are the most reactive substrates for Sₙ2 reactions, while tertiary halides do not react via this pathway due to steric hindrance.[5]
The Sₙ2 Mechanism
The alkylation reactions described herein proceed via a concerted, single-step Sₙ2 mechanism.[3] This involves a backside attack by the nucleophile on the carbon atom bearing the iodide. As the new bond forms between the nucleophile and the carbon, the C-I bond simultaneously breaks.[3][5] This process results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant for the methylene carbon in this specific reagent.
Caption: General Sₙ2 mechanism for alkylation.
Safety and Handling
-
Hazards: Causes skin and serious eye irritation.[1] May cause respiratory irritation. Handle in a well-ventilated area or fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a cool, tightly sealed container.[2][7] Some suppliers recommend refrigeration.[2]
-
Handling: Avoid breathing vapors or mist.[1][7] Wash hands thoroughly after handling.[7][8]
Protocols for Alkylation
The choice of base and solvent is critical for successful alkylation and depends on the pKa of the nucleophile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation but leave the nucleophile relatively "free" and highly reactive.[5][9]
N-Alkylation of Amines and Amides
Scientific Rationale: The alkylation of primary or secondary amines is a fundamental method for synthesizing more substituted amines.[10] A base is required to deprotonate the amine (or the resulting ammonium salt after the first alkylation), neutralizing the acid formed and regenerating the nucleophilic amine.[9] For less nucleophilic substrates like amides, a stronger base such as sodium hydride (NaH) is often necessary to generate the corresponding anion.[11]
Detailed Protocol: N-Alkylation of a Primary Amine
-
Reagent Preparation: To a solution of the primary amine (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.2 M), add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq.).
-
Reaction Setup: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Guideline | Rationale |
| Nucleophile | Primary/Secondary Amine | Good nucleophiles for Sₙ2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, TEA, NaH | Neutralizes HI byproduct; choice depends on amine pKa.[9] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance Sₙ2 reaction rates.[5][9] |
| Stoichiometry | 1.1-1.2 eq. of Alkyl Iodide | Ensures complete consumption of the limiting nucleophile. |
| Temperature | Room Temp to 80 °C | Heating is often required to drive the reaction to completion.[9] |
| Typical Yield | 60-95% | Highly dependent on substrate. |
Troubleshooting:
-
Low Conversion: The base may be too weak or the temperature too low. Consider a stronger base (e.g., NaH for amides) or increasing the temperature.[9]
-
Di-alkylation (for primary amines): Use a larger excess of the amine relative to the alkylating agent to favor mono-alkylation.
O-Alkylation of Phenols
Scientific Rationale: The alkylation of phenols to form ethers is a robust transformation, often referred to as a Williamson ether synthesis.[12] The reaction requires a base to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.[13][14] The choice of solvent can be critical; polar aprotic solvents favor the desired O-alkylation, whereas protic solvents can solvate the oxygen atom and potentially lead to competitive C-alkylation.[13]
Detailed Protocol: O-Alkylation of a Phenol
-
Reagent Preparation: Dissolve the phenol (1.0 eq.) in a suitable polar aprotic solvent like acetonitrile or DMF (~0.2 M).
-
Phenoxide Formation: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) and stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up:
-
Filter off the inorganic salts and rinse with the reaction solvent.
-
Concentrate the filtrate.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Wash the combined organic layers with aqueous NaOH (to remove unreacted phenol), then brine. Dry over anhydrous MgSO₄.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude ether by flash column chromatography.
| Parameter | Guideline | Rationale |
| Nucleophile | Phenol | Acidic proton allows for easy formation of the nucleophilic phenoxide.[13] |
| Base | K₂CO₃, Cs₂CO₃ | Weak bases are sufficient to deprotonate phenols.[13] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor O-alkylation over C-alkylation.[13][15] |
| Stoichiometry | 1.1 eq. of Alkyl Iodide | A slight excess drives the reaction to completion. |
| Temperature | Room Temp to 50 °C | Generally proceeds under mild conditions. |
| Typical Yield | 75-98% | Usually a high-yielding reaction. |
Troubleshooting:
-
Competitive C-Alkylation: This is rare with this substrate but can be minimized by ensuring the use of a polar aprotic solvent.[13]
-
Reaction Stalls: Ensure the base is anhydrous and sufficient for complete phenoxide formation.
C-Alkylation of Enolates
Scientific Rationale: The α-alkylation of carbonyl compounds via their enolate anions is a powerful method for forming new carbon-carbon bonds.[16][17] The reaction requires a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to completely and irreversibly deprotonate the α-carbon.[16][18] The reaction is typically run at low temperatures (e.g., -78 °C) to control enolate formation and prevent side reactions. Softer electrophiles like alkyl iodides tend to favor C-alkylation over O-alkylation.[19]
Detailed Protocol: C-Alkylation of a Ketone
-
Reaction Setup: Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous tetrahydrofuran (THF, ~0.3 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add the ketone (1.0 eq.) to the cold THF. Then, slowly add a solution of LDA (1.05-1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction Conditions: Allow the reaction to stir at -78 °C for several hours, then let it warm slowly to room temperature overnight.
-
Monitoring: Quench a small aliquot with saturated aqueous NH₄Cl and analyze by TLC or GC-MS to check for completion.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.
| Parameter | Guideline | Rationale |
| Nucleophile | Ketone, Ester, etc. | Must possess an enolizable α-proton. |
| Base | LDA, NaHMDS, KHMDS | Strong, non-nucleophilic bases to ensure complete enolate formation.[16] |
| Solvent | Anhydrous THF | Aprotic solvent compatible with strong bases and low temperatures. |
| Stoichiometry | 1.1 eq. of Base & Alkyl Iodide | Ensures complete deprotonation and subsequent alkylation. |
| Temperature | -78 °C to Room Temp | Low temperature is critical for controlling enolate formation and reactivity.[17] |
| Typical Yield | 50-85% | Can be variable; sensitive to moisture and reaction conditions. |
Troubleshooting:
-
No Reaction: Incomplete enolate formation. Ensure the base is active and all reagents/glassware are scrupulously dry.
-
O-Alkylation Product Observed: While less likely with an iodide, this can occur. Ensure low temperature during addition.[19][20]
-
Polyalkylation: Use of a strong base like LDA to form the enolate quantitatively helps minimize this side reaction compared to equilibrium conditions with weaker bases.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful experimental approach. The following workflow outlines the key stages from setup to analysis.
Caption: General laboratory workflow for alkylation.
Conclusion
This compound is a robust and efficient reagent for introducing the valuable tetrahydropyran motif onto a variety of nucleophilic scaffolds. Its primary iodide structure ensures high reactivity in Sₙ2 reactions with minimal steric hindrance. By carefully selecting the appropriate base and solvent system, researchers can achieve high yields for N-, O-, and C-alkylation reactions. The protocols and guidelines presented here offer a solid foundation for the successful application of this versatile building block in pharmaceutical and chemical research.
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Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. Retrieved from [Link]
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Reddit. (2015). Could a primary alkyl halide be unreactive in Sn2 reactions?. Retrieved from [Link]
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ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Alkylation of Enolates. Retrieved from [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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National Institutes of Health (NIH). (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Retrieved from [Link]
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Journal of Organic Chemistry. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Retrieved from [Link]
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protecting group introduction with 4-(2-iodoethyl)tetrahydro-2H-pyran procedure
An Application Guide to the Introduction of the 2-(Tetrahydro-2H-pyran-4-yl)ethyl Protecting Group
Authored by a Senior Application Scientist
Abstract
In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount for achieving target molecules with high fidelity. While the tetrahydropyranyl (THP) group, traditionally installed as an acetal using 3,4-dihydro-2H-pyran (DHP), is a workhorse for hydroxyl protection, its lability under acidic conditions presents limitations. This technical guide details an alternative strategy utilizing 4-(2-iodoethyl)tetrahydro-2H-pyran to install a robust 2-(tetrahydro-2H-pyran-4-yl)ethyl protecting group. This method proceeds via an alkylation mechanism to form a stable ether or thioether linkage, offering a distinct stability profile, particularly resilience to acidic reagents that would cleave a traditional THP acetal. This document provides a comprehensive overview, mechanistic insights, and detailed, field-tested protocols for the protection of alcohols, phenols, and thiols, as well as the subsequent deprotection, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction: A Tale of Two THP Strategies
The tetrahydropyran (oxane) ring is a common motif in chemical synthesis, primarily known for its role in the protection of hydroxyl groups.[1] It is critical, however, to distinguish between two fundamentally different approaches involving this scaffold:
-
Traditional THP Acetal Protection: This classic method uses 3,4-dihydro-2H-pyran (DHP) under acid catalysis to protect an alcohol.[2] The resulting 2-tetrahydropyranyl ether is an acetal, which is stable in basic and neutral media but is readily cleaved under mild acidic conditions.[2][3] A significant drawback is the creation of a new stereocenter, which can complicate purification and spectral analysis.[1]
-
Alkylation with this compound: The subject of this guide, this strategy employs an alkyl iodide to form a stable C-O or C-S bond via a nucleophilic substitution (SN2) reaction. The resulting 2-(tetrahydro-2H-pyran-4-yl)ethyl ether is not an acetal and is therefore stable across a much broader pH range, including acidic conditions. The tetrahydropyran ring in this context serves as a sterically bulky and chemically inert appendage. This approach avoids the creation of a new stereocenter at the point of linkage.
This guide focuses exclusively on the second, more robust alkylative strategy, providing a powerful tool for syntheses requiring acid-stable hydroxyl or thiol protection.
Reagent Profile: this compound
This reagent is the key alkylating agent for introducing the acid-stable protecting group. Its efficacy stems from the primary iodide, which is an excellent leaving group in SN2 reactions.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 4677-16-1 | [4] |
| Molecular Formula | C₇H₁₃IO | [4] |
| Molecular Weight | 240.09 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | - |
Mechanism of Protection: The SN2 Alkylation Pathway
The introduction of the 2-(tetrahydro-2H-pyran-4-yl)ethyl group is a classic SN2 reaction. The process involves two key steps:
-
Deprotonation: A suitable base is used to deprotonate the substrate (alcohol, phenol, or thiol), generating a potent nucleophile (an alkoxide, phenoxide, or thiolate). The choice of base is critical and depends on the pKa of the substrate.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the iodoethyl group, displacing the iodide ion and forming a stable ether or thioether bond.
Caption: General workflow for the SN2 alkylation protection strategy.
Experimental Protocols: Introduction of the Protecting Group
Protocol 1: Protection of Alcohols and Phenols
Causality and Experimental Choices: The acidity of the hydroxyl group dictates the choice of base. For less acidic aliphatic alcohols (pKa ~16-18), a strong, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation. For more acidic phenols (pKa ~10), a milder base such as potassium carbonate (K₂CO₃) is sufficient and often preferred for its ease of handling. A polar aprotic solvent like DMF or THF is used to solvate the cation and promote the SN2 reaction.
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Base: Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) for alcohols, OR anhydrous Potassium Carbonate (2.0 equiv) for phenols.
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, add the alcohol/phenol (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF or THF to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Deprotonation:
-
For Alcohols: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
For Phenols: Add K₂CO₃ (2.0 equiv) to the solution at room temperature.
-
-
Alkylation: Add this compound (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the mixture if necessary (typically 50-80 °C for less reactive substrates) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (especially important for reactions with NaH).
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected compound.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Protection of Thiols
Causality and Experimental Choices: Thiols are generally more acidic (pKa ~10-11) and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts.[5][6] Consequently, milder bases and less forcing conditions are typically sufficient. A base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, simplifying the workup procedure compared to using metal hydrides.
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.1 equiv)
-
Base: Triethylamine (TEA, 1.5 equiv) or DBU (1.2 equiv)
-
Acetonitrile or Dichloromethane (DCM)
-
Water, Brine, and drying agent (as above)
Step-by-Step Methodology:
-
Setup: Dissolve the thiol (1.0 equiv) in acetonitrile or DCM in a round-bottom flask at room temperature.
-
Base Addition: Add the base (TEA or DBU) to the solution and stir for 10-15 minutes.
-
Alkylation: Add this compound (1.1 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
-
Validation: Characterize the resulting thioether by NMR and mass spectrometry.
| Substrate Type | Typical Base | Solvent | Temperature (°C) | Notes |
| Primary Alcohol | NaH | THF, DMF | 25 - 60 | Requires strong base for complete deprotonation. |
| Secondary Alcohol | NaH | DMF | 50 - 80 | Steric hindrance may require higher temperatures and longer reaction times. |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 50 | Milder bases are sufficient due to higher acidity. |
| Thiol | TEA, DBU | DCM, ACN | 25 | Highly nucleophilic; reaction is typically fast at room temperature. |
Stability and Deprotection
Stability Profile: The key advantage of the 2-(tetrahydro-2H-pyran-4-yl)ethyl ether is its stability. Unlike an acetal, this alkyl ether linkage is resistant to:
-
Mild to moderate acidic conditions (e.g., TFA, HCl in dioxane, acetic acid).
-
Strongly basic conditions (e.g., NaOH, LiOH, LDA).
-
Most common oxidizing and reducing agents (e.g., PCC, MnO₂, LiAlH₄, NaBH₄).
-
Organometallic reagents (e.g., Grignard reagents, organolithiums).
Deprotection Protocol: Ether Cleavage Cleavage of this robust ether requires harsh conditions, typically employing strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.
Caption: Workflow for deprotection of the 2-(tetrahydro-2H-pyran-4-yl)ethyl ether.
Step-by-Step Methodology (BBr₃ Cleavage):
-
Safety First: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere.
-
Setup: Dissolve the protected compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under N₂ or Ar.
-
Reagent Addition: Cool the solution to -78 °C or 0 °C. Slowly add a solution of BBr₃ in DCM (1.0 M, 2-3 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Workup & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion
The use of this compound provides a valuable and robust method for the protection of alcohols, phenols, and thiols. The resulting 2-(tetrahydro-2H-pyran-4-yl)ethyl ethers exhibit excellent stability towards a wide range of reagents, particularly acids, making this strategy complementary to the traditional acid-labile THP acetal protection. By understanding the underlying SN2 mechanism and selecting appropriate conditions based on substrate reactivity, researchers can effectively leverage this protecting group in complex synthetic endeavors where chemical stability is paramount.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]3]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]2]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[7]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–182. [Link]]
-
Royal Society of Chemistry. (n.d.). Recent developments on tetrahydropyranyl ethers: a key protecting group in organic synthesis. Retrieved from [Link]]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]]
-
Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. Retrieved from [Link]5]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]6]
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- 4. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Synthesis of Substituted Tetrahydropyrans using 4-(2-iodoethyl)tetrahydro-2H-pyran
Introduction: The Tetrahydropyran Motif in Modern Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a saturated heterocyclic ether, it serves as a valuable bioisostere for carbocyclic rings like cyclohexane. However, the inclusion of an oxygen atom imparts distinct physicochemical properties that are highly advantageous for drug design. Compared to its cyclohexyl counterpart, the THP moiety generally offers lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[1] Given these benefits, the development of modular synthetic routes to elaborate THP-containing molecules is of paramount importance.
This application note provides a detailed guide to the synthetic utility of 4-(2-iodoethyl)tetrahydro-2H-pyran , a versatile and reactive building block for introducing the THP motif. The primary alkyl iodide functionality of this reagent allows for a diverse range of transformations, enabling researchers to readily access a wide array of substituted tetrahydropyrans for applications in drug development, materials science, and chemical biology. We will explore key reaction protocols, including nucleophilic substitutions and modern cross-coupling reactions, providing both the theoretical basis and practical, step-by-step guidance.
Core Synthetic Strategies and Protocols
The reactivity of the C-I bond in this compound is the cornerstone of its synthetic utility. This primary alkyl iodide is an excellent electrophile for SN2 reactions and a competent partner in various metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: The Williamson Ether Synthesis
One of the most direct applications of this compound is the formation of ether linkages via the Williamson ether synthesis. This SN2 reaction involves the displacement of the iodide by an alkoxide nucleophile, generated in situ from an alcohol or phenol.[3][4] This method is highly reliable for primary alkyl halides and provides a robust pathway to connect the THP moiety to other molecular fragments through a flexible ether chain.
Causality and Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for aliphatic alcohols as it forms the alkoxide irreversibly.[4] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder.[5][6]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the alkoxide anion, leaving it highly nucleophilic.[4][6]
-
Temperature: The reaction is often started at 0 °C to control the initial exothermic deprotonation step, especially with NaH, and then gently warmed to room temperature or slightly above to drive the substitution to completion.[5]
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: General Procedure for Williamson Ether Synthesis with Aliphatic Alcohols
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.0 eq.) and anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.[5]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Nucleophile (R-OH) | Base | Solvent | Typical Yield |
| Phenol | K₂CO₃ | Acetonitrile | 85-95% |
| Benzyl Alcohol | NaH | THF | 80-90% |
| 1-Butanol | NaH | THF/DMF | 75-85% |
| Cyclohexanol | KH | THF | 70-80% |
Table 1: Representative Conditions for Williamson Ether Synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The ability to form carbon-carbon bonds is central to modern organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, and recent advances have enabled the use of unactivated alkyl halides as coupling partners.[7] this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[8] It is one of the most versatile C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the broad functional group tolerance.[7] While traditionally used for aryl and vinyl halides, methods have been developed for the coupling of unactivated alkyl iodides.[7][9]
Mechanism Insight: The catalytic cycle generally involves three key steps: (1) Oxidative addition of the alkyl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand on the palladium catalyst is crucial for promoting the oxidative addition of the less reactive C(sp³)-I bond.[7]
Caption: Simplified Catalytic Cycle for Suzuki Coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Setup: In a glovebox or under an inert atmosphere, add the arylboronic acid (1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PCy₃, 4-10 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an organic halide, typically catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is fundamental for the synthesis of internal alkynes. Recent breakthroughs have enabled the use of unactivated alkyl iodides in Sonogashira-type reactions, often through radical-mediated pathways.[12][13]
Causality and Experimental Choices:
-
Catalyst System: A dual-catalyst system is common, with a palladium complex activating the C-I bond and a copper(I) salt (e.g., CuI) activating the alkyne.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.[11]
-
Aryl Radical Enabled Method: For unactivated alkyl iodides, a novel approach uses an aryl radical to abstract the iodine atom, generating an alkyl radical that then couples with a copper-acetylide species.[12] This bypasses the challenging oxidative addition step of the traditional cycle.
Protocol 3: Aryl Radical-Enabled Sonogashira-Type Coupling [12]
-
Setup: To an oven-dried vial, add the terminal alkyne (1.5 eq.), CuI (10 mol%), and a suitable ligand.
-
Reagent Addition: Add this compound (1.0 eq.), the aryl radical precursor, and the photocatalyst (if required) under an inert atmosphere.
-
Solvent and Base: Add the anhydrous solvent (e.g., DMSO) and the base.
-
Reaction: Stir the mixture at the specified temperature (which may be room temperature if photoredox catalysis is used) for the designated time (e.g., 12-24 hours).
-
Workup: Quench the reaction with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
| Coupling Partner | Catalyst System | Base | Typical Yield |
| Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 70-85%[7] |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | 75-90% |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 60-75%[12] |
| 1-Octyne | Aryl Radical/CuI | DBU | 65-80%[13] |
Table 2: Representative Conditions for Cross-Coupling Reactions.
Advanced Applications: Synthesis of Spirocyclic Systems
The 4-(2-iodoethyl) side chain can also serve as a precursor for constructing more complex architectures, such as spirocycles. For example, conversion of the iodide to a suitable nucleophile or electrophile can be followed by an intramolecular cyclization onto a functionalized THP ring. One potential route involves converting the iodoethyl group into a Grignard reagent, which could then react with a ketone at the 4-position of the THP ring (requiring prior synthesis of the keto-iodide). More direct methods might involve intramolecular Heck reactions or other radical cyclizations. The synthesis of spirocyclic tetrahydropyrans is an area of active research due to their presence in various natural products and their interesting three-dimensional structures.[14][15][16]
Caption: Diversification of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse substituted tetrahydropyrans. Its primary alkyl iodide handle provides a reliable anchor point for both classical nucleophilic substitutions and modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note offer robust and reproducible methods for researchers in medicinal chemistry and organic synthesis to access novel THP-containing molecules. The ability to readily install this privileged scaffold will continue to facilitate the exploration of new chemical space and the development of next-generation therapeutics and functional materials.
References
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]
-
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. ACS Publications. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtik. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PubMed Central. Available at: [Link]
-
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
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Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]
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Grignard Reaction. University of Wisconsin-Madison. Available at: [Link]
-
Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. Available at: [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Available at: [Link]
-
Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. SciSpace. Available at: [Link]
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Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PubMed Central. Available at: [Link]
-
The Grignard Reaction. University of North Georgia. Available at: [Link]
-
The Grignard Reaction. Winthrop University. Available at: [Link]
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Synthesis of tetrahydropyran derivatives. ResearchGate. Available at: [Link]
-
Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. Available at: [Link]
-
Coupling Reaction. BOC Sciences YouTube. Available at: [Link]
- Process of preparing Grignard reagent. Google Patents.
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Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available at: [Link]
-
Hypervalent iodine reagent-mediated reactions involving rearrangement processes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Platinum‐Catalyzed Cross‐Couplings of Organoboronic Acids with Aryl Iodides. MDPI. Available at: [Link]
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
-
4-iodotetrahydro-2H-pyran. PubChem. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Strategic N-Alkylation of Amines with 4-(2-Iodoethyl)tetrahydro-2H-pyran
Introduction: The Tetrahydropyran Moiety in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its favorable physicochemical properties, including metabolic stability, improved solubility, and its ability to act as a hydrogen bond acceptor, make it a desirable structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The synthesis of N-substituted 2-(tetrahydro-2H-pyran-4-yl)ethanamine derivatives is a common strategy to introduce this valuable fragment. A robust and widely employed method for forging the crucial C-N bond is the nucleophilic substitution reaction between 4-(2-iodoethyl)tetrahydro-2H-pyran and various amine nucleophiles.
This document provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and practical protocols for this transformation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chemistry in their synthetic endeavors.
The Reaction Mechanism: A Classic SN2 Pathway
The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the amine nucleophile attacks the electrophilic carbon atom bearing the iodide, while simultaneously displacing the iodide leaving group.[2]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a "backside attack" on the primary carbon of the iodoethyl group. This trajectory is 180° opposite to the carbon-iodine bond.[1]
-
Transition State: A five-coordinate transition state is momentarily formed where the C-N bond is partially formed and the C-I bond is partially broken.
-
Inversion of Stereochemistry: Although the electrophilic carbon is not a stereocenter in this specific substrate, it is a hallmark of the SN2 mechanism that the reaction proceeds with an inversion of configuration at the reaction center.
-
Formation of Ammonium Salt: The initial product is an ammonium salt, where the nitrogen atom bears a positive formal charge.[3]
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen, yielding the final, neutral N-alkylated amine product and a salt byproduct.[4]
Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻), which is a large and highly polarizable ion.
Caption: General SN2 mechanism for amine alkylation.
The Challenge of Over-Alkylation
A significant challenge in the N-alkylation of primary and secondary amines is the potential for "runaway" or over-alkylation.[4] The product of the initial reaction (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting amine.[4] This means it can compete with the starting material for the remaining alkyl iodide, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[4][5] Controlling this side reaction is paramount for achieving a high yield of the desired product.
Optimizing Reaction Conditions: A Guide to Success
The success and selectivity of the N-alkylation reaction depend critically on the careful selection of several parameters.
Solvent Selection
The choice of solvent has a profound impact on the rate of SN2 reactions.[6]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal.[7][8] They possess significant dipole moments to dissolve the reactants but lack acidic protons (O-H or N-H bonds).[8] This allows them to solvate the cation of any salt but leaves the amine nucleophile relatively "naked" and highly reactive, thereby accelerating the reaction.[6][7]
-
Polar Protic Solvents (Discouraged): Solvents such as water, methanol, or ethanol should generally be avoided. Their acidic protons can form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that stabilizes and deactivates the nucleophile, significantly slowing the reaction rate.[6][9]
The Role of the Base
A base is essential to neutralize the hydroiodic acid (HI) that is cogenerated with the product amine.[10] Without a base, the HI would protonate the starting amine or product amine, forming an unreactive ammonium salt and halting the reaction.[10]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective choices. They are inexpensive, non-nucleophilic, and easily removed during aqueous workup. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.
-
Tertiary Amines (Et₃N, DIPEA): Non-nucleophilic, sterically hindered amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also widely used. They act as soluble organic bases.
-
Excess Amine Nucleophile: Using at least two equivalents of the starting amine (primary or secondary) is a viable strategy. One equivalent acts as the nucleophile, and the second acts as the base.[11] While this simplifies the reagent profile, it can make product purification more challenging.
Temperature Control
Reaction kinetics are directly influenced by temperature.
-
Room Temperature to Moderate Heat: Most reactions with primary and secondary amines proceed efficiently at temperatures ranging from room temperature (20-25 °C) to 60-80 °C.[11]
-
Elevated Temperatures: For less reactive amines (e.g., anilines) or sterically hindered substrates, heating to higher temperatures may be necessary to achieve a reasonable reaction rate.[11] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to avoid decomposition.
Data Summary: Representative Reaction Conditions
| Amine Type | Solvent | Base | Temperature (°C) | Key Considerations & Outcome |
| Primary Aliphatic | DMF, ACN | K₂CO₃ (2-3 equiv.) | 25 - 60 | Prone to over-alkylation. Use of excess primary amine (3-5 equiv.) is recommended for mono-alkylation.[4][11] |
| Secondary Aliphatic | DMF, THF | K₂CO₃, Et₃N (1.5-2 equiv.) | 25 - 80 | Generally clean reactions yielding tertiary amines. Quaternization is possible but often requires harsher conditions.[11] |
| Aniline (Aromatic) | DMF, DMSO | K₂CO₃, Cs₂CO₃ (2 equiv.) | 80 - 120 | Less nucleophilic than aliphatic amines, requiring more forcing conditions (higher temperature).[12] |
| Heterocyclic (e.g., Piperidine) | ACN, THF | K₂CO₃ (2 equiv.) | 25 - 60 | Highly nucleophilic; reactions are typically fast and high-yielding. |
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-Alkylation of a Primary Amine
This protocol is optimized to favor the formation of the secondary amine product by using the primary amine in large excess.
Materials:
-
This compound (1.0 equiv.)
-
Primary Amine (e.g., Benzylamine) (4.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, saturated aq. NaHCO₃, brine, water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (4.0 equiv.) and anhydrous acetonitrile (to achieve a concentration of ~0.2 M with respect to the alkyl iodide).
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 equiv.) to the stirred solution.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in a small amount of anhydrous acetonitrile and add it dropwise to the amine solution over 10-15 minutes at room temperature. Causality: Slow addition helps maintain a high concentration of the primary amine relative to the alkyl iodide, minimizing over-alkylation.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting alkyl iodide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x), and saturated aqueous brine (1x). Causality: The water washes remove excess amine and salts, while the brine helps to break any emulsions and dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired secondary amine.
Protocol 2: Alkylation of a Secondary Amine to a Tertiary Amine
This protocol uses a stoichiometric amount of the amine with an external base, which is typical for reactions that are not prone to over-alkylation.
Materials:
-
This compound (1.0 equiv.)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 equiv.) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv.) to the solution.
-
Substrate Addition: Add this compound (1.0 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until complete (typically 4-12 hours).
-
Workup: Quench the reaction by adding water. Causality: Adding water precipitates some organic compounds and helps in the subsequent extraction process by dissolving the DMF and salt byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3-5x to remove DMF) and then with saturated aqueous brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for N-alkylation.
Conclusion
The N-alkylation of amines with this compound is a powerful and versatile method for synthesizing valuable building blocks for pharmaceutical and materials science research. A thorough understanding of the SN2 mechanism and the critical influence of solvent, base, stoichiometry, and temperature is essential for success. By implementing the strategies and protocols outlined in this guide, researchers can effectively control the reaction outcome, minimize side products, and efficiently synthesize their target molecules.
References
- University of Calgary. (n.d.). Alkylation of Amines. Chem 22.
- Grokipedia. (n.d.). Amine alkylation.
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
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Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]
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Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
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Wang, D., et al. (2020). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Wang, D., et al. (2020). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]
-
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]
-
Kumar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Wendt, O. F., et al. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines. YouTube. Retrieved from [Link]
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Application Notes & Protocols: 4-(2-Iodoethyl)tetrahydro-2H-pyran as a Key Building Block in Natural Product Total Synthesis
Abstract
The tetrahydropyran (THP) ring is a privileged structural motif found in a vast array of biologically active natural products, particularly those of marine and microbial origin.[1][2] Its stereochemically rich framework is central to the bioactivity of compounds ranging from macrolides to polyether antibiotics. Consequently, the development of robust synthetic strategies for the introduction of functionalized THP units is of paramount importance to the fields of organic synthesis and drug discovery.[3][4] This guide details the application of 4-(2-iodoethyl)tetrahydro-2H-pyran , a versatile and highly effective building block for the installation of the (tetrahydro-2H-pyran-4-yl)ethyl moiety. As a primary alkyl iodide, this reagent serves as a potent electrophile for forging new carbon-carbon and carbon-heteroatom bonds, providing a direct and efficient route to complex molecular architectures.
This document provides a comprehensive overview of the reagent's preparation, its primary application in C-C bond formation via alkylation of stabilized carbanions, and detailed, field-tested protocols designed for immediate implementation in a research setting.
Introduction to the Reagent: Structure and Synthetic Utility
This compound (CAS 4677-16-1) is a bifunctional molecule designed for the strategic introduction of a key structural fragment.[5] Its utility stems from two core features:
-
The Tetrahydropyran Core: A stable, non-aromatic heterocycle that imparts specific conformational properties and polarity to a target molecule.
-
The Iodoethyl Sidechain: The terminal iodide atom serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, facilitating efficient bond formation with a wide range of nucleophiles. The two-carbon ethylene spacer provides conformational flexibility and extends the reach of the THP core from the main molecular backbone.
The primary role of this reagent is to act as an electrophilic partner in coupling reactions, enabling the convergent assembly of complex natural product precursors.
Caption: Structure and key features of the title reagent.
Synthesis of the Key Building Block
While commercially available from specialized vendors, this compound can also be prepared in the laboratory from its corresponding alcohol, 4-(2-hydroxyethyl)tetrahydro-2H-pyran. The conversion of a primary alcohol to a primary iodide is a fundamental transformation, reliably achieved under mild conditions using an Appel-type reaction.
Workflow for Reagent Preparation
Caption: Workflow for the synthesis of the title iodide.
Protocol 2.1: Preparation of this compound
This protocol describes the conversion of 4-(2-hydroxyethyl)tetrahydro-2H-pyran to the target iodide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(2-Hydroxyethyl)tetrahydro-2H-pyran | C₇H₁₄O₂ | 130.18 | 10.0 | 1.0 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 12.0 | 1.2 |
| Imidazole | C₃H₄N₂ | 68.08 | 12.0 | 1.2 |
| Iodine (I₂) | I₂ | 253.81 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated aq. Na₂S₂O₃ | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (3.15 g, 12.0 mmol) and imidazole (0.82 g, 12.0 mmol). Purge the flask with argon or nitrogen.
-
Dissolution: Add anhydrous dichloromethane (50 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Iodine Addition: Add solid iodine (3.05 g, 12.0 mmol) portion-wise over 10 minutes. The solution will turn dark brown and a yellow precipitate may form. Stir for an additional 15 minutes at 0 °C.
-
Causality Insight: The reaction between PPh₃ and I₂ forms the active phosphonium iodide species. Imidazole acts as a base to neutralize the HI byproduct, preventing potential side reactions with the acid-sensitive THP ring.
-
-
Substrate Addition: Slowly add a solution of 4-(2-hydroxyethyl)tetrahydro-2H-pyran (1.30 g, 10.0 mmol) in 10 mL of anhydrous DCM via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (30 mL) at 0 °C. Stir vigorously until the organic layer becomes colorless.
-
Trustworthiness Check: The disappearance of the iodine color is a visual confirmation that the excess oxidant has been neutralized.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil contains triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.
Core Application: Stereoselective C-C Bond Formation
The primary application of this compound is in the alkylation of nucleophiles to form new carbon-carbon bonds. This strategy is particularly powerful when using stabilized carbanions, such as those derived from sulfones, esters, or nitriles, which are common intermediates in the synthesis of complex polyketide natural products.
Strategic Rationale in Total Synthesis
In a retrosynthetic sense, the presence of a (tetrahydro-2H-pyran-4-yl)ethyl side chain on a complex backbone is a clear indicator for a disconnection at the C-C bond, leading back to the target molecule's core (as the nucleophile) and our iodo-THP building block (as the electrophile).
Caption: Retrosynthetic analysis highlighting the key C-C bond disconnection.
Mechanism: SN2 Alkylation of a Phenyl Sulfone
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A strong, non-nucleophilic base deprotonates the carbon alpha to the phenyl sulfone group, generating a potent carbanion. This carbanion then attacks the electrophilic carbon of the iodoethyl side chain, displacing the iodide leaving group.
Caption: Mechanism for the alkylation of a sulfone with the title reagent.
Protocol 3.1: Alkylation of Phenylmethylsulfone
This protocol provides a representative procedure for the C-alkylation of a sulfone-stabilized carbanion.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Phenylmethylsulfone | C₇H₈O₂S | 156.20 | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | C₄H₉Li | 64.06 | 1.1 | 1.1 |
| This compound | C₇H₁₃IO | 240.08 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
| Saturated aq. NH₄Cl | - | - | 10 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Anion Formation: To a flame-dried, argon-purged flask containing phenylmethylsulfone (156 mg, 1.0 mmol) in anhydrous THF (10 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise. A color change to yellow or orange indicates anion formation. Stir for 30 minutes at -78 °C.
-
Expertise Insight: Using a slight excess of n-BuLi ensures complete deprotonation. Maintaining a low temperature is critical to prevent side reactions and decomposition of the organolithium reagent.
-
-
Electrophile Addition: Add a solution of this compound (288 mg, 1.2 mmol) in anhydrous THF (2 mL) dropwise to the carbanion solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C-alkylated product.
Summary and Outlook
This compound is a highly valuable building block for the efficient and direct incorporation of the (tetrahydro-2H-pyran-4-yl)ethyl fragment into complex molecules. Its primary application as an electrophile in C-C bond-forming reactions with stabilized carbanions is a cornerstone strategy in the convergent synthesis of many natural products. Furthermore, its utility can be extended to the formation of C-O and C-N bonds through Williamson ether synthesis or N-alkylation reactions, respectively. The protocols provided herein offer robust, reproducible methods for both the synthesis of the reagent and its successful application in a key synthetic transformation, empowering researchers in the fields of total synthesis and medicinal chemistry.
References
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health (NIH). Available at: [Link]
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Total synthesis of reveromycin A. Organic Letters. Available at: [Link]
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Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Total Synthesis of (-)-Reveromycin A. Organic Letters. Available at: [Link]
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Total synthesis of the epidermal growth factor inhibitor (-)-reveromycin B. The Journal of Organic Chemistry. Available at: [Link]
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Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Tetrahydropyran containing natural products. ResearchGate. Available at: [Link]
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Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry. Available at: [Link]
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ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Pyran and Pyranone Natural Products. MDPI. Available at: [Link]
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Application Notes & Protocols: Stereoselective Synthesis of Tetrahydropyran Derivatives
Introduction
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, forming the core structural framework of a vast number of biologically significant natural products, including polyether antibiotics, marine toxins, and potent pharmaceutical agents.[1][2][3] Its prevalence in molecules with profound therapeutic properties, such as the anti-cancer macrolide lasonolide A and the anti-inflammatory agent cryptoconcatone H, underscores the importance of this motif in drug discovery and development.[3][4] The biological activity of these complex molecules is inextricably linked to the precise three-dimensional arrangement of substituents on the THP ring. Therefore, the development of robust and highly stereoselective synthetic methodologies to construct these six-membered oxygen heterocycles is a paramount objective in modern organic chemistry.[5][6]
This guide provides an in-depth exploration of the principal strategies for the stereoselective synthesis of tetrahydropyran derivatives. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles that govern stereochemical outcomes. By examining the causality behind experimental choices, from catalyst selection to reaction conditions, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute syntheses of complex THP-containing targets. We will focus on field-proven, authoritative methods, including oxocarbenium ion-mediated cyclizations like the Prins reaction, intramolecular oxa-Michael additions, and other powerful catalytic approaches.[1][6][7]
I. The Prins Cyclization: A Cornerstone for cis-2,6-THP Synthesis
The Prins cyclization and its variants represent one of the most powerful and convergent strategies for constructing substituted tetrahydropyrans.[8][9] The reaction typically involves the acid-promoted condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through a key oxocarbenium ion intermediate.[1][10]
Mechanistic Rationale for Stereoselectivity
The remarkable diastereoselectivity of the Prins cyclization is rationalized by a well-accepted chair-like transition state model. The reaction is initiated by the formation of an oxocarbenium ion, which then undergoes a 6-endo-trig cyclization.[1][10] To minimize steric hindrance, the substituents on the forming ring preferentially adopt equatorial or pseudo-equatorial positions in the chair-like transition state. This arrangement leads predictably to the formation of the thermodynamically favored cis-2,6-disubstituted tetrahydropyran as the major product.[1][6] The intermediate carbocation is then trapped by a nucleophile to yield the final product.
Key Variants and Applications
The versatility of the Prins reaction is demonstrated by its numerous variants, which have been developed to enhance reactivity, control selectivity, and broaden substrate scope.
-
Lewis and Brønsted Acid Catalysis: This is the classical approach, employing a wide range of acids such as SnCl₄, InCl₃, BiCl₃, TFA, and perrhenic acid to promote the reaction.[1][11][12] Microwave-assisted protocols using catalysts like BiCl₃ have been shown to produce 4-chloro-cis-2,6-disubstituted THPs with high diastereoselectivity.[1]
-
Silyl-Prins Cyclization: The use of electron-rich alkenes, such as vinylsilanes or allylsilanes, offers several advantages, including faster reaction rates and higher selectivity.[13] The reaction proceeds through a stabilized β-silyl carbocation intermediate after cyclization. Interestingly, the choice of Lewis acid can fundamentally alter the reaction pathway, leading to different structural motifs.[13]
-
Mukaiyama Aldol-Prins (MAP) Cascade: This elegant tandem reaction involves an intramolecular cyclization of an oxocarbenium ion onto a tethered silyl enol ether.[10] This strategy effectively prevents common side reactions by providing a highly reactive internal nucleophile to trap the reactive intermediate.[10][14]
Performance Comparison of Prins Cyclization Methods
| Method | Catalyst/Reagent | Key Feature | Typical Yield | Diastereoselectivity (cis:trans) | Ref. |
| Classic Prins | BiCl₃ (cat.), Microwave | Rapid, single diastereomer | Good to Excellent | >99:1 | [1] |
| Brønsted Acid | Perrhenic Acid (HReO₄) | Direct synthesis of THP-4-ones | Moderate to Good | Predominantly cis | [12] |
| Silyl-Prins | p-TsOH | Atom economical, excellent DR | High | >95:5 | [15] |
| Evans Aldol-Prins | TiCl₄ | Generates five contiguous stereocenters | Good | High | [1] |
| Silyl Enol Ether-Prins | Lewis Acid | Synthesis of THP-4-ones | Excellent | High | [14] |
II. Intramolecular Oxa-Michael Addition: Access to cis and trans Isomers
The intramolecular oxa-Michael (or oxo-conjugate) addition is a highly effective method for THP synthesis, involving the cyclization of a tethered alcohol onto an α,β-unsaturated carbonyl system.[6][16] A key advantage of this strategy is the ability to selectively access either cis or trans-2,6-disubstituted products by manipulating the reaction conditions to favor kinetic or thermodynamic control.[3][6]
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the oxa-Michael addition is dictated by the reaction conditions.
-
Kinetic Control: Under basic catalysis and low temperatures, the reaction is irreversible. The cyclization proceeds through a chair-like transition state where steric hindrance is minimized, leading to the formation of the trans-2,6-disubstituted tetrahydropyran as the major product.[6]
-
Thermodynamic Control: In the presence of an acid catalyst or at higher temperatures with a base, the cyclization becomes reversible. The reaction equilibrates to favor the most stable product, which is typically the cis-2,6-disubstituted isomer where bulky substituents can occupy equatorial positions.[6]
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- 9. research.abo.fi [research.abo.fi]
- 10. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of nucleophilic substitution on 4-(2-iodoethyl)tetrahydro-2H-pyran
An in-depth guide to the mechanism, application, and execution of nucleophilic substitution reactions on 4-(2-iodoethyl)tetrahydro-2H-pyran, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from foundational principles to detailed experimental protocols.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its presence in numerous biologically active molecules underscores its importance as a stable, non-aromatic cyclic ether that can influence solubility, metabolic stability, and binding interactions. The functionalization of the THP core is therefore a critical task in the synthesis of complex molecular architectures. The substrate, this compound, is a versatile intermediate, primed for modification via nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[3][4]
This application note focuses on the mechanistic underpinnings and practical execution of nucleophilic substitution on this specific substrate, providing the scientific rationale behind the procedural steps to ensure reproducible and high-yielding outcomes.
Mechanistic Deep Dive: The S_N_2 Pathway on a Primary Alkyl Iodide
The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[5][6] This is dictated by the structure of the substrate: the leaving group (iodide) is attached to a primary carbon, which is sterically accessible.[7][8]
The S_N_2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-leaving group bond is broken.[5][9]
Key Characteristics of the S_N_2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[5][8]
-
Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack".[8][9] This results in an inversion of the stereochemical configuration at the reaction center, often called a Walden inversion.[7][9] While the specific carbon in this compound is not a stereocenter, this principle is fundamental to the S_N_2 mechanism.
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other substituents which lie in a single plane.[6]
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this compound
, pos="0,2!"]; nuc [label=<
N3- (Nucleophile)
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// Transition State ts [label=<
Transition State
δ-
δ-
, pos="3,0!"];
// Products prod [label=<
4-(2-azidoethyl)tetrahydro-2H-pyran
, pos="6,2!"]; lg [label=<
I- (Leaving Group)
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// Arrows edge [len=1.5]; nuc -> ts [label="Backside Attack", fontcolor="#34A853"]; sub -> ts; ts -> prod [label="Bond Formation", fontcolor="#4285F4"]; ts -> lg [label="Bond Cleavage", fontcolor="#EA4335"]; } केंदot Caption: S_N_2 reaction mechanism on this compound.
Factors Influencing Reaction Success
The efficiency of the substitution is a function of four key variables: the substrate, the leaving group, the nucleophile, and the solvent.
-
Substrate Structure: The electrophilic carbon is primary and part of a flexible ethyl chain, minimizing steric hindrance and thus facilitating the backside attack required for an S_N_2 reaction.[7][8] Tertiary halides, by contrast, are too sterically hindered for S_N_2 reactions to occur.[9]
-
Leaving Group: The iodide ion (I⁻) is an excellent leaving group.[10] Its ability to depart is related to the stability of the resulting anion. Larger halide ions, like iodide, can distribute the negative charge over a larger volume, making them more stable and, consequently, better leaving groups.[11][12] The weakness of the C-I bond compared to other C-halogen bonds also contributes to its excellent leaving group ability.[13]
-
Nucleophile: The choice of nucleophile is critical. Strong nucleophiles are required for an efficient S_N_2 reaction. The azide ion (N₃⁻) is an excellent nucleophile for this transformation; it is highly reactive yet only weakly basic, which minimizes the potential for competing elimination (E2) reactions.[14]
-
Solvent: The solvent plays a crucial role in mediating the reaction. For S_N_2 reactions, polar aprotic solvents are ideal.[15][16] These solvents can dissolve the necessary ionic reagents (e.g., sodium azide) but do not form strong hydrogen bonds with the nucleophile.[16] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or alcohols) can form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the reaction rate significantly.[17][18]
| Parameter | Optimal Choice for S_N_2 | Rationale | Poor Choice for S_N_2 | Rationale |
| Solvent | Dimethylformamide (DMF), DMSO, Acetonitrile | Polar aprotic; dissolves reagents without solvating the nucleophile, maximizing its reactivity.[16] | Water, Methanol, Ethanol | Polar protic; forms a "solvent cage" around the nucleophile via H-bonding, reducing its reactivity.[15][17] |
| Nucleophile | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻) | Strong nucleophiles with high reactivity towards sp³ carbons.[14] | Water (H₂O), Alcohols (ROH) | Weak nucleophiles; react very slowly in S_N_2 reactions. |
| Leaving Group | I⁻ > Br⁻ > Cl⁻ > F⁻ | Weaker bases are better leaving groups as they are more stable as anions. The C-I bond is the weakest.[11][13] | OH⁻, OR⁻, NH₂⁻ | Strong bases are very poor leaving groups.[10] |
| Temperature | Moderate (Room Temp to 60 °C) | Sufficient energy to overcome the activation barrier without promoting side reactions. | High (>100 °C) | Can favor the competing elimination (E2) reaction, especially with more basic nucleophiles. |
Application Protocol: Synthesis of 4-(2-azidoethyl)tetrahydro-2H-pyran
This protocol details a representative S_N_2 reaction using sodium azide as the nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium Azide (NaN₃) is highly toxic and can be explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Do not use metal spatulas (except stainless steel) as heavy metal azides are shock-sensitive explosives.
-
DMF is a skin and respiratory irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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// Edges A -> B [headlabel="Heat"]; B -> C [headlabel="Cool"]; C -> D; D -> E; E -> F; F -> G; G -> H; } केंदot Caption: Step-by-step experimental workflow for the azidation reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide (1.5 eq) to the solution. Rationale: Using a slight excess of the nucleophile helps to drive the reaction to completion according to Le Châtelier's principle.
-
Seal the flask with a septum and flush with nitrogen or argon. Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen, although this reaction is generally robust.
-
-
Reaction Execution:
-
Place the flask in an oil bath preheated to 50-60 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Rationale: Heating provides the necessary activation energy for the reaction.[19] TLC allows for visual confirmation that the starting iodide (less polar) is being converted to the product azide (more polar).
-
-
Aqueous Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used). Rationale: This step quenches the reaction and dissolves the DMF and any remaining sodium azide and the sodium iodide byproduct, facilitating their removal from the organic product.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF). Combine the organic layers. Rationale: The organic product is more soluble in diethyl ether than in water, allowing for its separation from the aqueous phase.
-
-
Washing and Drying:
-
Wash the combined organic layers with water (2x) and then with brine (1x). Rationale: The water washes remove residual DMF, while the brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(2-azidoethyl)tetrahydro-2H-pyran.
-
References
- Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube.
- Sn1 vs Sn2: Solvent effects. Khan Academy.
- Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
- Nucleophilic substitution. (2020). Source unavailable.
- Leaving group. Wikipedia.
- Why does leaving group leave in substitution reaction?. (2016). Quora.
- Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube.
- Favourability of leaving groups in nucleophilic aromatic substitution. (2019). Stack Exchange.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- SN2 Mechanisms. Organic Chemistry and Chemical Biology for the Students by the Students!.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry.
- How do you synthesise an azide from a halide?. TutorChase.
- The SN2 Reaction. (2023). Chemistry LibreTexts.
- SN2 Reaction Mechanism. Chemistry Steps.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Source unavailable.
- 4-Iodo-2,2-dimethyl-tetrahydro-pyran. (2023). Smolecule.
- PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Taylor & Francis Online.
- How to activate sodium azide?. (2022). ResearchGate.
- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health.
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2021). National Institutes of Health.
- Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. Benchchem.
- Regular Article. Organic Chemistry Research.
- Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
- tetrahydro-4-(2-iodoethyl)-2H-pyran. Advanced ChemBlocks.
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- 3. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]
- 4. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]
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Application Notes and Protocols for N-Alkylation of Pyrazoles with Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced materials.[1][2][3][4] Their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties, makes them a privileged scaffold in drug discovery.[4][5] N-alkylation of the pyrazole ring is a fundamental and versatile strategy to modulate the physicochemical and pharmacological properties of these molecules, enabling the fine-tuning of their biological activity, solubility, and metabolic stability.[5]
This technical guide provides a comprehensive overview of the N-alkylation of pyrazoles using haloalkanes, a widely adopted and efficient method.[4][5] As a Senior Application Scientist, this document aims to move beyond a simple recitation of steps, offering in-depth insights into the causality behind experimental choices, ensuring scientific integrity, and providing self-validating protocols for reproducible results.
Mechanistic Insights and Control of Regioselectivity
The N-alkylation of a pyrazole with a haloalkane is fundamentally a nucleophilic substitution reaction. The pyrazole, specifically the deprotonated pyrazolate anion, acts as the nucleophile, attacking the electrophilic carbon of the haloalkane.[6][7]
The Role of the Base and Deprotonation
The N-H proton of the pyrazole ring is weakly acidic and requires a base for deprotonation to form the more nucleophilic pyrazolate anion.[6][7] The choice of base is critical and influences the reaction rate and, in some cases, the regioselectivity.
-
Strong Bases (e.g., Sodium Hydride, NaH): These bases irreversibly deprotonate the pyrazole, leading to a high concentration of the pyrazolate anion and often resulting in faster reaction rates.[5] NaH is typically used in anhydrous aprotic solvents like DMF or THF.
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): These bases establish an equilibrium with the pyrazole, providing a sufficient concentration of the pyrazolate for the reaction to proceed, often at a more controlled rate.[8] They are a milder and often safer alternative to NaH.
The Challenge of Regioselectivity
For unsymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) are inequivalent, leading to the potential formation of two regioisomeric products upon alkylation.[1][8] The control of regioselectivity is a paramount challenge and is influenced by a combination of factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3][9] Bulky substituents on the pyrazole ring or a bulky haloalkane will direct the incoming alkyl group to the more accessible nitrogen.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms, thereby affecting the regiochemical outcome.[9]
-
Solvent Choice: The polarity of the solvent can play a crucial role. Polar aprotic solvents like DMF and DMSO are commonly used and can influence the regioselectivity.[9][10]
-
Nature of the Cation: The counter-ion of the base can influence regioselectivity through chelation effects, particularly when coordinating groups are present on the pyrazole ring.[1][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of pyrazoles with haloalkanes under different common conditions.
Protocol 1: General Procedure using Sodium Hydride in DMF
This protocol is a robust and widely applicable method for the N-alkylation of a broad range of pyrazoles.
Materials:
-
Pyrazole starting material
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equivalent).
-
Add anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[5]
Protocol 2: General Procedure using Potassium Carbonate in DMF
This protocol offers a milder and often more practical alternative to using sodium hydride.
Materials:
-
Pyrazole starting material
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add the pyrazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
Add anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Stir the suspension at room temperature.
-
Add the alkyl halide (1.0 - 1.2 equivalents) to the mixture.
-
Heat the reaction mixture to a temperature between 25 °C and 100 °C, depending on the reactivity of the haloalkane.[8] Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
Data Presentation: Reaction Parameters
The choice of reagents and conditions can significantly impact the outcome of the N-alkylation reaction. The following table summarizes common parameters for consideration.
| Parameter | Common Choices | Rationale and Considerations |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH provides rapid and complete deprotonation. K₂CO₃ is a milder, safer alternative suitable for many substrates. Cs₂CO₃ can sometimes offer improved yields or regioselectivity.[5][8] |
| Solvent | DMF, THF, Acetonitrile, DMSO | Polar aprotic solvents are generally preferred as they effectively solvate the pyrazolate anion.[5][11] |
| Haloalkane | Alkyl iodides, bromides, chlorides | Reactivity follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable. |
| Temperature | 0 °C to 100 °C | Reactions with highly reactive electrophiles (e.g., benzyl bromide, methyl iodide) can often be run at or below room temperature. Less reactive haloalkanes may require heating.[5][8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of pyrazoles with haloalkanes.
Caption: General workflow for the N-alkylation of pyrazoles.
Product Characterization
Unambiguous characterization of the N-alkylated pyrazole products is essential, particularly for distinguishing between N1 and N2 regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1][12] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the alkyl substituent.[13] For unsymmetrical pyrazoles, comparison of the spectra of the two regioisomers will reveal distinct differences.[1] Nuclear Overhauser Effect (NOE) experiments can be invaluable for definitively assigning the regiochemistry by observing through-space interactions between the newly introduced alkyl group and substituents on the pyrazole ring.[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically around 3100-3500 cm⁻¹) from the starting pyrazole is a key indicator that the N-alkylation has occurred.
Conclusion
The N-alkylation of pyrazoles with haloalkanes is a fundamental and highly versatile transformation in organic synthesis. By carefully considering the interplay of the pyrazole substrate, base, solvent, and haloalkane, researchers can effectively synthesize a diverse array of N-alkylated pyrazoles. Understanding the mechanistic principles, particularly those governing regioselectivity, is crucial for achieving the desired synthetic outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this important reaction in their drug discovery and materials science endeavors.
References
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Balasubramanian, M., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org. Chem., 82(16), 8864–8872. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Bengel, L. L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. Available at: [Link]
-
Bengel, L. L., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie (International ed. in English). Available at: [Link]
-
ResearchGate. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. Available at: [Link]
-
ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
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PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
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Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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Application Notes & Protocols: The Use of Tetrahydropyran Derivatives as Foundational Building Blocks in Modern Drug Discovery
Abstract
The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its frequent appearance in a vast array of bioactive natural products, from marine toxins to polyether antibiotics, has inspired its use as a versatile building block in the design of novel therapeutics.[1][3] This guide provides an in-depth exploration of the strategic application of THP derivatives in drug discovery. We will dissect the physicochemical advantages conferred by the THP moiety, detail robust synthetic strategies for accessing stereochemically complex derivatives, provide step-by-step experimental protocols, and present case studies of THP-containing drugs that have reached clinical significance.
The Tetrahydropyran Scaffold: A Privileged Element in Drug Design
The THP ring is more than a simple cyclic ether; it is a conformationally restrained scaffold that offers distinct advantages in molecular design.[2] Its prevalence in clinically approved drugs is a testament to its favorable impact on critical drug-like properties.
1.1. Physicochemical and Pharmacokinetic Benefits
The incorporation of a THP moiety, often as a bioisosteric replacement for cyclohexane or other cyclic systems, can significantly improve a compound's pharmacological profile.[2]
-
Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility compared to its carbocyclic analogue, cyclohexane. This reduction in lipophilicity often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Metabolic Stability: The THP ring itself is generally resistant to metabolic degradation, offering a stable anchor point for arranging pharmacophoric elements.
-
Favorable Conformational Rigidity: The chair-like conformation of the THP ring reduces the entropic penalty upon binding to a biological target. This pre-organization allows for the precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity.[2]
1.2. Structural Role in Target Engagement
The THP scaffold serves as a three-dimensional framework to position functional groups for optimal interaction with protein targets. In Merck's development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP derivative introduced a polar oxygen atom that enabled tighter drug-enzyme binding interactions, reflected by a 1.4-fold increase in lipophilic ligand efficiency (LLE).[2]
Key Synthetic Strategies for Tetrahydropyran Building Blocks
The construction of substituted THP rings, particularly with high stereocontrol, has been a central focus of synthetic organic chemistry.[1] Several powerful methods have emerged as reliable routes to these valuable building blocks.
2.1. Prins Cyclization
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful and convergent method for constructing the THP skeleton.[1][4] Modern variations have expanded its scope to include asymmetric catalysis, enabling the synthesis of enantiomerically enriched THPs.[1] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene.[5]
2.2. Hetero-Diels-Alder (HDA) Reaction
The [4+2] cycloaddition between a diene and an aldehyde (hetero-dienophile) is one of the most efficient methods for forming 2,6-disubstituted dihydropyran rings, which can be readily reduced to the corresponding THPs.[3][6] The development of chiral catalysts, such as Jacobsen's chromium(III) catalyst, has made the asymmetric HDA reaction a cornerstone for the stereoselective synthesis of complex THP-containing natural products.[3][6]
2.3. Organocatalytic Cascade Reactions
Recent advances in asymmetric organocatalysis have opened new avenues for synthesizing highly functionalized, chiral THPs.[7][8] These methods often involve elegant cascade reactions where multiple bonds and stereocenters are formed in a single pot from simple starting materials, aligning with the principles of green chemistry.[9] For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence using a bifunctional quinine-based squaramide organocatalyst can generate THPs with five contiguous stereocenters in high yields and excellent enantiomeric excesses.[9][10]
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of key THP intermediates.
3.1. Protocol 1: Diastereoselective Prins Cyclization for 4-Hydroxy-THP Synthesis
This protocol is adapted from a phosphomolybdic acid-catalyzed reaction in water, highlighting an environmentally friendly approach.[5][11]
Objective: To synthesize cis-2,6-diphenyl-tetrahydropyran-4-ol.
Materials:
-
1-Phenyl-3-buten-1-ol (homoallylic alcohol)
-
Benzaldehyde
-
Phosphomolybdic acid (PMA), H₃PMo₁₂O₄₀
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 1-phenyl-3-buten-1-ol (1.0 mmol, 148 mg) and benzaldehyde (1.2 mmol, 127 mg).
-
Add deionized water (10 mL) to the flask.
-
Add phosphomolybdic acid (0.1 mmol, 182 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient, e.g., 90:10 to 70:30) to afford the pure cis-2,6-diphenyl-tetrahydropyran-4-ol.
Expected Outcome: The reaction typically provides the all-cis diastereomer in high yields (80-92%) due to the reaction proceeding through a stabilized chair-like transition state.[5]
3.2. Protocol 2: Asymmetric Organocatalytic Synthesis of a Highly Functionalized THP
This protocol is a conceptual representation based on a Michael/Henry/ketalization cascade sequence.[9][10]
Objective: To asymmetrically synthesize a polysubstituted chiral tetrahydropyran.
Materials:
-
Acetylacetone (1.0 mmol)
-
(E)-β-Nitrostyrene (1.0 mmol)
-
3-Phenylpropiolaldehyde (alkynyl aldehyde, 1.1 mmol)
-
Quinine-derived squaramide catalyst (e.g., Catalyst A from Rawal et al., 0.1 mmol)[9]
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Michael Addition: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve acetylacetone (1.0 mmol), (E)-β-nitrostyrene (1.0 mmol), and the quinine-squaramide catalyst (0.1 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 24-48 hours until the Michael adduct formation is complete (monitored by TLC).
-
Cascade Henry/Ketalization: Cool the reaction mixture to 0 °C. Add a solution of 3-phenylpropiolaldehyde (1.1 mmol) in anhydrous DCM (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Once the cascade reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the residue by flash column chromatography to isolate the highly functionalized tetrahydropyran. Further purification by recrystallization may be necessary to achieve high diastereomeric and enantiomeric purity.[9]
Expected Outcome: This one-pot sequence generates a THP with five contiguous stereocenters in moderate to good yields with excellent diastereo- and enantioselectivity (>95% ee).[9][10]
Visualization of THP in Drug Discovery Workflow
The strategic integration of THP building blocks into a drug discovery pipeline can be visualized as follows:
Caption: Workflow for integrating THP scaffolds in a drug discovery program.
Case Studies: THP Derivatives in Clinical Use and Development
The strategic value of the THP scaffold is best illustrated by its presence in numerous successful drug candidates.
Table 1: Selected Examples of THP-Containing Therapeutic Agents
| Drug Name (Brand) | Therapeutic Area | Biological Target(s) | Role of THP Moiety |
| Larotrectinib (Vitrakvi) | Oncology | TRKA, TRKB, TRKC | The chiral pyrrolidine ring, while not a THP, is a related heterocycle whose synthesis principles overlap. The broader class of saturated heterocycles is key to its kinase selectivity.[12][13] |
| Omarigliptin (Marizev) | Diabetes (T2DM) | DPP-4 | The THP core acts as a rigid scaffold, contributing to the overall conformation required for potent and selective enzyme inhibition.[2][14] |
| Gilteritinib (Xospata) | Oncology (AML) | FLT3, AXL | An amino-THP substituent is incorporated to optimize pharmacokinetic properties and target engagement.[2] |
| AZD0156 | Oncology | ATM Kinase | A THP-amine fragment was crucial for achieving a superior profile with high potency and selectivity.[2] |
| Mahanimbine | Oncology (MDR) | P-glycoprotein (P-gp) | This natural product, a tetrahydropyran-carbazole derivative, acts as a P-gp inhibitor, enhancing the efficacy of chemotherapeutics.[15] |
Advanced Application: THPs in Reversing Multidrug Resistance
A critical challenge in oncology is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[15][16] P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[15]
THP derivatives have emerged as promising P-gp inhibitors. The tetrahydropyran-carbazole derivative mahanimbine, for example, demonstrated a strong binding affinity to P-gp.[15] In combination with the anticancer drug gefitinib, it enhanced its efficacy against lung cancer cells by over three-fold.[15] The THP scaffold in these inhibitors helps to confer the correct three-dimensional structure and physicochemical properties to effectively block the P-gp efflux pump.
Caption: Mechanism of THP derivatives as P-gp inhibitors to reverse MDR.
Conclusion and Future Perspectives
Tetrahydropyran derivatives are firmly established as indispensable building blocks in modern drug discovery. Their unique combination of a rigid, stable scaffold with favorable physicochemical properties allows medicinal chemists to tackle challenges related to solubility, metabolism, and target affinity. The continued development of novel, efficient, and stereoselective synthetic methodologies will further expand the accessible chemical space of THP derivatives.[17][18] Future applications will likely focus on their use in complex macrocyclic structures, covalent inhibitors, and targeted therapies, ensuring the THP scaffold remains at the forefront of therapeutic innovation.
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Loh, T.-P., & Hu, Q.-Y. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-128. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(15), 4078–4081. [Link]
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Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661–1674. [Link]
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Zhang, W., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development, 26(10), 2895–2900. [Link]
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Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
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Kim, D., & Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 385. [Link]
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Li, J., et al. (2020). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 18(30), 5854-5858. [Link]
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Xu, F., et al. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5425. [Link]
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Shuvalova, O., et al. (2018). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]
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Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Sci-Hub. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
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Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
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Ghosh, A. K., & Kulkarni, S. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(3), 852–855. [Link]
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Elliot, M. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(20), 4113-4139. [Link]
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Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]
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Ali, M. R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(2), 1017-1043. [Link]
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Al-Qaisi, A. A., et al. (2021). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. Scientific Reports, 11(1), 1-17. [Link]
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Tichkule, R. B., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Current Medicinal Chemistry, 18(21), 3248-3261. [Link]
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Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]
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Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
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Leeson, P. D., & Springthorpe, B. (2007). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 20(8), 1111–1128. [Link]
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Troubleshooting & Optimization
common side reactions with iodo-tetrahydropyran derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodo-tetrahydropyran (I-THP) derivatives. As a Senior Application Scientist, I understand that while these synthons are valuable in medicinal chemistry and organic synthesis, their unique reactivity profile can present challenges.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter during your experiments. My goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Section 1: Stability and Handling FAQs
Q1: My purified iodo-tetrahydropyran derivative is decomposing upon storage, showing a brown/purple discoloration. What is causing this and how can I prevent it?
A1: This is a classic issue related to the inherent instability of the carbon-iodine (C-I) bond. The discoloration you're observing is likely the formation of elemental iodine (I₂).
-
Causality (The "Why"): The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, especially when exposed to light or trace amounts of radical initiators.[3] This generates an alkyl radical and an iodine radical, which can then combine to form I₂. Furthermore, trace acidic impurities, potentially from the synthesis or purification steps, can catalyze decomposition pathways. The tetrahydropyran ring itself can be labile under acidic conditions, leading to ring-opening.[4]
-
Troubleshooting & Prevention:
-
Storage Conditions: Store all iodo-tetrahydropyran derivatives in amber vials or wrap clear vials in aluminum foil to protect them from light. Store them in a refrigerator or freezer to minimize thermal decomposition.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purification: Ensure the compound is free from acidic impurities. If you suspect acid contamination, you can pass a solution of your compound in a non-polar solvent through a small plug of basic alumina or potassium carbonate before final solvent removal.
-
Stabilizer: For long-term storage of bulk quantities, consider adding a small piece of copper wire or a pinch of copper powder to the container. Copper acts as a radical scavenger, reacting with any elemental iodine that forms and preventing further decomposition.
-
Section 2: Troubleshooting Common Side Reactions
This section addresses the most frequent and frustrating side reactions encountered when using I-THP derivatives in substitution and coupling reactions.
Q2: I'm trying to perform an Sₙ2 reaction with a nucleophile, but I'm getting a significant amount of an alkene byproduct. Why is elimination competing so effectively?
A2: You are observing a classic competition between substitution (Sₙ2) and elimination (E2) pathways. Because iodine is an excellent leaving group, elimination can be a highly favorable side reaction.[5]
-
Mechanistic Insight: The rate of an E2 reaction is dependent on the concentration and strength of the base.[6][7] Many strong nucleophiles (e.g., alkoxides, hydroxides) are also strong bases. When your reagent attacks a β-hydrogen (a hydrogen on a carbon adjacent to the C-I bond) instead of the carbon bearing the iodine, it acts as a base, leading to the formation of a double bond.
-
Visualizing the Competing Pathways:
Caption: Competing Sₙ2 substitution and E2 elimination pathways.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) will kinetically favor the Sₙ2 pathway.
-
Choice of Base/Nucleophile: If possible, use a less sterically hindered, "softer" nucleophile that is a weaker base. For example, if making an ether, using sodium hydride to generate the alkoxide in situ in the presence of the I-THP derivative is often better than adding a pre-formed, highly basic alkoxide like potassium tert-butoxide.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor Sₙ2 reactions. Protic solvents can solvate the nucleophile, reducing its potency.
-
Q3: My reaction yield is low, and I suspect hydrolysis of the C-I bond. How can I confirm this and prevent it?
A3: Hydrolysis of the C-I bond to the corresponding alcohol is a common side reaction, particularly if your reaction involves water, either as a solvent or as an impurity. The C-I bond is the most reactive towards hydrolysis among alkyl halides.[3]
-
Diagnostic Test: To confirm hydrolysis, you can analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your starting material where the iodine atom has been replaced by a hydroxyl (-OH) group.
-
Prevention Protocol:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Dry your glassware in an oven ( >100 °C) for several hours and cool it under a stream of inert gas.
-
Solvent Purity: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider distilling it over an appropriate drying agent.[8]
-
Reagent Quality: Ensure all reagents, especially bases or nucleophiles, are anhydrous. Water is a common impurity in reagents like sodium hydroxide or hydrated salts.[8]
-
Workup Considerations: During the aqueous workup, minimize the contact time and avoid acidic conditions if your product is sensitive. A rapid extraction followed by drying over a desiccant (e.g., MgSO₄ or Na₂SO₄) is recommended.[9]
-
Q4: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails completely. What are the likely causes?
A4: While aryl and vinyl iodides are excellent partners in cross-coupling, the reactivity of alkyl iodides like I-THP derivatives can be more complex. Failure often points to issues with the catalyst cycle or competing side reactions.
-
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a major decomposition pathway for alkyl-palladium intermediates. After oxidative addition of your I-THP to the Pd(0) catalyst, if there is a β-hydrogen available, the palladium complex can eliminate to form a THP-alkene and a palladium-hydride species, effectively killing your catalyst cycle.
-
Catalyst Inhibition: Iodide ions (I⁻) released during the reaction can coordinate strongly to the palladium center, inhibiting substrate binding and slowing down the catalytic cycle.[10]
-
Homocoupling: Your organometallic partner (e.g., boronic acid) may be homocoupling, especially if oxygen is not rigorously excluded.
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Section 3: Summary and Key Protocols
Troubleshooting Summary Table
| Issue Observed | Potential Side Reaction | Key Causes | Recommended Solutions |
| Brown/Purple Color | Decomposition to I₂ | Light exposure, heat, trace acid | Store cold and dark; add copper stabilizer. |
| Alkene Byproduct | E2 Elimination | Strong/bulky base, high temperature | Lower temperature; use weaker, non-hindered base.[5][11] |
| -OH Product Formed | Hydrolysis | Water in reagents/solvent | Use anhydrous conditions; distill solvents.[3][8] |
| Low Coupling Yield | β-Hydride Elimination | Unstable alkyl-Pd intermediate | Change ligand/catalyst system; lower temperature.[10] |
| Reaction Stalls | Catalyst Inhibition | Excess iodide ions | Use iodide scavengers (e.g., silver salts); change solvent.[10] |
Protocol: Purification of an Acid-Sensitive Iodo-Tetrahydropyran Derivative
This protocol is designed to remove trace acidic impurities that can catalyze the decomposition of your product.
-
Dissolution: Dissolve the crude product in a minimally polar, water-immiscible solvent (e.g., diethyl ether, dichloromethane).
-
Aqueous Wash (Neutral/Basic): Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acids.
-
A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) if elemental iodine color is present. This will reduce I₂ to colorless I⁻.
-
Brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes.
-
Filtration: Filter the solution through a cotton plug or filter paper to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature as low as possible (e.g., < 30 °C) to prevent thermal decomposition.
-
Final Purification: If necessary, perform flash column chromatography. To prevent on-column decomposition, consider pre-treating the silica gel by eluting it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before loading your compound.
References
-
Loh, T. -P., Hu, Q. -Y., Tan, K. -T., & Cheng, H. -S. (2001). An In(OTf)3-Catalyzed (3,5) Oxonium-Ene Type Cyclization for the Facile Construction of Multisubstituted Tetrahydrofurans and Tetrahydropyrans. Organic Letters, 3(17), 2669–2672. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]
-
Chemistry Stack Exchange. (2020). Synthesing tetrahydropyran from ethylene oxide. [Link]
-
Frontier, A. (2026). Troubleshooting: I Cant Reproduce an Earlier Experiment! Department of Chemistry: University of Rochester. [Link]
-
MySkinRecipes. (n.d.). 2-((9-Iodonon-2-Yn-1-Yl)Oxy)Tetrahydro-2H-Pyran. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
PubChem. (n.d.). 4-iodotetrahydro-2H-pyran. [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]
-
Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 443. [Link]
-
Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(28), 17163-17192. [Link]
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Pluto IAS. (n.d.). UNIT-6 : ELIMINATION REACTIONS. [Link]
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Taylor & Francis Group. (2020). Elimination Reactions. A Q&A Approach to Organic Chemistry. [Link]
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BITS Pilani. (n.d.). Elimination Reactions. [Link]
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M.G. Science Institute. (n.d.). Elimination Reactions. [Link]
-
Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Tetrahydropyran and methods for purifying tetrahydropyran.
-
Kumar, R., & Van der Eycken, E. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584538. [Link]
- Google Patents. (n.d.). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
Organic Letters. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]
-
National Institutes of Health. (n.d.). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]
-
YouTube. (2014). Relative Rates of Hydrolysis of Halogenoalkanes. [Link]
-
National Institutes of Health. (2022). Editorial: New hypervalent iodine reagents for oxidative coupling—volume II. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 132(43), 15243–15245. [Link]
-
PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran. [Link]
-
MDPI. (n.d.). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. [Link]
-
Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Hypervalent iodine reagent-mediated reactions involving rearrangement processes. [Link]
-
National Institutes of Health. (n.d.). A novel self-terminated Prins strategy for the synthesis of tetrahydropyran-4-one derivatives and their behavior in Fisher indol. [Link]
-
PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
Sources
- 1. 2-((9-Iodonon-2-Yn-1-Yl)Oxy)Tetrahydro-2H-Pyran [myskinrecipes.com]
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Technical Support Center: Troubleshooting Low Yields in Reactions with 4-(2-Iodoethyl)tetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-iodoethyl)tetrahydro-2H-pyran. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during nucleophilic substitution reactions with this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and significantly improve your yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic substitution?
The key to the reactivity of this compound lies in the carbon-iodine (C-I) bond. Iodide is an excellent leaving group because it is a large, highly polarizable anion that can stabilize the negative charge it acquires upon departing from the carbon atom. This makes the ethyl group susceptible to attack by a wide range of nucleophiles in an SN2 (bimolecular nucleophilic substitution) reaction. The tetrahydropyran ring is a common motif in bioactive molecules, making this reagent a valuable tool for introducing this scaffold.[1]
Q2: My reaction is giving a low yield of the desired product. What are the most likely causes?
Low yields in reactions with this compound can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or base can significantly hinder the reaction rate.
-
Competing Elimination Reaction (E2): Instead of substitution, the reagent can undergo an elimination reaction to form 4-vinyltetrahydro-2H-pyran, especially with strong, sterically hindered bases.
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to efficiently displace the iodide leaving group.
-
Starting Material Degradation: The stability of this compound can be compromised under certain conditions.
-
Inefficient Work-up and Purification: The desired product may be lost during extraction, washing, or chromatographic purification steps.
Q3: I see a significant amount of an olefinic byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
The olefinic byproduct is most likely 4-vinyltetrahydro-2H-pyran, the result of an E2 (bimolecular elimination) reaction. This side reaction competes with the desired SN2 substitution. To favor substitution over elimination, consider the following:
-
Choice of Base: Avoid strong, sterically hindered bases like potassium tert-butoxide. Instead, use weaker, non-hindered bases such as potassium carbonate, triethylamine, or diisopropylethylamine to deprotonate your nucleophile if necessary.[2][3]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed breakdown of common problems and their solutions, organized by the symptoms you might observe during your experiment.
Symptom 1: Low Conversion of Starting Material (Unreacted this compound remains)
If you observe a significant amount of your starting material at the end of the reaction, it indicates that the reaction is not proceeding to completion.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Nucleophilicity | The nucleophile is not strong enough to attack the electrophilic carbon and displace the iodide. | - If your nucleophile is an alcohol or thiol, ensure it is fully deprotonated by using a suitable base (e.g., NaH, K2CO3). - Consider using a more polar aprotic solvent (DMF, DMSO) to enhance the nucleophile's reactivity. - If possible, choose a more inherently nucleophilic reagent. |
| Low Reaction Temperature | The reaction may not have enough thermal energy to overcome the activation energy barrier. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. - Be mindful that excessively high temperatures can promote side reactions. |
| Incorrect Stoichiometry | An insufficient amount of the nucleophile will result in incomplete conversion of the electrophile. | - Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion. |
| Poor Solubility of Reagents | If the reactants are not fully dissolved, the reaction will be slow and inefficient. | - Choose a solvent in which all reactants are soluble at the reaction temperature. - Gentle heating can sometimes improve solubility. |
Symptom 2: Formation of Multiple Products (Low Selectivity)
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram points towards a lack of selectivity in your reaction.
| Potential Cause | Explanation | Suggested Solution |
| E2 Elimination | As discussed in the FAQs, a competing elimination reaction produces 4-vinyltetrahydro-2H-pyran. | - Use a non-hindered base. - Lower the reaction temperature. - Use a polar aprotic solvent. |
| Over-alkylation | If the product of the initial substitution is also nucleophilic, it can react with another molecule of the starting material. | - Use a larger excess of the initial nucleophile. - Add the this compound slowly to the reaction mixture containing the nucleophile. |
| Side Reactions of the Nucleophile | The nucleophile may be undergoing self-condensation or other undesired reactions. | - Protect any reactive functional groups on the nucleophile that are not intended to participate in the substitution reaction. |
Symptom 3: Low Isolated Yield After Purification
Even if the reaction appears to have gone to completion, you may experience significant product loss during the work-up and purification stages.
| Potential Cause | Explanation | Suggested Solution |
| Product is Water-Soluble | The tetrahydropyran moiety can impart some water solubility to the product, leading to losses during aqueous work-up. | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product. - Increase the number of extractions with an organic solvent (e.g., 3-5 times). |
| Product Degradation on Silica Gel | The tetrahydropyran ring can be sensitive to acidic conditions and may degrade on standard silica gel during column chromatography. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). - Consider using a different stationary phase, such as alumina. |
| Co-elution with Impurities | The product may be difficult to separate from unreacted starting material or byproducts. | - Optimize the solvent system for column chromatography by testing various solvent polarities. - Consider using a different purification technique, such as recrystallization or preparative HPLC. |
| Product Volatility | If the product has a low boiling point, it may be lost during solvent removal under reduced pressure. | - Use a lower temperature for solvent evaporation. - Avoid leaving the product on the rotary evaporator for an extended period after the solvent has been removed. |
Key Experimental Protocols
The following are representative protocols for common nucleophilic substitution reactions with this compound. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: N-Alkylation of an Amine
This protocol describes the reaction with a primary or secondary amine.
Caption: Workflow for N-alkylation of an amine.
Step-by-Step Methodology:
-
To a solution of the amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol.
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
-
To a solution of the alcohol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion. Gentle heating (e.g., to 50 °C) may be required.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Alkylation of a Malonate Ester
This protocol describes the formation of a new carbon-carbon bond using a soft carbanion nucleophile.
Caption: Workflow for Malonate Alkylation.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Stir for 30 minutes at 0 °C, then add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting a low-yielding reaction with this compound.
Caption: Decision tree for troubleshooting low yields.
By systematically evaluating your experimental results and applying the principles outlined in this guide, you can effectively diagnose and resolve issues leading to low yields in your reactions with this compound.
References
-
University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- El-Sayed, N. F., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 23(10), 2641.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Valdivia, M., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2958.
- Ghorab, M. M., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(2), 225-231.
- Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393.
-
Isomerika. (2022, May 15). E2 - Elimination Reactions (IOC 11). [Video]. YouTube. [Link]
-
Saskia, K. (n.d.). 12.2. Elimination Reactions: E2 Reactions. Introduction to Organic Chemistry. Retrieved from [Link]
-
Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 4-iodo-tetrahydro-2H-pyran/25637-18-7. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate. (2023, August 9). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
PubMed. (2023, June 8). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
- El-Sayed, N. F., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3734.
-
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
-
Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]
-
ResearchGate. (2023, June 8). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1986). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Retrieved from [Link]
- Yadav, J. S., et al. (2007). A diastereoselective synthesis of 4-azidotetrahydropyrans via the Prins-cyclization. Tetrahedron Letters, 48(40), 7155-7159.
- Google Patents. (2014). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
Sources
Technical Support Center: Purification of Products from Reactions Involving 4-(2-Iodoethyl)tetrahydro-2H-pyran
Welcome to the technical support center for methodologies involving 4-(2-iodoethyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an alkyl iodide, this compound is a highly effective electrophile for introducing the tetrahydropyranyl ethyl moiety, a common structural motif in pharmacologically active compounds. However, the reactivity and stability of alkyl iodides present unique challenges in reaction work-up and product purification.[1]
This document provides a structured approach to troubleshooting common issues and offers robust protocols to ensure the isolation of your target compound with high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of reaction products derived from this compound.
Q1: What are the key physical properties of this compound that influence purification?
A: Understanding the properties of the starting material is crucial for designing an effective purification strategy. The tetrahydropyran ring imparts moderate polarity, while the iodoethyl group contributes to a higher molecular weight and non-polar character.[2] Key properties are summarized in the table below. Its moderate polarity means it will have good solubility in a range of organic solvents but will be immiscible with water.[3] Its relatively high boiling point suggests that removing it from a reaction mixture via distillation requires vacuum conditions, but column chromatography is generally the preferred method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₃IO[4] | --- |
| Molecular Weight | 240.09 g/mol [4] | Affects elution times and diffusion rates during chromatography. |
| Appearance | Colorless to pale yellow liquid[3] | A darker color (pink, brown) indicates decomposition and the presence of I₂. |
| Boiling Point | ~145-148 °C (estimated)[3] | High boiling point makes it non-volatile under standard conditions. |
| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform)[3] | Dictates solvent choices for reaction, extraction, and chromatography. |
| Storage | 2-8°C, protect from light, keep sealed | Highlights its potential for thermal and light-induced decomposition. |
Q2: What are the most common impurities to expect in my crude reaction mixture?
A: A typical crude product mixture will contain several components:
-
Desired Product: The result of the nucleophilic substitution on the iodoethyl group.
-
Unreacted this compound: In cases of incomplete conversion.
-
Unreacted Nucleophile: The other starting material in your reaction.
-
Decomposition Products: Free iodine (I₂) is the most common, resulting from the breakdown of the C-I bond.[5] This often imparts a pink or brownish color to the mixture.
-
Elimination Byproduct: If a strong, non-hindered base is used, E2 elimination can occur to form 4-vinyltetrahydro-2H-pyran.
-
Solvents and Reagents: Residual reaction solvents and reagents from the work-up (e.g., salts, acids, bases).
Q3: My crude reaction mixture has a pink/brown color. What is it and how do I remove it?
A: This coloration is almost certainly due to the presence of elemental iodine (I₂), formed from the decomposition of the alkyl iodide starting material or product.[5] Iodine is highly colored and can be a nuisance.
Removal Strategy: Before proceeding with chromatography, wash the crude organic extract with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will convert the colored I₂ into colorless iodide ions (I⁻), which are water-soluble and will be partitioned into the aqueous layer.
2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq)
This simple extraction step can significantly simplify the subsequent purification.
Q4: How do I choose between column chromatography and recrystallization for my product?
A: The choice depends primarily on the physical state of your product.[6]
-
Recrystallization is the method of choice for solid products . It is a highly effective, economical, and scalable technique for achieving high purity, based on the principle that the solubility of most solids increases with temperature.[7][8]
-
Flash Column Chromatography is the primary method for purifying oils or liquids .[5] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[9] It is also used for solids when recrystallization fails or when separating isomers with similar solubility profiles.
The workflow diagram below provides a decision-making framework.
Q5: What are the best practices for storing this compound to prevent decomposition?
A: As an alkyl iodide, this reagent is susceptible to light and heat. Improper storage leads to the formation of free iodine, which can compromise your reactions.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Use an amber or foil-wrapped bottle to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stabilizer: For long-term storage, adding a small piece of copper or silver wire can help scavenge any iodine that forms.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Separation | On TLC, the product and starting material spots are very close or overlapping (ΔRf < 0.1). | Incorrect Solvent System: The eluent polarity is not optimized to differentiate between the slightly different polarities of the starting material and the product. | Optimize TLC Conditions: Systematically test different solvent systems. Try a less polar system (e.g., Hexane/Dichloromethane) or a system with a different type of solvent (e.g., Toluene/Acetone) to alter selectivity. |
| Product is an Oil | The purified product is a viscous oil and fails to solidify, making recrystallization impossible. | Inherent Property: Many derivatives of tetrahydropyran are oils or low-melting solids at room temperature. | Purify via Chromatography: This is the standard method for oily compounds.[5] High-Vacuum Distillation: If the product is thermally stable and has a molecular weight below ~350 amu, Kugelrohr or short-path distillation can be effective.[6] Salt Formation: If the product contains a basic functional group (e.g., an amine), consider forming a crystalline salt (e.g., hydrochloride, tartrate) which is often easier to purify by recrystallization. |
| Low Yield After Chromatography | The isolated mass of the product is significantly lower than expected from the crude NMR/TLC analysis. | Irreversible Adsorption: The product may be strongly binding to the silica gel, especially if it is polar or contains basic functional groups. Decomposition on Silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. | Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a neutralizer like triethylamine (~1%) before packing the column. Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for acid-sensitive compounds. Work Quickly: Do not let the compound sit on the column for an extended period. |
| Colored Fractions from Column | Even after a thiosulfate wash, some column fractions containing the product are colored. | Slow Decomposition: The product itself may be slightly unstable on silica, slowly releasing iodine during the chromatography run. | Minimize Residence Time: Run the column as quickly as possible while maintaining good separation ("flash" chromatography). Use Stabilized Solvents: Ensure your solvents (especially dichloromethane) are fresh and do not contain acidic impurities. Pool and Wash: Combine the colored fractions, evaporate the solvent, and perform another liquid-liquid extraction with sodium thiosulfate solution. |
Section 3: Standardized Purification Protocols
These protocols provide step-by-step guidance for common purification procedures.
Protocol 1: General Aqueous Work-up and Iodine Removal
Objective: To remove water-soluble impurities and decomposition-derived iodine before final purification.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to dissolve all organic components.
-
Wash with Water/Brine: Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine) to remove bulk water-soluble materials.
-
Iodine Removal: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Shake vigorously until the organic layer becomes colorless. A second wash may be necessary if the color persists.
-
Final Wash: Perform a final wash with brine to aid in the separation of layers and remove residual water from the organic phase.
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product is now ready for chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
Objective: To purify an oily product or separate a solid product from closely-related impurities.
-
Select Eluent: Determine the optimal solvent system by TLC analysis. Aim for a product Rf value of ~0.25-0.35 for good separation.
-
Prepare Column: Pack a glass column with silica gel using the selected eluent system. Ensure the silica bed is compact and free of air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
Objective: To purify a solid product.[10]
-
Choose a Solvent: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[10] Test small batches in different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof).
-
Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it lightly, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10]
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.
-
Cool Further: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of the precipitate.[10]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]
-
Dry: Dry the crystals under vacuum to remove the last traces of solvent.
Section 4: Visual Guides & Diagrams
Diagram 1: Purification Method Selection Workflow
Caption: Decision workflow for selecting the primary purification method.
Diagram 2: Troubleshooting Low Yield After Chromatography
Caption: Troubleshooting flowchart for low product yield post-chromatography.
References
- Common pitfalls in handling iodinated organic compounds - Benchchem.
- A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. J. Org. Chem. 2000, 65, 9, 2830–2833.
-
PubChem. 4-Iodo-2,2-dimethyl-tetrahydro-pyran. Available at: [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
-
Recrystallization – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Wikipedia. Pyran. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ChemBK. 4-iodo-tetrahydro-2H-pyran. Available at: [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available at: [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available at: [Link]
-
PubChem. 4-iodotetrahydro-2H-pyran. Available at: [Link]
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National Institutes of Health. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC. Available at: [Link]
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- 3. 4-iodo-tetrahydro-2H-pyran [chembk.com]
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Technical Support Center: Optimizing Alkylation Reactions with 4-(2-Iodoethyl)tetrahydro-2H-pyran
Welcome to the technical support guide for optimizing alkylation reactions using 4-(2-iodoethyl)tetrahydro-2H-pyran. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable tetrahydropyran (THP) moiety into their target molecules. The THP ring is a prevalent scaffold in many biologically active compounds and can serve as a bioisostere, potentially improving the physicochemical properties of a lead compound.[1]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve challenges encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile alkylating agent. Its structure consists of a saturated six-membered tetrahydropyran ring connected to an iodoethyl side chain. The terminal primary iodide is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in an SN2 reaction.[2][3]
Its primary application in drug discovery and organic synthesis is to introduce the 4-(ethyl)tetrahydropyran motif into a molecule. This is often desirable to:
-
Increase solubility and improve pharmacokinetic profiles.
-
Explore new chemical space by modifying a lead scaffold.
-
Serve as a versatile intermediate for further chemical transformations.[4]
Q2: What types of nucleophiles can be successfully alkylated with this reagent?
A variety of soft and hard nucleophiles can be effectively alkylated. The most common classes include:
-
N-Nucleophiles: Primary and secondary amines, anilines, indazoles, and other nitrogen-containing heterocycles.
-
O-Nucleophiles: Phenols, alcohols, and carboxylic acids.
-
S-Nucleophiles: Thiols and thiophenols.
-
C-Nucleophiles: Enolates and other stabilized carbanions.
The reactivity of the nucleophile is a critical parameter. Generally, less sterically hindered and more electron-rich nucleophiles will react more readily.
Q3: What are the essential starting parameters for a typical alkylation reaction?
A successful alkylation hinges on the careful selection of four key parameters: the base, solvent, temperature, and stoichiometry.
| Parameter | General Recommendation | Rationale |
| Base | A non-nucleophilic base with a pKaH sufficient to deprotonate the nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or NaH. | The base's role is to generate the anionic nucleophile (e.g., phenoxide, deprotonated amine) required for the SN2 attack. Using a non-nucleophilic base prevents it from competing with your substrate for the alkylating agent.[5] |
| Solvent | A polar aprotic solvent. Typically DMF, DMSO, or Acetonitrile (MeCN). | These solvents effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This accelerates the rate of SN2 reactions.[5][6] |
| Temperature | Start at room temperature and gently heat if necessary (e.g., 50-80 °C). | Many alkylations proceed well at room temperature. Heating increases the reaction rate but can also promote side reactions, particularly elimination.[7] Careful monitoring is essential. |
| Stoichiometry | 1.0 equivalent of nucleophile, 1.1-1.2 equivalents of this compound, and 1.5-2.0 equivalents of base. | A slight excess of the electrophile ensures complete consumption of the more valuable nucleophile. Sufficient base is needed to drive the initial deprotonation and neutralize the iodide byproduct. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The following decision tree provides a logical workflow for diagnosing a stalled reaction.
Q4: My reaction has stalled with starting material remaining. What should I do?
This is the most common issue. Following the logic in Figure 1, let's break down the potential causes:
-
Inadequate Base: The most frequent culprit is a base that is not strong enough to fully deprotonate your nucleophile. For example, potassium carbonate (K₂CO₃) is sufficient for phenols (pKa ~10) but may be inadequate for less acidic secondary amines or certain heterocycles.
-
Incorrect Solvent: Using a protic solvent like ethanol or water can hydrogen-bond with and stabilize the nucleophile, drastically reducing its reactivity and slowing or stopping the SN2 reaction.
-
Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile.[5]
-
-
Insufficient Temperature: SN2 reactions have an activation energy barrier that must be overcome. While many proceed at room temperature, some require thermal energy to initiate.
-
Solution: Gently heat the reaction mixture, for example, to 50-60 °C, while monitoring the progress by TLC or LC-MS. If the reaction begins to proceed, you can maintain that temperature. Be cautious, as excessive heat can favor elimination.[7]
-
Q5: My reaction is messy. I see multiple products. What are the likely side reactions?
The formation of multiple products typically points to a lack of selectivity. The two most common side reactions are elimination and over-alkylation.
Sources
- 1. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Tetrahydropyran (THP) Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My THP synthesis reaction mixture is a complex mess. What are the most common byproducts I should be looking for?
A1: In typical acid-catalyzed THP syntheses, such as the Prins cyclization, you can expect a few common culprits. The primary byproducts often include unreacted starting materials like dihydropyran (DHP), dimers or oligomers of the starting materials, and potentially chlorinated derivatives if hydrochloric acid is used as the catalyst.[1] In some cases, side reactions like an oxonia-Cope rearrangement can lead to undesired isomers.[2][3]
Q2: I'm struggling to separate my desired THP product from the byproducts. What are the initial purification steps you'd recommend?
A2: A good starting point is a standard aqueous workup. After neutralizing the acid catalyst, typically with a saturated sodium bicarbonate solution, perform a liquid-liquid extraction.[4][5] This will help remove water-soluble impurities. Following extraction, drying the organic layer over an anhydrous salt like sodium sulfate is crucial. For many common byproducts with significantly different boiling points from THP (boiling point: 88 °C), fractional distillation can be a highly effective next step.[6][7]
Q3: My NMR spectrum shows some unexpected peaks after purification. How can I definitively identify the byproducts?
A3: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.[8][9] Comparing your spectrum to known spectra of common byproducts is a good first step. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify byproducts by separating them and providing their mass-to-charge ratio, which aids in determining their molecular weight and fragmentation patterns.[8]
Q4: Can I use column chromatography to purify my THP?
A4: Yes, column chromatography is a viable option, especially for removing non-volatile impurities or byproducts with similar boiling points to THP.[4] Silica gel is a common stationary phase. However, be aware that acidic silica can potentially cause degradation of acid-sensitive compounds. In such cases, using a mobile phase containing a small amount of a basic modifier like triethylamine can be beneficial.[10]
Troubleshooting Guides: A Deeper Dive
Problem 1: Persistent Dihydropyran (DHP) Contamination
Symptoms:
-
A peak corresponding to DHP is observed in the GC-MS or NMR spectrum of the purified product.
-
The boiling point of the distilled product is slightly lower than the expected 88 °C for pure THP.
Root Cause Analysis: Dihydropyran is a common starting material for THP synthesis via hydrogenation.[11][12] Its presence in the final product indicates an incomplete reaction. This can be due to several factors:
-
Insufficient Catalyst Activity: The hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon) may be deactivated.
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Suboptimal Temperature: The reaction temperature may not have been high enough to achieve a reasonable reaction rate.
Solutions:
Step-by-Step Protocol for DHP Removal:
-
Reaction Optimization:
-
Catalyst: Ensure the catalyst is fresh and active. If reusing a catalyst, consider regeneration according to the manufacturer's protocol.
-
Hydrogen Pressure: Increase the hydrogen pressure to favor the hydrogenation reaction.
-
Reaction Time & Temperature: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. A modest increase in temperature may also improve the conversion rate.
-
-
Purification Strategy:
-
Fractional Distillation: DHP has a boiling point of approximately 86 °C, which is very close to that of THP (88 °C).[13] A highly efficient fractional distillation column is required for separation.[7][14][15]
-
Chemical Scavenging (Advanced): In some specific research contexts, dienes can be selectively removed by reaction with a dienophile (e.g., maleic anhydride) in a Diels-Alder reaction, followed by purification. This is a more complex approach and should be considered carefully based on the stability of the desired THP derivative.
-
Data Summary Table:
| Compound | Boiling Point (°C) | Key Analytical Signature (¹H NMR) |
| Tetrahydropyran (THP) | 88 | Multiplets around 1.6-1.8 ppm and 3.4-3.6 ppm |
| 3,4-Dihydropyran (DHP) | 86 | Olefinic proton signals around 4.6 and 6.3 ppm |
Problem 2: Formation of High-Boiling Point Dimers and Oligomers
Symptoms:
-
A significant amount of high-boiling residue remains after distillation.
-
Broad, unresolved peaks are present in the baseline of the NMR spectrum.
-
The overall yield of the desired THP product is low.
Root Cause Analysis: Acid-catalyzed reactions of alkenes, such as the Prins cyclization, are prone to polymerization and oligomerization side reactions, especially at higher acid concentrations or elevated temperatures.[16] These side reactions consume the starting materials and lead to the formation of high-molecular-weight byproducts.
Solutions:
Logical Workflow for Minimizing and Removing Oligomers:
Sources
- 1. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Page loading... [wap.guidechem.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(2-iodoethyl)tetrahydro-2H-pyran under reaction conditions
Welcome to the technical support guide for 4-(2-iodoethyl)tetrahydro-2H-pyran (CAS 4677-16-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding its reactivity and decomposition pathways, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound is a heterocyclic organic compound.[1] It features a saturated tetrahydropyran (THP) ring substituted with a 2-iodoethyl group.[2][3] Its key structural feature is the primary alkyl iodide, which makes it an excellent electrophile for introducing the tetrahydropyran-ethyl moiety into a target molecule via nucleophilic substitution reactions.[1][4] This makes it a valuable intermediate in medicinal chemistry and organic synthesis for creating more complex molecular architectures.[1][4]
Caption: Molecular structure of this compound.
Q2: What are the primary stability concerns with this compound?
A: The main stability concerns stem from the C-I bond. Alkyl iodides are susceptible to several degradation pathways:
-
Nucleophilic Substitution: The iodide is an excellent leaving group, making the compound reactive towards even weak nucleophiles, including water or alcohols (solvents), leading to undesired side products.[4]
-
Elimination Reactions: In the presence of a base, the compound can undergo an E2 elimination reaction to form 4-vinyltetrahydro-2H-pyran. This is a common side reaction for primary alkyl halides.
-
Light Sensitivity: Like many alkyl iodides, this compound can be sensitive to light. Photolytic cleavage of the C-I bond can generate radical species, leading to decomposition and the formation of elemental iodine (I₂), which causes a characteristic pink, orange, or brown discoloration.
Q3: How should this compound be properly stored?
A: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8°C) or at room temperature as specified by the supplier.[3][5][] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] | Prevents degradation from atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, opaque or amber container.[7][8][9] | Protects from light and moisture ingress. |
| Location | Store in a dry, cool, and well-ventilated place away from heat and ignition sources.[7][9] | Ensures general lab safety and compound stability. |
Q4: What classes of reagents are incompatible with this compound?
A: Care should be taken to avoid certain reagents that can promote degradation:
-
Strong Bases: Reagents like hydroxides, alkoxides (e.g., NaOEt, t-BuOK), or hindered amine bases (e.g., DBU) can readily induce elimination reactions.
-
Strong Oxidizing Agents: These can react with the iodide.[8][10]
-
Protic Solvents with Low Purity: Trace impurities in solvents like methanol or ethanol can act as nucleophiles, leading to slow decomposition over time. Always use high-purity, anhydrous solvents.
-
Strong Lewis or Brønsted Acids: While the alkyl iodide is relatively stable to acid, the tetrahydropyran ether linkage can be susceptible to acid-catalyzed ring-opening, especially at elevated temperatures.[11][12]
Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
-
Symptom: You are performing a substitution reaction (e.g., with an amine, thiol, or enolate), but TLC/LC-MS analysis shows mostly unreacted starting material or the appearance of a major, non-polar byproduct.
-
Probable Cause(s):
-
Elimination Side Reaction: If your nucleophile is also a strong or sterically hindered base, the E2 elimination pathway may be outcompeting the desired Sₙ2 substitution. The non-polar byproduct is likely 4-vinyltetrahydro-2H-pyran.
-
Degraded Starting Material: The reagent may have degraded in storage, reducing the concentration of the active electrophile. Discoloration (yellow to brown) is a key indicator.
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the iodide under the reaction conditions.
-
-
Recommended Solutions:
-
Modify Base/Nucleophile System: If possible, use a less basic nucleophile. If a base is required to deprotonate your nucleophile, switch to a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) and ensure it is added before the alkyl iodide.
-
Check Reagent Quality: Before use, check the appearance of the this compound. If discolored, it can sometimes be purified by passing it through a short plug of neutral alumina or silica gel (eluting with a non-polar solvent) to remove I₂ and baseline impurities.
-
Optimize Reaction Conditions: Increase the reaction temperature cautiously or add a catalyst like sodium iodide (NaI) in an acetone or acetonitrile solvent. The Finkelstein reaction can transiently form the more reactive alkyl iodide in situ, accelerating the desired substitution.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Reaction Mixture or Starting Material Turns Brown/Purple
-
Symptom: Upon addition of reagents, during heating, or even during storage, the material develops a distinct brown, pink, or purple color.
-
Probable Cause(s):
-
Formation of Iodine (I₂): This is the most common cause. It indicates that the C-I bond is being cleaved, likely through a light-induced radical pathway or reaction with trace impurities.
-
Thermal Decomposition: At high temperatures, the compound may undergo more complex decomposition pathways.[13]
-
-
Recommended Solutions:
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in an amber glass vessel. Ensure the stored material is also protected from light.
-
Degas Solvents: Before use, sparge solvents with an inert gas like argon for 15-30 minutes. This removes dissolved oxygen, which can participate in radical chain reactions.
-
Quench the Color: If the color appears during workup, it can often be removed by washing the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce I₂ back to colorless I⁻.
-
Issue 3: Inconsistent Results Between Batches
-
Symptom: You are running a well-established protocol, but a new batch of this compound is giving different results (e.g., lower yield, new byproducts).
-
Probable Cause(s):
-
Purity Variation: The purity of the reagent can vary between suppliers or even lots.[2] The new batch may contain unreacted starting materials from its synthesis or decomposition products.
-
Presence of Stabilizers: Some suppliers may add a stabilizer (e.g., copper filings) to alkyl halides to scavenge radicals. This could potentially interfere with certain catalytic reactions (e.g., those using palladium or copper catalysts).
-
-
Recommended Solutions:
-
Verify Purity: Before use, run a quick quality control check on the new batch. A simple ¹H NMR or GC-MS is often sufficient to confirm its identity and estimate purity. Compare the results to the previous, successful batch.
-
Pre-treatment: If you suspect an incompatible stabilizer, filtering the material through a plug of silica or alumina can remove it.
-
Contact Supplier: If significant discrepancies are found, contact the supplier's technical service department for a certificate of analysis (CoA) for that specific batch.
-
Caption: Competing reaction pathways for this compound.
References
-
MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024-11-07). [Link]
-
PubChem. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
PubChem. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]
-
NIH. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]
-
Organic Syntheses. 2. [Link]
-
ResearchGate. (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019-01-22). [Link]
-
Organic Syntheses. 2H-Pyran-2-one, 3-bromo. [Link]
-
Master Organic Chemistry. Mechanism of the E2 Reaction. (2025-12-12). [Link]
-
NIH. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. [Link]
-
NIST. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]
Sources
- 1. CAS 25637-18-7: 4-iodo-tetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]
- 2. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]
- 3. tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1 [chemicalbook.com]
- 4. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]
- 5. 4-Iodo-tetrahydro-2H-pyran | 25637-18-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
how to improve yield in organic synthesis reactions
Welcome to the Technical Support Center for Organic Synthesis, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot failed reactions but to proactively optimize your syntheses for maximum yield and purity.
This center is structured to address your needs in a logical progression, from quick answers to common problems to in-depth guides for complex challenges.
Frequently Asked Questions (FAQs)
This section provides concise answers to some of the most common questions encountered in organic synthesis.
Q1: My reaction worked perfectly on a small scale, but the yield dropped significantly upon scale-up. What are the likely causes?
A1: Scale-up issues are common and often stem from changes in physical parameters that affect reaction kinetics, heat transfer, and mixing.[1] A reaction that is easily managed at the 100 mL scale might become problematic at a larger scale. For instance, an exothermic reaction's heat might dissipate easily in a small flask but can lead to thermal runaways in a large reactor.[1] Thoroughly understanding the reaction mechanism and kinetics is crucial for successful scale-up.[1][2]
Q2: I suspect my starting materials or reagents are impure. How significant is this to my reaction yield?
A2: The purity of your reactants is a critical factor influencing reaction yield.[3][4][5] Impurities can introduce side reactions, poison catalysts, or alter the stoichiometry of your reaction, all of which can lead to a lower yield of your desired product.[3][6][7] It is always advisable to use reagents of the highest possible purity or to purify them before use.[8][9]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent selection is a critical experimental variable that can significantly impact reaction rates, selectivity, and even the reaction mechanism.[10][11][12][13] The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.[14] The polarity of the solvent is a key consideration; polar solvents can stabilize charged intermediates and transition states, which is beneficial for reactions like SN2, while nonpolar solvents are often preferred for free-radical reactions.[10]
Q4: My reaction is reversible. How can I drive it to completion and improve my yield?
A4: For reversible reactions, applying Le Chatelier's principle is key to maximizing product formation.[15] This can be achieved by removing one of the products as it is formed.[15] Common techniques include:
-
Distillation: If a byproduct is volatile, it can be removed by distillation.
-
Use of a Dean-Stark trap: This is particularly useful for reactions that produce water, such as esterifications and imine formations.[15]
-
Precipitation: If a byproduct is insoluble in the reaction solvent, it will precipitate out, driving the equilibrium forward.
-
Using a drying agent: For reactions that produce water, adding a drying agent like magnesium sulfate can sequester the water and push the reaction to completion.[15]
Troubleshooting Guides
This section provides in-depth, systematic approaches to diagnosing and solving more complex issues in your organic synthesis experiments.
Guide 1: Low or No Product Formation
A common and frustrating issue is the failure of a reaction to produce the desired product in a reasonable yield. This guide will walk you through a logical troubleshooting process.
Initial Assessment: Is the Reaction Happening?
Before optimizing, it's crucial to confirm if the reaction is proceeding at all.
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare your TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the plate: Apply small spots of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system.
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.
-
Analyze:
-
No change: If the spot for the reaction mixture shows only starting material, the reaction has not proceeded.
-
New spot(s): The appearance of new spots indicates that a reaction is occurring. The relative intensity of the starting material and product spots can give a rough estimate of the conversion.
-
Troubleshooting Workflow for Low/No Product Formation
If you've confirmed that your reaction is not proceeding as expected, follow this systematic approach to identify the root cause.
Caption: Troubleshooting workflow for low or no product yield.
Optimization Strategies
Once you have identified potential areas for improvement, you can begin to optimize the reaction conditions. It is generally best to vary one parameter at a time to understand its effect on the reaction outcome.[16]
| Parameter | Optimization Strategy | Rationale |
| Temperature | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C). | Reaction rates are highly temperature-dependent. Higher temperatures can increase the rate but may also lead to decomposition or side reactions.[17] |
| Solvent | Test a variety of solvents with different polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). | The solvent can influence reactant solubility, transition state stabilization, and reaction rates.[10][11][13] |
| Catalyst Loading | Vary the amount of catalyst used (e.g., 1 mol%, 5 mol%, 10 mol%). | Insufficient catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient. |
| Concentration | Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1 M). | For bimolecular reactions, higher concentrations can increase the reaction rate. However, for some reactions, high concentrations can lead to side product formation. |
Guide 2: Formation of Multiple Products and Side Reactions
The formation of byproducts is a common challenge that can significantly reduce the yield of the desired product and complicate purification.[18][19]
Identifying the Source of Byproducts
The first step is to characterize the byproducts to understand how they are being formed. Techniques like NMR spectroscopy and mass spectrometry are invaluable for this purpose. Once the structures of the byproducts are known, you can often deduce the side reactions that are occurring.[20]
Common Side Reactions and Mitigation Strategies:
-
Over-reaction: The product of the desired reaction reacts further to form a byproduct.
-
Mitigation: Monitor the reaction closely and stop it once the starting material is consumed. It may also be beneficial to use a less reactive reagent or lower the reaction temperature.
-
-
Competing Reactions: The starting materials can react through multiple pathways to form different products.[5]
-
Mitigation: Adjusting the reaction conditions (e.g., temperature, solvent, catalyst) can often favor one reaction pathway over another. For example, lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.
-
-
Decomposition: The starting material or product is unstable under the reaction conditions.
-
Mitigation: Lower the reaction temperature, shorten the reaction time, or choose milder reagents.[9]
-
Guide 3: Product Loss During Workup and Purification
Even if a reaction proceeds with high conversion, significant product loss can occur during the workup and purification steps.[6][8][9]
Workup Best Practices
The workup procedure is designed to separate the desired product from the reaction mixture.[21][22][23]
Protocol 2: Efficient Liquid-Liquid Extraction
-
Choose the right extraction solvent: The solvent should be immiscible with the reaction solvent, have a high affinity for your product, and a low boiling point for easy removal.
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.
-
Back-extraction: To recover any product that may have dissolved in the aqueous layer, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[8]
-
Breaking emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the polarity of the aqueous phase.[8]
-
Drying the organic layer: After extraction, the organic layer will be saturated with water. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove the water.[24] Ensure you use enough drying agent; if it clumps together, add more until some remains free-flowing.[24]
Purification Best Practices
Purification is the final step to obtain your product in high purity.[25][26]
Protocol 3: Optimizing Flash Column Chromatography
-
Choose the right solvent system: Use TLC to determine the optimal eluent for separating your product from impurities. Aim for an Rf value of 0.2-0.4 for your product.
-
Proper column packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Loading the sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Collecting fractions: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Compound stability: Be aware that some compounds can decompose on silica gel.[8] If you suspect this is happening, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent, or consider alternative purification methods like recrystallization or distillation.[8][25]
Recrystallization Tips for Maximizing Yield:
-
Use the minimum amount of hot solvent to dissolve your crude product.[24][27]
-
Allow the solution to cool slowly to form larger, purer crystals.[28]
-
Cool the solution in an ice bath to maximize the amount of product that crystallizes out.
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[27]
By systematically applying these troubleshooting and optimization strategies, you can significantly improve the yield and purity of your organic synthesis reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Teachy. (n.d.). Summary of Stoichiometry: Purity and Yield.
-
V.Nimc. (2026, January 6). Understanding Chemical Yield: A Beginner's Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
- Strauss, C. R., & Rooney, D. W. (2010). Development of Predictive Tools for Optimizing Organic Reactions. Molecules, 15(9), 6146-6163.
-
Nagwa. (n.d.). Question Video: Identifying Which Factor Does Not Affect Percentage Yield. Retrieved from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Reaction Yields. Retrieved from [Link]
- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(217).
-
TutorChase. (n.d.). How do impurities impact percentage yield?. Retrieved from [Link]
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
Reddit. (2017, September 16). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Retrieved from [Link]
-
ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
- Al-Rafidain Journal of Medical Sciences. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences, 3, 109-115.
-
University of New South Wales. (n.d.). Tips on how to minimise product loss. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
- Floreancig, P. E. (2006). Side Reactions in Organic Synthesis.
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]
-
Wiley. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Retrieved from [Link]
- American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2963–2967.
-
Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Work-up. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
ResearchGate. (2003, July). Deactivation of metal catalysts in liquid phase organic reactions. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
- MDPI. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Molecules, 28(15), 5789.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup. Retrieved from [Link]
- Crow, J. M. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(32), 22359-22369.
-
Master Organic Chemistry. (2010, September 13). Chemical Equilibria. Retrieved from [Link]
-
Sentiweb. (2025, December 5). Side reactions: Significance and symbolism. Retrieved from [Link]
-
Khan Academy. (n.d.). Le Chȃtelier's principle: Changing concentration. Retrieved from [Link]
-
Open Access Pub. (n.d.). Side Reactions. Retrieved from [Link]
-
YouTube. (2021, February 12). Week 6 - 12. Manipulating reactions at equilibrium (multiplying, reversing, and adding). Retrieved from [Link]
-
Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Preventing Decomposition of Iodo-Containing Organic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iodo-containing organic compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you prevent the decomposition of these valuable yet often unstable reagents. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to ensure the integrity of your experiments.
The Challenge of Stability in Iodo-Organic Chemistry
Iodo-containing organic compounds are powerful intermediates in organic synthesis, largely due to the unique nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of about 57.6 kcal/mol for methyl iodide[1]. This weakness makes the iodide a superior leaving group, facilitating a wide range of reactions such as cross-coupling and nucleophilic substitutions[1][2]. However, this same lability is the root cause of their instability. Samples of organoiodine compounds often appear yellow or brown due to the presence of elemental iodine (I₂) as an impurity, a direct result of C-I bond cleavage[1].
Decomposition is typically initiated by exposure to light (photolysis) or heat (thermolysis), which causes homolytic cleavage of the C-I bond to generate highly reactive radical species and iodine[3][4][5][6]. These radicals can then undergo various secondary reactions, leading to byproducts and reduced yields in your desired transformation. Furthermore, the presence of impurities, acidic conditions, and oxidizing agents can accelerate this degradation[7][8].
This guide will equip you with the knowledge to anticipate, diagnose, and prevent these decomposition pathways, ensuring the reliability and reproducibility of your results.
PART 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My bottle of an iodoalkane (e.g., iodomethane, iodoethane) has turned brown/purple. What happened, and can I still use it?
A1: The discoloration you're observing is due to the formation of elemental iodine (I₂)[3]. This is a classic sign of decomposition, most commonly caused by exposure to light[3]. The energy from light, particularly in the UV spectrum, is sufficient to break the weak C-I bond, initiating a radical chain reaction that ultimately produces I₂[3][4].
Whether you can still use the compound depends on the extent of decomposition. For many applications, a small amount of iodine impurity may not be detrimental. However, for sensitive reactions, the presence of I₂ can lead to unwanted side reactions.
Recommendation: If the discoloration is minor, you can often purify the iodoalkane before use. A simple and effective method is to wash the organic liquid with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the colored I₂ back to colorless iodide (I⁻), which will partition into the aqueous layer.
For a detailed procedure, see Protocol 1: Purification of a Discolored Iodoalkane.
Q2: I'm running a high-temperature cross-coupling reaction with an aryl iodide and observing significant de-iodination, leading to a poor yield. How can I minimize this?
A2: This is a common issue, particularly with electron-rich aryl iodides or when reactions require prolonged heating[9]. High temperatures provide the thermal energy needed to cleave the C-I bond, even in relatively more stable aryl systems[5][6]. The resulting aryl radical can then be quenched by abstracting a hydrogen atom from the solvent or another molecule, leading to the de-iodinated byproduct.
Recommendations:
-
Reaction Temperature and Time: Optimize your reaction to run at the lowest possible temperature for the shortest duration necessary for completion.
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical reactions and exacerbate decomposition.
-
Use of a Stabilizer: Adding a small amount of a stabilizer can be highly effective. Metallic copper powder is a common choice. It acts as an iodine scavenger, reacting with any elemental iodine formed to produce insoluble copper iodide (CuI)[10][11][12]. This removes I₂ from the reaction equilibrium and can help suppress further decomposition.
-
Consider an Alternative Halide: If de-iodination remains a persistent problem, consider if the corresponding aryl bromide or chloride could be used. The C-Br and C-Cl bonds are significantly stronger and more thermally stable, though they may require more forcing reaction conditions (e.g., different catalysts or ligands).
For a detailed procedure, see Protocol 2: Setting up a Reaction with a Thermally Sensitive Aryl Iodide.
Q3: My reaction yields are inconsistent when using an iodo-compound from a previously opened bottle. Could decomposition be the cause?
A3: Absolutely. Inconsistent yields are a hallmark of using a reagent of variable purity. Each time a bottle is opened, the contents are exposed to light, air (oxygen and moisture), and potential contaminants. Over time, this leads to a gradual increase in the concentration of I₂ and other degradation byproducts. These impurities can interfere with your reaction in several ways:
-
Stoichiometry: The actual concentration of your active iodo-compound is lower than calculated.
-
Side Reactions: Elemental iodine can be an aggressive electrophile or participate in radical reactions, leading to undesired products.
-
Catalyst Inhibition: Impurities could potentially poison or inhibit your catalyst.
Recommendation: Before starting a series of reactions or a large-scale synthesis, it is good practice to assess the purity of your iodo-compound, especially if it is from an older or frequently used bottle. A quick check by TLC or ¹H NMR can reveal the presence of significant impurities. If decomposition is evident, purify the reagent before use.
PART 2: Frequently Asked Questions (FAQs)
What is the fundamental reason for the instability of iodo-organic compounds?
The primary reason is the inherent weakness of the carbon-iodine (C-I) bond. Compared to other halogens, iodine is the largest, most polarizable, and least electronegative[13]. This results in a long and weak C-I bond, which requires less energy to break. For instance, the bond dissociation energy for CH₃-I is only 57.6 kcal/mol, compared to 72.1 for CH₃-Br, 83.7 for CH₃-Cl, and 115 for CH₃-F[1]. This low bond energy makes iodo-compounds susceptible to decomposition by light, heat, and certain chemical reagents[3][5][9].
How should I properly store my iodo-containing compounds?
Proper storage is the most critical step in preventing decomposition. The stability of iodo-compounds is influenced by moisture, light, heat, impurities, and the pH of the local environment[7].
Storage Checklist:
-
Container: Use amber glass or opaque bottles to protect from light[3].
-
Atmosphere: For highly sensitive compounds, store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature: Store in a cool, dry, and dark place[14]. Refrigeration is often recommended, but ensure the compound's freezing point is below the storage temperature to avoid phase separation.
-
Seal: Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen.
-
Stabilizer: For long-term storage of iodoalkanes, consider adding a small piece of copper wire or silver foil to the bottle[10][11].
What are the most common stabilizers for iodo-compounds and how do they work?
Stabilizers are crucial for extending the shelf-life of iodo-compounds. They primarily work by scavenging the elemental iodine (I₂) that forms upon initial decomposition, thereby preventing it from catalyzing further degradation.
| Stabilizer | Chemical Formula | Mechanism of Action | Typical Applications |
| Metallic Copper | Cu | Reacts with I₂ to form insoluble copper(I) iodide (CuI).[10][11][12] | General purpose for iodoalkanes and during high-temperature reactions. |
| Metallic Silver | Ag | Reacts with I₂ to form insoluble silver iodide (AgI).[10][11] | Effective for long-term storage of sensitive iodo-compounds. |
| Sodium Thiosulfate | Na₂S₂O₃ | A reducing agent that converts I₂ back to colorless I⁻.[8][15] | Primarily used for purification (workup) rather than long-term storage. |
| Dextrose/Sugars | C₆H₁₂O₆ | Forms weak complexes with iodine species, reducing their volatility.[15] | Used in iodized salt, less common in organic synthesis labs. |
Are aryl iodides more stable than alkyl iodides?
Yes, generally aryl iodides are more stable than alkyl iodides. The C(sp²)-I bond in aryl iodides is stronger than the C(sp³)-I bond in alkyl iodides. This is due to the greater s-character of the sp² hybrid orbital on the aromatic carbon, which leads to a shorter and stronger bond. While aryl iodides are more resistant to thermal decomposition, they are still susceptible to photodecomposition and can degrade over time, especially if they contain electron-donating groups that make the molecule more easily oxidized[9]. Conversely, aliphatic iodonium compounds are less stable than their aromatic counterparts[16].
PART 3: Experimental Protocols
Protocol 1: Purification of a Discolored Iodoalkane
This protocol describes a standard laboratory procedure to remove elemental iodine (I₂) from a liquid iodoalkane.
Materials:
-
Discolored liquid iodoalkane
-
Separatory funnel
-
5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and rotary evaporator
Procedure:
-
Place the discolored iodoalkane into a separatory funnel.
-
Add an equal volume of 5% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of the organic layer should disappear as the I₂ is reduced to I⁻ and extracted into the aqueous phase.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
If any color persists in the organic layer, repeat the wash with fresh sodium thiosulfate solution.
-
Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the dried iodoalkane into a clean, dry round-bottom flask.
-
If necessary, remove the solvent under reduced pressure using a rotary evaporator. Store the purified product in a clean, dry, amber bottle, preferably with a stabilizer like a small piece of copper wire.
Protocol 2: Setting up a Reaction with a Thermally Sensitive Aryl Iodide
This protocol provides steps to minimize decomposition when using an aryl iodide in a reaction that requires heating.
Materials:
-
Aryl iodide
-
Reaction solvent (ensure it is anhydrous and degassed)
-
Copper powder (or other suitable stabilizer)
-
Reaction flask with a condenser and inert gas inlet
-
Standard inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Flask Preparation: Flame-dry or oven-dry the reaction flask and condenser to remove all traces of moisture. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Addition: Add the aryl iodide, catalyst, ligands, and any other solid reagents to the flask under a positive flow of inert gas.
-
Stabilizer Addition: Add a small amount of copper powder (e.g., 5-10 mol% relative to the aryl iodide).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula. Degassing the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction to the desired temperature under a constant positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC, GC, or LC-MS. Aim to stop the reaction as soon as it reaches completion to avoid prolonged heating.
PART 4: Visualization & Formatting
Diagrams
Caption: Decomposition pathway of an alkyl iodide initiated by light or heat.
Caption: Troubleshooting logic for diagnosing iodo-compound decomposition issues.
References
-
Allen, A. (n.d.). Explain the following : Alkyl iodides become darken on standing in presence of light. Retrieved from Allen Institute. [Link]
-
IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Retrieved from INIS. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2002). Organic Polyvalent Iodine Compounds. Chemical Reviews, 102(7), 2523–2584. [Link]
-
Parambil, P. C., & Perumal, S. S. R. R. (2023). On the instability of iodides of heavy main group atoms in their higher oxidation state. Physical Chemistry Chemical Physics, 25(8), 5899-5906. [Link]
-
IAEA. (n.d.). LIRIC 3.2 an Updated Model for Iodine Behaviour in Presence of Organic Impurities. Retrieved from INIS. [Link]
-
Parambil, P. C., & Perumal, S. S. R. R. (2023). On the Instability of Iodides of Heavy Main Group Atoms in their Higher Oxidation State. ResearchGate. [Link]
-
Giles, R. D., & Whittle, E. (1967). Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. Journal of the Chemical Society B: Physical Organic, 111. [Link]
-
IAEA. (n.d.). THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. Retrieved from INIS. [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from Wikipedia. [Link]
-
Engineering Research Publication. (2025). Understanding Iodine Stabilizers in Iodized Salt. International Journal of Engineering and Technical Research, 15(1). [Link]
-
Vedantu. (n.d.). Alkyl Iodide. Retrieved from Vedantu. [Link]
- Google Patents. (n.d.). Process for the removal of iodine from organic compounds.
-
Beahm, E. C., & Shockley, W. E. (1993). Radiolytic Organic Iodide Formation under Nuclear Reactor Accident Conditions. Environmental Science & Technology, 27(4), 658–662. [Link]
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Retrieved from Reddit. [Link]
-
Chemia. (2023, July 27). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3). Retrieved from Chemia. [Link]
-
National Institutes of Health. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from PMC. [Link]
- Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide.
- Google Patents. (n.d.). Alkyl iodide storage container and purifying method of alkyl iodide.
-
World Health Organization. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. [Link]
-
William Blythe. (n.d.). Copper Iodide. Retrieved from William Blythe. [Link]
- Google Patents. (n.d.). Stabilization of iodine in salt and other feed materials.
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- 4. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Oily Products in Organic Chemistry
Welcome to the Technical Support Center dedicated to the intricate art and science of purifying oily products in organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenge of isolating pure, non-crystalline compounds. Oily products, by their nature, can be resistant to standard crystallization techniques, often trapping solvents and impurities, thus demanding a more nuanced approach to purification.
This center moves beyond simple procedural lists. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common challenges encountered when handling and purifying oily organic compounds.
Q1: My oily product won't solidify, making purification by recrystallization impossible. What are my primary alternatives?
A1: When an oily product fails to crystallize, several robust purification techniques are at your disposal. The choice depends on the scale of your reaction, the thermal stability of your compound, and the nature of the impurities. The most common and effective alternatives are:
-
Flash Column Chromatography: This is the workhorse for purifying oils on a lab scale, separating compounds based on their differential adsorption to a stationary phase.[1]
-
Distillation (Simple, Fractional, and Vacuum): For volatile oils, distillation separates components based on differences in boiling points. Vacuum distillation is crucial for high-boiling or thermally sensitive compounds as it lowers the boiling point, preventing decomposition.[2][3]
-
Liquid-Liquid Extraction: This technique is excellent for removing impurities with different solubilities in two immiscible liquid phases. It's often used as a preliminary purification step.[4][5]
-
Preparative Thin-Layer Chromatography (Prep TLC): Ideal for small-scale purifications (<100 mg) of compounds that are difficult to separate by column chromatography.[6][7]
-
Bulb-to-Bulb Distillation (Kugelrohr): This short-path distillation method is highly effective for small quantities of high-boiling, viscous oils, minimizing product loss.[8][9][10][11][12]
Q2: How can I effectively remove residual solvent from my purified oil?
A2: Residual solvent is a common issue with oily products due to their high viscosity. To remove tenacious solvents:
-
High Vacuum (High-Vac): Connect your flask containing the oil to a high-vacuum line for an extended period. Gently warming the flask (if the compound is thermally stable) can accelerate solvent removal.
-
Azeotropic Removal: Dissolve the oil in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., adding toluene to remove water). Then, remove the solvent mixture under reduced pressure.
-
Trituration: If the oil is viscous, repeatedly washing it with a solvent in which the desired compound is insoluble, but the residual solvent is soluble (e.g., washing a non-polar oil with cold hexanes), can be effective.
Q3: My oily product appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is often due to its acidic nature.[13] To mitigate this:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, like triethylamine (typically 0.1-1%), in the eluent.[13]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Minimize Contact Time: Employ flash chromatography with slightly higher pressure to reduce the residence time of your compound on the column. A short plug of silica, rather than a long column, can also be effective for removing highly polar impurities.[14][15]
Q4: How should I properly store my purified oily compound?
A4: The stability of an oily product depends on its sensitivity to air, light, and temperature. General guidelines include:
-
Inert Atmosphere: For air-sensitive compounds, store under an inert atmosphere of nitrogen or argon.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect light-sensitive oils.
-
Temperature Control: Store at low temperatures (refrigerator or freezer) to slow down potential decomposition. However, be mindful of potential phase separation or viscosity changes at low temperatures.
-
Proper Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific purification challenges, complete with explanations of the underlying principles.
Troubleshooting Scenario 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination in a Wittig Reaction Product
Problem: Your oily alkene product from a Wittig reaction is contaminated with triphenylphosphine oxide (TPPO), which is co-eluting with your product during column chromatography.
Underlying Principle: TPPO is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity, which can be similar to that of many desired products.[14][16] The key to its removal lies in exploiting its unique chemical properties or its differential solubility in specific solvent systems.
Solutions:
Method 1: Precipitation of TPPO
This is often the simplest first approach, especially for non-polar products.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to a viscous oil.
-
Dissolve the residue in a minimal amount of a suitable solvent like dichloromethane or toluene.[14]
-
Slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring.[14]
-
Cool the mixture in an ice bath to further decrease the solubility of TPPO and induce crystallization.[14]
-
Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.
-
The filtrate, containing your purified oily product, can then be concentrated.
-
Method 2: Chemical Precipitation with Zinc Chloride
This method is effective for more polar products where simple precipitation fails.
-
Experimental Protocol (using ZnCl₂):
-
If the reaction was not performed in ethanol, dissolve the crude mixture in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution to the crude product solution. This will form an insoluble TPPO-Zn complex.[17][18]
-
Stir the mixture for a couple of hours at room temperature.
-
Filter off the precipitated complex. The filtrate contains your purified product.
-
Method 3: Filtration through a Silica Plug
A quick and efficient method for removing the highly polar TPPO from a less polar product.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as a mixture of pentane and diethyl ether.[15][17]
-
Prepare a short plug of silica gel in a fritted funnel.
-
Pass the suspension of the crude product through the silica plug, eluting with the same non-polar solvent system. The TPPO will remain adsorbed to the silica.
-
Collect the eluent containing the purified product.
-
Data Presentation: Comparison of TPPO Removal Methods
| Method | Product Polarity | Scale | Advantages | Disadvantages |
| Precipitation | Non-polar | Small to large | Simple, fast, avoids chromatography | May not be effective for polar products; potential for product co-precipitation |
| ZnCl₂ Precipitation | Polar | Small to medium | Effective for polar products, chromatography-free | Requires an additional reagent; may not be suitable for metal-sensitive compounds |
| Silica Plug Filtration | Non-polar to moderately polar | Small to medium | Fast, efficient for removing highly polar TPPO | Product may be partially retained if too polar; requires a small amount of silica |
Visualization: Workflow for TPPO Removal
Caption: Decision workflow for selecting the appropriate method for TPPO removal.
Troubleshooting Scenario 2: Purification of a Thermally Sensitive, High-Boiling Oily Product
Problem: Your desired oily product has a high boiling point and decomposes upon heating, making standard distillation techniques unsuitable.
Underlying Principle: For thermally sensitive compounds, the purification method must avoid high temperatures. Vacuum distillation lowers the boiling point, but for very sensitive or high-boiling compounds, even this may not be sufficient. Short-path distillation techniques minimize the time the compound spends at elevated temperatures.
Solution: Bulb-to-Bulb Distillation (Kugelrohr)
This technique is ideal for purifying small quantities of high-boiling, thermally sensitive, or viscous oils.
-
Experimental Protocol:
-
Place the crude oily product into the first bulb of the Kugelrohr apparatus.
-
Assemble the apparatus with the collection bulbs.
-
Apply a high vacuum.
-
Slowly begin rotating the bulbs.
-
Gradually heat the oven surrounding the first bulb.
-
The product will distill over a very short distance and condense in the adjacent cooled bulb.
-
Collect the purified product from the collection bulb.
-
Visualization: Kugelrohr Distillation Setup
Caption: Simplified diagram of a Kugelrohr apparatus.
Troubleshooting Scenario 3: Removing a Catalytic Amount of 4-Dimethylaminopyridine (DMAP) from an Oily Product
Problem: Your oily product is contaminated with residual 4-DMAP, which was used as a catalyst in the reaction.
Underlying Principle: DMAP is a basic compound. This property can be exploited to remove it from a neutral or acidic product through an acid-base extraction.
Solution: Acidic Wash
-
Experimental Protocol:
-
Dissolve the crude oily product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or a saturated aqueous solution of ammonium chloride.[19][20][21]
-
The basic DMAP will be protonated and partition into the aqueous layer.
-
Repeat the acidic wash two to three times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified oily product.
-
Alternative for Acid-Sensitive Products:
If your product is sensitive to acid, you can wash the organic phase with an aqueous solution of copper(II) sulfate. The DMAP will coordinate with the copper ions and be extracted into the aqueous layer.[19][21]
Section 3: References
-
Organic Letters. (2026, June 2). Isolation of Noncrystalline Compounds via Adsorption on a Solid Support. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved January 18, 2026, from [Link]
-
K-Jhil. (2026, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved January 18, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014, December 5). How do you remove 4-Dimethylaminopyridine from the reaction mixture?. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved January 18, 2026, from [Link]
-
ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. Retrieved January 18, 2026, from [Link]
-
Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils.
-
OilExTech. (n.d.). Troubleshooting, Common Questions About Oil Extraction. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Organic synthesis: The Wittig reaction cleans up. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Prep TLC. Retrieved January 18, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Unknown Source. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
-
Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved January 18, 2026, from [Link]
-
YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. Retrieved January 18, 2026, from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Kugelrohr. Retrieved January 18, 2026, from [Link]
-
Chemistry Online. (2022, October 30). Kugelrohr distillation. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of Essential Oil Compounds by Countercurrent Chromatography. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019, August 9). How to do preparative tlc or prep tlc???. Retrieved January 18, 2026, from [Link]
-
Energy & Fuels. (2026, January 13). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. ACS Publications. Retrieved January 18, 2026, from [Link]
-
YouTube. (2023, December 24). How to purify sample when in less amount by using preparative TLC card method. Retrieved January 18, 2026, from [Link]
-
OCL - Oilseeds and fats, Crops and Lipids. (n.d.). From organic chemistry to fat and oil chemistry. Retrieved January 18, 2026, from [Link]
-
CORA. (2012, March 5). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Retrieved January 18, 2026, from [Link]
-
Research and Reviews: Journal of Chemistry. (2021, September 6). Purification Methods of Organic Compounds. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019, January 9). What is the good method for remove DMF in this situation?. Retrieved January 18, 2026, from [Link]
-
Unknown Source. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
ChemRxiv. (2021, December 11). Giving preparative thin layer chromatography some tender loving care. Retrieved January 18, 2026, from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, June 22). Distillation. Retrieved January 18, 2026, from [Link]
-
Unknown Source. (n.d.). Remove Sticky Reagents.
-
Reddit. (2024, March 22). Purifying ether for Gringard reactions. r/chemistry. Retrieved January 18, 2026, from [Link]
-
Chemtips. (2014, March 4). Praise for the Kugelrohr. WordPress.com. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015, August 4). Preparative Thin Layer Chromatography (Prep TLC) florescence indicator?. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved January 18, 2026, from [Link]
-
Chandigarh University. (n.d.). Syllabus for CUCET 2026 Entrance Test Exam. Retrieved January 18, 2026, from [Link]
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Technical Support Center: A Troubleshooting Guide for Protecting Group Strategies
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group chemistry. Here, we address common challenges encountered during the synthesis of complex molecules, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Common Deprotection Issues
The removal of a protecting group is a critical step that can significantly impact the overall yield and purity of your target molecule. When deprotection reactions are incomplete or result in side products, a systematic troubleshooting approach is essential.
Q1: My acid-labile deprotection (e.g., Boc, Trityl, MMT) is incomplete. What are the potential causes and how can I resolve this?
Incomplete deprotection of acid-labile groups is a frequent challenge. The stability of these groups can be influenced by the overall electronic and steric environment of the molecule.[1]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The pKa of the protonated functional group and the stability of the resulting carbocation dictate the required acid strength.
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) in the reaction mixture.[2] For instance, if a 2% TFA solution is ineffective for MMT removal, incrementally increasing the concentration can enhance deprotection efficiency.[2]
-
Switch to a Stronger Acid: If increasing the concentration is not effective, consider a stronger acid. For Boc deprotection, if HCl in an organic solvent is sluggish, switching to neat TFA is a common strategy.[3]
-
-
-
Steric Hindrance: Bulky neighboring groups can restrict access of the acid to the protecting group.[4]
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to overcome the steric barrier.
-
Elevate Temperature: Gentle heating can sometimes provide the necessary energy to overcome the activation barrier, but must be done cautiously to avoid side reactions.
-
-
-
Scavenger Issues: During the cleavage of groups like Boc, a reactive tert-butyl cation is generated, which can lead to unwanted alkylation of nucleophilic side chains, particularly in peptides (e.g., Trp, Met, Cys, Tyr).[5][6]
-
Troubleshooting Steps:
-
Ensure Presence of Scavengers: Always include scavengers in your cleavage cocktail to trap these reactive intermediates. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DDT).
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers may need to be optimized for your specific substrate.
-
-
Q2: I am observing incomplete removal of my base-labile protecting group (e.g., Fmoc, Acetyl). What should I investigate?
Base-labile protecting groups are cornerstone in strategies like Fmoc-based solid-phase peptide synthesis (SPPS).[7] Their incomplete removal can lead to truncated sequences.
Possible Causes & Solutions:
-
Suboptimal Base Conditions: The choice of base, its concentration, and the solvent are critical.[4]
-
Troubleshooting Steps:
-
Verify Base Quality: Bases like piperidine can degrade over time. Use fresh, high-quality reagents.[4]
-
Optimize Base Concentration: For Fmoc deprotection, a 20% solution of piperidine in DMF is standard. If issues arise, ensure the concentration is accurate.[8]
-
Extend Reaction Time: In cases of steric hindrance or peptide aggregation, extending the deprotection time or performing a second treatment with fresh reagent can be effective.[4][5]
-
-
-
Peptide Aggregation (in SPPS): The growing peptide chain can aggregate on the solid support, hindering reagent access.[4][5]
-
Troubleshooting Steps:
-
Incorporate Chaotropic Salts: Adding chaotropic salts can disrupt secondary structures and improve reagent penetration.
-
Use "Difficult Coupling" Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help to disrupt aggregation.[5]
-
-
Q3: My hydrogenolysis reaction to remove a Benzyl (Bn) or Carboxybenzyl (Cbz) group is failing. What are the common culprits?
Catalytic hydrogenolysis is a mild and effective method for deprotection, but it is susceptible to catalyst poisoning and other issues.[9]
Possible Causes & Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds, thiols, and even some nitrogen-containing heterocycles can irreversibly bind to the catalyst's active sites and inhibit its function.[9]
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure the starting material is free from potential catalyst poisons.
-
Increase Catalyst Loading: In some cases, increasing the amount of catalyst (e.g., Pd/C) can overcome minor poisoning.
-
Use a Different Catalyst: Consider alternative catalysts that may be less susceptible to poisoning by your specific substrate.
-
-
-
Insufficient Hydrogen Source: This applies to both gaseous hydrogen and transfer hydrogenolysis methods.
-
Troubleshooting Steps:
-
Ensure Proper H₂ Atmosphere: For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of H₂.[9]
-
Optimize Hydrogen Donor: In transfer hydrogenolysis, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.[9]
-
-
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial for the substrate, hydrogen, and catalyst to interact.
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously.[9]
-
Solvent Selection: Choose a solvent that adequately dissolves the substrate.
-
-
Troubleshooting Deprotection: A Decision-Making Workflow
The following diagram illustrates a systematic approach to troubleshooting incomplete deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Section 2: Navigating Orthogonal Strategy Failures
Orthogonal protecting groups are designed to be removed under distinct conditions, allowing for selective deprotection without affecting other protected functionalities.[7][10][11] A failure in an orthogonal strategy can jeopardize a multi-step synthesis.
Q4: I am attempting to selectively deprotect one group, but another "stable" group is being partially or fully removed. Why is this happening and how can I fix it?
This loss of orthogonality can stem from overlapping lability windows or harsh reaction conditions.
Possible Causes & Solutions:
-
Overlapping Lability: The boundaries between orthogonal sets are not always absolute.[11] For example, some silyl ethers, while primarily fluoride-labile, can be sensitive to strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Milder Deprotection Conditions: Explore milder reagents or shorter reaction times for the intended deprotection. For instance, instead of strong acid for a Boc group, consider using a milder Lewis acid like ZnBr₂.[3]
-
Change Protecting Groups: In the planning phase, select protecting groups with more distinct removal conditions. For example, the combination of a base-labile Fmoc group and an acid-labile Boc group is a classic example of a robust orthogonal pair in peptide synthesis.[12][13]
-
-
-
Substrate-Directed Effects: The electronic nature of your substrate can alter the stability of a protecting group. Electron-withdrawing groups can increase the acid lability of some protecting groups, while electron-donating groups can decrease it.
-
Troubleshooting Steps:
-
Perform Small-Scale Test Reactions: Before committing to a large-scale reaction, test the deprotection conditions on a small amount of material and analyze the outcome carefully by LC-MS or NMR.
-
Consult Protecting Group Literature: Refer to comprehensive resources like Greene's "Protective Groups in Organic Synthesis" to understand the known stability limits of your chosen groups in various chemical environments.[14]
-
-
Q5: I am observing protecting group migration. What causes this and how can it be prevented?
Protecting group migration, particularly of acyl and silyl groups, is a known issue, especially in carbohydrate chemistry.[15][16] This intramolecular transfer of a protecting group from one functional group to another can lead to a mixture of isomers.
Possible Causes & Solutions:
-
Formation of Cyclic Intermediates: Acyl group migration often proceeds through the formation of a cyclic orthoester intermediate, which is favored when hydroxyl groups are in close proximity (e.g., 1,2- or 1,3-diols).
-
Troubleshooting Steps:
-
Use Bulky Protecting Groups: Sterically demanding protecting groups, like pivaloyl (Piv) or tert-butyldiphenylsilyl (TBDPS), are less prone to migration than smaller groups like acetyl (Ac) or trimethylsilyl (TMS).[12][17]
-
Control pH: Migration can be catalyzed by both acid and base. Maintaining a neutral pH during workup and purification can minimize this side reaction.
-
Choose a Non-Migratory Protecting Group: If migration is a persistent issue, consider using a protecting group that is not susceptible to this pathway, such as a benzyl ether.[17]
-
-
Section 3: Experimental Protocols for Troubleshooting
Protocol: Small-Scale Screening for Optimal Boc-Deprotection Conditions
This protocol outlines a method to quickly screen different acidic conditions to find the optimal balance between complete deprotection and minimal side product formation.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
1M HCl in Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates, HPLC, or LC-MS for analysis
Procedure:
-
Setup: In separate small vials, dissolve a small, equal amount of your Boc-protected substrate (e.g., 5-10 mg) in DCM.
-
Condition 1 (Standard TFA): To the first vial, add a solution of 20% TFA in DCM.
-
Condition 2 (Milder TFA): To the second vial, add a solution of 5% TFA in DCM.
-
Condition 3 (HCl): To the third vial, add 1M HCl in Ethyl Acetate.
-
Reaction Monitoring: Stir all reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 15 min, 30 min, 1h, 2h).
-
Workup: Once a reaction appears complete, quench it by carefully adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.[18]
-
Analysis: Analyze the crude product from each condition by TLC, HPLC, or LC-MS to determine the extent of deprotection and the presence of any byproducts.
-
Optimization: Based on the results, you can further refine the optimal condition by adjusting the reaction time, temperature, or acid concentration.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose the right protecting group from the start? A: The ideal protecting group should be easy to install in high yield, stable to the subsequent reaction conditions, and easy to remove in high yield without affecting the rest of the molecule. Consider the orthogonality of all protecting groups in your synthetic plan.[10]
Q: What is the difference between a temporary and a permanent protecting group? A: In the context of multi-step syntheses like peptide synthesis, "temporary" protecting groups (e.g., Fmoc or Boc on the α-amino group) are removed at each cycle. "Permanent" protecting groups on the amino acid side chains are designed to remain intact throughout the synthesis and are only removed at the final deprotection step.[8]
Q: Can a protecting group influence the reactivity of my molecule? A: Yes, a protecting group can exert steric or electronic effects on the substrate, potentially influencing the stereochemical outcome or rate of subsequent reactions.[14]
Q: Are there "green" or more sustainable approaches to protecting group chemistry? A: Yes, the field is moving towards minimizing the use of protecting groups by designing more chemoselective reactions. When necessary, using protecting groups that can be removed under milder, more environmentally friendly conditions is preferred.[19] For example, enzymatic deprotection offers a highly selective and green alternative in some cases.[20]
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups.
- Benchchem. troubleshooting incomplete N-Bsmoc deprotection.
- Fiveable. 11.3 Protecting groups - Organic Chemistry II.
- Unknown.
- Unknown. 1.2 Deprotection: The Concept of Orthogonal Sets.
- Ready Lab - UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis.
- Wikipedia. Protecting group.
- Master Organic Chemistry. (2018).
- Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Unknown. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- PubMed. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs.
- National Institutes of Health. (2019). Tuning the stability of alkoxyisopropyl protection groups.
- Glen Research. Deprotection Guide.
- Polymer / BOC Sciences. Side/End Group Protection.
- Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion.
- ResearchGate. (2025).
- Biosynth. Protecting Groups in Peptide Synthesis.
- Organic Chemistry Portal. Protective Groups.
- Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- PubMed.
- University of Calgary. Ch17: Protecting groups.
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- Unknown. Protecting Groups.
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/Chempros.
- Benchchem. Technical Support Center: Troubleshooting Z-Protecting Group Removal.
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- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(2-iodoethyl)tetrahydro-2H-pyran Synthesis
Introduction: The Utility of a Versatile Building Block
In the landscape of modern drug discovery and synthetic chemistry, the tetrahydropyran (THP) moiety is a frequently encountered and highly valuable structural motif.[1] Its prevalence in numerous natural products highlights its biological relevance and favorable pharmacological properties, such as improved aqueous solubility and metabolic stability. The functionalized derivative, 4-(2-iodoethyl)tetrahydro-2H-pyran (CAS 4677-16-1), serves as a critical building block, enabling the introduction of the THP core into more complex molecules via its reactive iodoethyl side chain.[2][3] The iodine atom is an excellent leaving group, making this compound an ideal substrate for nucleophilic substitution and cross-coupling reactions.
This guide provides an in-depth comparison of synthetic strategies for obtaining this compound and offers a rigorous, multi-faceted approach to its validation using routine spectroscopic techniques. We will delve into the causality behind experimental choices and demonstrate how a logical workflow of spectroscopic analysis forms a self-validating system, ensuring the identity, purity, and structural integrity of the synthesized product.
Part 1: A Comparative Look at Synthetic Strategies
The choice of synthetic route is governed by factors such as precursor availability, reaction efficiency, and purification complexity. Here, we compare two common and effective methods for synthesizing alkyl iodides.
Strategy 1: The Finkelstein Reaction (Halogen Exchange)
For the synthesis of this compound, the logical precursor would be 4-(2-bromoethyl)tetrahydro-2H-pyran or the corresponding tosylate. Given that the reaction site is a primary carbon, the SN2 pathway is highly favored, minimizing the risk of competing elimination reactions.[4]
Strategy 2: The Mitsunobu Reaction
An alternative approach starts from the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydro-2H-pyran. The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including iodides.[8][9] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[8] The alcohol is converted in situ into a good leaving group, which is then displaced by the nucleophile—in this case, an iodide source.[10] While highly effective, this method involves more complex reagents and the separation of byproducts like triphenylphosphine oxide and the reduced hydrazine derivative can be challenging. However, it offers a direct route from a potentially more accessible alcohol precursor.[11][12]
Part 2: The Core Workflow: Synthesis and Spectroscopic Validation
For this guide, we will focus on the Finkelstein reaction due to its operational simplicity and high atom economy. The subsequent validation protocol is, however, applicable regardless of the synthetic route employed.
Experimental Protocol: Finkelstein Synthesis
Objective: To synthesize this compound from 4-(2-bromoethyl)tetrahydro-2H-pyran.
Materials:
-
4-(2-bromoethyl)tetrahydro-2H-pyran
-
Sodium Iodide (NaI), dried
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaBr) should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Synthetic & Validation Workflow
The following diagrams illustrate the chosen synthetic pathway and the logical flow of the subsequent analytical validation.
Caption: Synthetic scheme for this compound via the Finkelstein reaction.
Caption: Logical workflow for the comprehensive spectroscopic validation of the final product.
Part 3: In-Depth Spectroscopic Analysis
A single analytical technique is rarely sufficient for unambiguous structure elucidation. A combination of NMR, MS, and IR spectroscopy provides a self-validating system where each method corroborates the findings of the others. The following data are predicted based on the known structure and standard spectroscopic principles.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for confirming the successful synthesis. It provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons through integration.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
-
~3.95 ppm (m, 2H): Protons on the carbon adjacent to the ring oxygen (axial C-H).
-
~3.40 ppm (t, J=7.0 Hz, 2H): Protons on the carbon adjacent to the ring oxygen (equatorial C-H).
-
~3.25 ppm (t, J=7.5 Hz, 2H): The two protons on the carbon directly bonded to the iodine atom (-CH₂-I). The downfield shift is due to the deshielding effect of the electronegative iodine.
-
~1.90 ppm (q, J=7.5 Hz, 2H): The two protons on the β-carbon of the ethyl side chain (-CH₂-CH₂-I).
-
~1.65-1.75 ppm (m, 1H): The proton at the 4-position of the pyran ring.
-
~1.55-1.65 ppm (m, 2H): Axial protons on the pyran ring.
-
~1.25-1.35 ppm (m, 2H): Equatorial protons on the pyran ring.
Validation Checklist:
-
Disappearance of Precursor Signal: The characteristic signal of the protons adjacent to bromine in the starting material (~3.45 ppm) should be absent.
-
Appearance of Product Signal: A new triplet around 3.25 ppm, corresponding to the -CH₂-I protons, must be present.
-
Correct Integration: The relative integrals of all signals must match the number of protons in the proposed structure.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their hybridization and electronic environment.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
~68.0 ppm: Carbons adjacent to the ring oxygen (-CH₂-O-).
-
~38.0 ppm: The carbon at the 4-position of the pyran ring.
-
~35.5 ppm: The β-carbon of the ethyl side chain (-CH₂-CH₂-I).
-
~32.0 ppm: Carbons of the pyran ring not adjacent to the oxygen.
-
~5.5 ppm: The carbon directly bonded to iodine (-CH₂-I). This signal is significantly upfield due to the "heavy atom effect" of iodine.
Validation Checklist:
-
Correct Signal Count: The spectrum should display 5 distinct signals corresponding to the 5 unique carbon environments in the molecule (note C2/C6 and C3/C5 are equivalent).
-
Key Chemical Shifts: The presence of the highly shielded signal around 5.5 ppm is a strong indicator of a C-I bond.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is excellent for identifying the presence or absence of key functional groups.
Expected IR Absorptions (thin film):
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons.
-
1100-1050 cm⁻¹ (strong): A prominent C-O-C (ether) stretching band, characteristic of the tetrahydropyran ring.[13]
-
~500-600 cm⁻¹ (weak to medium): C-I stretching vibration. This band is in the fingerprint region and can sometimes be difficult to assign definitively.
Validation Checklist:
-
Presence of C-O-C Stretch: A strong band in the 1100-1050 cm⁻¹ region confirms the integrity of the pyran ring.
-
Absence of -OH Band: If synthesizing from an alcohol precursor (Mitsunobu route), the complete disappearance of the broad -OH stretching band (typically ~3200-3600 cm⁻¹) is a critical marker of reaction completion.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the product's identity.
Expected Mass Spectrum Data (EI or ESI):
-
Molecular Formula: C₇H₁₃IO[2]
-
Molecular Weight: 240.09 g/mol [2]
-
Expected [M]⁺ or [M+H]⁺: m/z = 240 or 241.
-
Key Fragmentation: A characteristic fragment would be the loss of iodine (M - 127), resulting in a peak at m/z = 113. Another common fragmentation pathway for iodoalkanes is the loss of HI (M - 128) to give a peak at m/z = 112.
Validation Checklist:
-
Correct Molecular Ion Peak: The observed molecular ion peak must match the calculated molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
Part 4: Data Summary and Comparative Interpretation
A crucial aspect of validation is comparing the obtained data against expected values and understanding potential deviations.
Table 1: Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Value/Observation | Confirms |
| ¹H NMR | Chemical Shift (δ) | ~3.25 ppm (t, -CH₂-I), ~3.95 & 3.40 ppm (-O-CH₂-), ~1.90 ppm (-CH₂-CH₂-I) | Connectivity, Proton Environments |
| Integration | Ratios consistent with C₇H₁₃IO structure | Proton Count | |
| ¹³C NMR | Chemical Shift (δ) | ~5.5 ppm (-CH₂-I), ~68.0 ppm (-O-CH₂-) | Carbon Skeleton |
| IR | Wavenumber (cm⁻¹) | 2950-2850 (C-H stretch), 1100-1050 (C-O-C stretch) | Functional Groups |
| MS | Molecular Ion ([M]⁺) | m/z = 240 | Molecular Weight |
| Fragmentation | m/z = 113 ([M-I]⁺) | Structural Fragments |
Interpreting Impurities:
-
Residual Starting Material: If using the Finkelstein route, the presence of a signal at ~3.45 ppm in the ¹H NMR and a molecular ion peak corresponding to the bromo-analogue in the MS would indicate an incomplete reaction.
-
Elimination Byproduct: A minor E2 elimination could lead to 4-vinyltetrahydro-2H-pyran. This would be identifiable by characteristic alkene proton signals (~5.0-6.0 ppm) in the ¹H NMR spectrum.
-
Solvent Residue: Sharp singlets corresponding to acetone, diethyl ether, or other solvents may be present in the ¹H NMR spectrum and should be identified.
Conclusion
The successful synthesis of this compound is unequivocally confirmed not by a single piece of data, but by the convergence of evidence from a suite of spectroscopic techniques. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and self-validating data package. This rigorous analytical approach ensures the high quality of this valuable synthetic intermediate, providing confidence for its use in subsequent stages of research and drug development.
References
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- SATHEE. Finkelstein Reaction.
- Wikipedia. Finkelstein reaction.
- Unacademy. Finkelstein Reaction.
- Tiwari Academy Discussion Forum. How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process?.
- Wikipedia. Mitsunobu reaction.
- BYJU'S. Mitsunobu Reaction.
- YouTube. Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides.
- Organic Chemistry Portal. Mitsunobu Reaction.
- National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Advanced ChemBlocks. tetrahydro-4-(2-iodoethyl)-2H-pyran.
- ChemicalBook. tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1.
- National Institutes of Health. Recent Advances in the Synthesis of 2H-Pyrans.
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A Comparative Guide to 4-(2-Iodoethyl)tetrahydro-2H-pyran as an Alkylating Agent in Modern Drug Discovery
Introduction: The Strategic Role of Alkylation and the Tetrahydropyran Scaffold
In the landscape of medicinal chemistry and drug development, the construction of carbon-heteroatom bonds through alkylation is a cornerstone transformation. Alkylating agents, electrophilic molecules that introduce alkyl groups onto nucleophilic substrates, are indispensable tools for synthesizing the complex architectures of modern pharmaceuticals.[1] The choice of alkylating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and the physicochemical properties of the final compound.
This guide provides an in-depth comparison of 4-(2-iodoethyl)tetrahydro-2H-pyran, a versatile alkylating agent, with other commonly employed alternatives. We will delve into the underlying principles of its reactivity, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its strategic application. At the heart of this reagent's utility is the tetrahydropyran (THP) moiety, a privileged scaffold in contemporary drug design.[2] The THP ring is often used as a bioisosteric replacement for cyclohexane, offering reduced lipophilicity and the potential for hydrogen bonding through its ether oxygen, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
Fundamental Principles of Reactivity: Alkyl Halides and Leaving Groups
The efficacy of an alkylating agent is fundamentally governed by two factors: the nature of the alkyl framework and the ability of its leaving group. Most of the reactions discussed herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the leaving group in a single, concerted step.
The Leaving Group Hierarchy
The rate of an SN2 reaction is highly dependent on the stability of the leaving group as an anion. A better leaving group is a weaker base. For alkyl halides, the reactivity trend is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion.[4][5]
-
C-I Bond: The carbon-iodine bond is the longest and weakest among the halogens, and the iodide ion (I⁻) is the most stable and least basic halide. Consequently, alkyl iodides are the most reactive alkyl halides.[4]
-
C-Br Bond: The carbon-bromine bond is stronger than C-I, making alkyl bromides less reactive than their iodide counterparts.
-
C-Cl Bond: The carbon-chlorine bond is stronger still, rendering alkyl chlorides the least reactive of the three common alkyl halides in SN2 reactions.
-
Sulfonates (e.g., Tosylates): Sulfonate esters, such as tosylates (OTs), are also excellent leaving groups because the negative charge on the departing anion is extensively delocalized through resonance, making them very weak bases.[6] Their reactivity is often comparable to or even greater than that of alkyl iodides.[7][8]
This inherent reactivity advantage means that reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures, weaker bases) and may proceed faster than with the analogous bromide or chloride, which is a significant consideration in the synthesis of complex, sensitive molecules.
Comparative Analysis of this compound
To fully appreciate the utility of this compound, we compare it to other relevant alkylating agents.
Versus Other 4-(2-Haloethyl)tetrahydropyrans
The primary difference lies in the leaving group.
-
vs. 4-(2-Bromoethyl)tetrahydro-2H-pyran: The iodo-variant is significantly more reactive. This allows for alkylations of less potent nucleophiles or for reactions to be run at or below room temperature, preserving thermally sensitive functional groups. While the bromo-variant is often more cost-effective and stable for long-term storage, it typically requires more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable reaction rates.
-
vs. 4-(2-Chloroethyl)tetrahydro-2H-pyran: The chloro-variant is the least reactive of the three. Its use is generally reserved for reactions with highly reactive nucleophiles or when a very slow, controlled alkylation is desired. In many drug discovery contexts, its sluggish reactivity makes it a less practical choice compared to the bromo or iodo analogues.
Versus Alkyl Sulfonates
Sulfonate esters, such as 4-(2-(tosyloxy)ethyl)tetrahydro-2H-pyran, are the other class of highly reactive alkylating agents.
-
Reactivity: The reactivity of alkyl tosylates is comparable to alkyl iodides.[8] The choice between them often comes down to synthetic convenience and substrate compatibility.
-
Preparation: Alkyl tosylates are typically prepared from the corresponding alcohol, a stable and often commercially available precursor. This two-step process (alcohol -> tosylate -> alkylation) can sometimes be less atom-economical than using a pre-formed alkyl iodide.
-
Side Reactions: While both are highly effective, tosylates can sometimes introduce impurities (e.g., toluenesulfonic acid) that require additional purification steps. The primary byproduct of alkyl iodide reactions is a simple iodide salt, which is often easily removed by aqueous workup.
Versus Simple Alkyl Iodides (e.g., Ethyl Iodide)
This comparison highlights the role of the THP scaffold.
-
Steric Hindrance: The bulky THP ring introduces more steric hindrance around the reactive center compared to a simple ethyl group. While the ethyl group is attached via a flexible two-carbon linker, which mitigates this effect to some extent, it can still influence the reaction rate, particularly with sterically demanding nucleophiles.
-
Physicochemical Properties: The THP moiety significantly alters the properties of the reagent and the resulting product. It increases the molecular weight and generally decreases volatility compared to ethyl iodide. Crucially, it imparts the desirable ADME properties associated with the THP ring into the target molecule.[3] This is the primary strategic reason for choosing this compound over a simpler alkylating agent.
Quantitative Data Summary
| Alkylating Agent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| 4-(2-Iodoethyl)THP | I⁻ | Very High | High reactivity, mild conditions, desirable THP scaffold | Higher cost, lower long-term stability |
| 4-(2-Bromoethyl)THP | Br⁻ | High | Good balance of reactivity and stability, lower cost | Requires more forcing conditions than iodide |
| 4-(2-Chloroethyl)THP | Cl⁻ | Moderate | High stability, low cost | Sluggish reactivity, limited to strong nucleophiles |
| 4-(2-(Tosyloxy)ethyl)THP | TsO⁻ | Very High | High reactivity, prepared from stable alcohol | Two-step preparation, potential for sulfonate byproducts |
| Ethyl Iodide | I⁻ | Very High | High reactivity, simple structure | Lacks functional scaffold for ADME modulation |
Experimental Protocols and Methodologies
To provide a practical context, we present a detailed, self-validating protocol for a representative N-alkylation reaction. The principles described are broadly applicable to O- and S-alkylation as well.
Protocol: N-Alkylation of a Primary Amine with this compound
This protocol describes the mono-alkylation of a primary amine. The key to achieving selectivity is to use a slight excess of the amine or a 1:1 stoichiometry and to carefully monitor the reaction to prevent dialkylation.[9]
Objective: To synthesize a secondary amine by reacting a primary amine with this compound.
Materials:
-
Primary Amine (e.g., Benzylamine) (1.0 eq.)
-
This compound (1.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), combine the primary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Causality: An inert atmosphere prevents side reactions with atmospheric oxygen or moisture. K₂CO₃ is a mild base used to neutralize the HI generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions without interfering.
-
-
Addition of Alkylating Agent: Add this compound (1.05 eq.) to the stirred suspension at room temperature.
-
Causality: A slight excess of the alkylating agent can help ensure full consumption of the amine, but a larger excess should be avoided to minimize the risk of dialkylation. The high reactivity of the iodide allows the reaction to proceed efficiently at room temperature.
-
-
Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the amine is a poor nucleophile). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).[9]
-
Trustworthiness: Monitoring is crucial for a self-validating protocol. It prevents over-reaction (dialkylation) and ensures the reaction has gone to completion, leading to a cleaner product and higher yield.
-
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the pure secondary amine.[9]
Conclusion
This compound stands out as a highly effective alkylating agent for applications where both high reactivity and the incorporation of a beneficial THP scaffold are desired. Its primary advantage over bromo- and chloro-analogs is its superior reactivity, which allows for milder and more efficient reaction conditions. While its reactivity is comparable to alkyl tosylates, it offers a more direct synthetic route that avoids the generation of sulfonate byproducts. The strategic decision to use this reagent over simpler alkyl iodides is driven by the well-documented benefits of the THP moiety in improving the pharmacokinetic profile of drug candidates.[2][3] For researchers in drug discovery, this compound represents a powerful tool for efficiently synthesizing novel chemical entities with enhanced drug-like properties.
References
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A Senior Application Scientist's Guide to Tetrahydropyran-Ethyl Installation: A Comparative Analysis of Alternatives to 4-(2-Iodoethyl)tetrahydro-2H-pyran
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, frequently appearing in biologically active molecules.[1] Its incorporation often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, the development of robust and versatile methods for introducing THP-containing fragments is of paramount importance to researchers in drug development and organic synthesis.
4-(2-Iodoethyl)tetrahydro-2H-pyran has long served as a workhorse reagent for installing the tetrahydropyran-ethyl moiety. Its utility stems from the excellent leaving group ability of iodide, which facilitates efficient nucleophilic substitution reactions. However, reliance on a single reagent can be limiting. Challenges related to cost, stability, and the desire for alternative reactivity profiles necessitate a broader toolkit.
This guide provides an in-depth, comparative analysis of viable alternative reagents to this compound. We will move beyond a simple catalog of options, instead offering a field-proven perspective on the causality behind experimental choices. This document is structured to empower researchers, scientists, and drug development professionals to select the optimal reagent by dissecting the performance, underlying mechanisms, and practical applications of each alternative, supported by experimental data and protocols.
The Benchmark: Understanding this compound
The high reactivity of this compound in SN2 reactions is its defining feature. Iodide is an exceptional leaving group because it is the conjugate base of a strong acid (HI), making it very stable upon departure.[2] This allows for reactions with a wide range of soft and hard nucleophiles under relatively mild conditions.
Common Applications:
-
Alkylation of amines to form substituted ethylamines.
-
Reaction with thiolates to generate thioethers.
-
C-alkylation of enolates and other carbanions.
Limitations:
-
Cost: Iodoalkanes are generally more expensive than their bromo- or chloro- counterparts.
-
Stability: The reagent can be sensitive to light and may require careful storage to prevent degradation and the release of free iodine.
-
Reactivity Control: Its high reactivity can sometimes be a drawback, leading to over-alkylation or side reactions with sensitive substrates.
Alternative Electrophilic Reagents: A Tale of Leaving Groups
The most direct alternatives are those that maintain the electrophilic character of the ethyl side chain but vary the leaving group. The choice of leaving group is a critical experimental parameter that balances reactivity, cost, and stability.[3][4]
Halogen Analogs: 4-(2-Bromoethyl)- and 4-(2-Chloroethyl)tetrahydropyran
The bromo- and chloro- analogs are logical and widely used substitutes. Their reactivity follows the established trend for halides in SN2 reactions: I > Br > Cl .[5] This is because the leaving group ability correlates with the stability of the resulting halide anion.
-
4-(2-Bromoethyl)tetrahydro-2H-pyran : This reagent represents a well-balanced compromise. It is significantly more reactive than the chloride, allowing for a broad scope of nucleophilic substitutions, often by simply increasing the reaction temperature or time compared to the iodide.[6][7] It is also more cost-effective and generally more stable than its iodo- counterpart.
-
4-(2-Chloroethyl)tetrahydro-2H-pyran : As the most economical option, the chloro-analog is ideal for large-scale syntheses where cost is a primary driver. However, its lower reactivity necessitates more forcing conditions (e.g., higher temperatures, stronger bases, or the addition of a catalyst like NaI or KBr to facilitate in situ halogen exchange).
Caption: General SN2 pathway for THP-ethyl installation.
Sulfonate Esters: Tosylates and Mesylates
Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are another class of exceptional leaving groups, with reactivity often comparable to or exceeding that of iodide. They are readily prepared from the common precursor, 4-(2-hydroxyethyl)tetrahydro-2H-pyran, by reaction with tosyl chloride or mesyl chloride, respectively.
Advantages:
-
High Reactivity: The sulfonate anions are highly stabilized by resonance, making them excellent leaving groups.
-
Stability: Unlike iodoalkanes, tosylates and mesylates are typically stable, crystalline solids that are easy to handle and store.
-
Accessible Precursor: Their synthesis from the corresponding alcohol provides a reliable and often cost-effective route.
Experimental Consideration: The preparation of sulfonates is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
| Reagent Class | Leaving Group (X) | Relative Reactivity | Typical Conditions | Key Advantages | Key Disadvantages |
| Iodide | -I | ~50-100 | Room Temp to 60 °C | Highest reactivity | High cost, light sensitive |
| Bromide | -Br | ~1 | 60 - 100 °C | Good balance of cost/reactivity | Requires more heat than iodide |
| Chloride | -Cl | ~0.01 | >100 °C, often with catalyst | Low cost, stable | Sluggish reactivity |
| Tosylate/Mesylate | -OTs / -OMs | ~30-80 | Room Temp to 80 °C | High reactivity, stable solids | Requires extra synthetic step |
| Table 1: Illustrative comparison of electrophilic reagents for THP-ethyl installation. |
Reversing Polarity: Nucleophilic THP-Ethyl Reagents
An alternative synthetic strategy involves reversing the polarity of the THP-ethyl synthon, transforming it from an electrophile into a nucleophile. This approach opens the door to reactions with a vast array of electrophiles, such as carbonyls, epoxides, and alkyl halides.
Grignard Reagents: A Classic Carbon Nucleophile
Grignard reagents are powerful organomagnesium compounds that act as strong carbon nucleophiles and bases.[8][9] The corresponding Grignard reagent, 4-(2-(magnesiobromo)ethyl)tetrahydro-2H-pyran, can be prepared by treating 4-(2-bromoethyl)tetrahydro-2H-pyran with magnesium metal in an ethereal solvent like THF or diethyl ether.[10]
Key Reactions:
-
Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[9]
-
Reaction with esters to yield tertiary alcohols.
-
Ring-opening of epoxides.
Trustworthiness of Protocol: The formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent, forming an alkane.[10] The reaction is often initiated with a small crystal of iodine or 1,2-dibromoethane to activate the magnesium surface.[8]
Organocuprates (Gilman Reagents): The Softer Nucleophile
For applications requiring a "softer" nucleophile, organocuprates (Gilman reagents) are superior to Grignard reagents.[11][12] Prepared by reacting two equivalents of an organolithium (or Grignard) reagent with a copper(I) salt, the resulting lithium dialkylcuprate, Li[(THP-CH₂CH₂)₂Cu], exhibits unique reactivity.
Key Distinction from Grignards:
-
Conjugate Addition: While Grignard reagents typically perform a 1,2-addition to the carbonyl of an α,β-unsaturated ketone, Gilman reagents preferentially undergo a 1,4-conjugate addition.[11][12][13] This is a cornerstone reaction in organic synthesis for creating new carbon-carbon bonds at the β-position.
-
Reaction with Alkyl Halides: Gilman reagents are also effective for SN2 reactions with primary alkyl halides.[12]
Caption: Comparison of Grignard vs. Gilman reagent addition to an enone.
Bioorthogonal Ligation: The "Click" Chemistry Approach
For applications in chemical biology, bioconjugation, or materials science, a highly selective and bioorthogonal reaction is often required. "Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an elegant solution.[14][15][16]
The Reagent: 4-(2-Azidoethyl)tetrahydro-2H-pyran
This reagent is prepared from one of the halide or sulfonate precursors via substitution with sodium azide. The terminal azide group is the key functionality. It is remarkably stable in biological systems but reacts with terminal alkynes with exquisite specificity in the presence of a copper(I) catalyst to form a stable triazole linkage.[15][17]
Advantages:
-
Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring the reaction only occurs between the intended partners.[15]
-
Mild Conditions: The reaction proceeds efficiently in aqueous solutions, at room temperature, and over a wide pH range.[14]
-
High Efficiency: CuAAC reactions are known for their high yields and reliability.
Caption: Simplified workflow for the CuAAC "click" reaction.
Summary and Recommendations
The selection of a reagent for THP-ethyl installation is a strategic decision that depends on the specific synthetic context. This compound remains a valuable tool for its sheer reactivity, but a modern synthetic chemist should be equipped with a range of alternatives.
| Reagent Type | Reactive Moiety | Key Application(s) | Key Advantage | When to Use |
| Iodide/Bromide/Tosylate | Electrophilic C-X | SN2 with Nucleophiles | High Reactivity | For standard alkylations of amines, thiols, enolates. |
| Chloride | Electrophilic C-Cl | SN2 with Nucleophiles | Low Cost | For large-scale synthesis where cost is critical and forcing conditions are acceptable. |
| Grignard | Nucleophilic C-MgBr | Addition to Carbonyls | Strong Nucleophile/Base | To form C-C bonds by attacking electrophilic carbons (aldehydes, ketones, esters). |
| Organocuprate | Nucleophilic C-Cu | 1,4-Conjugate Addition | Soft Nucleophile | For selective 1,4-addition to α,β-unsaturated systems or SN2 on alkyl halides. |
| Azide | N₃ for Cycloaddition | Click Chemistry | Bioorthogonal, Selective | For bioconjugation, materials science, or when high chemoselectivity is paramount. |
| Table 2: Decision-making matrix for selecting the optimal THP-ethyl installation reagent. |
Expert Recommendation:
-
For general-purpose laboratory synthesis, 4-(2-bromoethyl)tetrahydro-2H-pyran offers the best balance of reactivity, stability, and cost.
-
When faced with an α,β-unsaturated system and the goal is β-alkylation, the organocuprate (Gilman) reagent is the unequivocal choice.
-
For any application involving biological molecules or requiring supreme selectivity in a complex environment, the azido-analog and the CuAAC reaction are the gold standard.
Key Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Tosyloxy)ethyl)tetrahydro-2H-pyran
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2-hydroxyethyl)tetrahydro-2H-pyran (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (~4-6 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure tosylate.
Protocol 2: Representative Alkylation using 4-(2-Bromoethyl)tetrahydro-2H-pyran
-
Setup: To a flask, add the desired nucleophile (e.g., benzylamine, 1.0 eq) and a suitable polar aprotic solvent like DMF or acetonitrile.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition: Add 4-(2-bromoethyl)tetrahydro-2H-pyran (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.
References
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ChemBK. (2024). 4-(2-Bromoethyl)-tetrahydropyran. [Link]
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National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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ResearchGate. (2008). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. [Link]
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ACS Publications. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]
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Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. [Link]
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ACS Organic & Inorganic Au. (n.d.). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
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Wikipedia. (n.d.). Grignard reagent. [Link]
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Garst, J. F. (n.d.). Grignard reagent formation. [Link]
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University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
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Chem-Station. (2014). Organocuprates. [Link]
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National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
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Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. [Link]
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University of Calgary. (n.d.). Common Leaving Groups. [Link]
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Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]
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OChemUniversity. (2024). SN2 Practice Problem and Comparing Leaving Groups. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
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Pearson+. (2024). Which of the following SN2 and E2 reactions, respectively, is faster?. [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent. [Link]
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Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
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Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
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Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. [Link]
-
MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]
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A Comparative Guide to Alcohol Protection: The Strategic Potential of 4-(2-Iodoethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group must be readily installed and removed under mild conditions, exhibit stability to a range of reagents, and ideally, offer orthogonal deprotection pathways to enable selective manipulation of multifunctional molecules. While a host of strategies exist, this guide provides an in-depth comparison of the novel, yet strategically significant, 4-(2-iodoethyl)tetrahydro-2H-pyran (I-THP) protecting group against established methodologies, including silyl ethers, benzyl ethers, and other acetals.
The I-THP Protecting Group: A Tetrahydropyranyl Acetal with a Latent Reactive Handle
The this compound protecting group is a functionalized derivative of the well-known tetrahydropyranyl (THP) ether. The core tetrahydropyran ring forms a stable acetal with the alcohol, providing robust protection under a variety of conditions. The key innovation lies in the 4-(2-iodoethyl) substituent, which introduces a unique reactive handle for deprotection, offering potential orthogonality to standard acid-labile acetal cleavage.
Proposed Mechanism of Protection and Deprotection
The protection of an alcohol with this compound would likely proceed via an acid-catalyzed reaction with the corresponding dihydropyran precursor, analogous to the formation of standard THP ethers.[1]
Protection:
Caption: Proposed acid-catalyzed protection of an alcohol with 4-(2-iodoethyl)-3,4-dihydro-2H-pyran (I-DHP).
The deprotection of the resulting 4-(2-iodoethyl)tetrahydropyranyl ether can be envisioned through two distinct pathways:
-
Acid-Catalyzed Hydrolysis: Similar to standard THP ethers, the acetal can be cleaved under acidic conditions to regenerate the alcohol.[2]
-
Reductive Cleavage (Orthogonal Pathway): The presence of the iodoethyl group opens up the possibility of reductive deprotection. Treatment with a reducing agent, such as zinc dust or a samarium(II) iodide, could induce a radical cyclization or reduction, leading to the cleavage of the C-O bond and release of the alcohol. This pathway would be orthogonal to the deprotection of many other protecting groups.
Comparative Analysis with Other Protecting Group Strategies
The strategic advantage of I-THP lies in its dual-mode deprotection capability. The following sections compare its projected performance against commonly used alcohol protecting groups.
Silyl Ethers (e.g., TBDMS, TIPS)
Silyl ethers are a cornerstone of alcohol protection, prized for their tunable stability and fluoride-mediated deprotection.[3]
-
Stability: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom, with the general order being TMS < TES < TBDMS < TIPS.[3] They are generally stable to a wide range of non-acidic and non-basic conditions.
-
Deprotection: The hallmark of silyl ethers is their cleavage with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4] They are also labile to acidic conditions, with the rate of cleavage inversely proportional to their steric bulk.
-
Orthogonality with I-THP: The reductive deprotection of I-THP would be orthogonal to the fluoride-mediated cleavage of silyl ethers. This would allow for the selective deprotection of an I-THP protected alcohol in the presence of a silyl ether, or vice versa.
Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups, particularly valued for their stability to a wide range of acidic and basic conditions.[5]
-
Stability: Benzyl ethers are stable to strongly basic and acidic conditions, as well as many oxidizing and reducing agents.[6]
-
Deprotection: The primary method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] Alternative methods include dissolving metal reductions and oxidation.[7]
-
Orthogonality with I-THP: The reductive cleavage of I-THP using zinc or samarium(II) iodide would likely be compatible with the presence of a benzyl ether. Conversely, the hydrogenolysis conditions used to remove a benzyl group would not affect the I-THP acetal.
Other Acetal Protecting Groups (e.g., MOM, THP)
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal-based protecting groups.[1][8]
-
Stability: Both MOM and THP ethers are stable to basic, nucleophilic, and many reductive and oxidative conditions.[9][10] They are, however, labile to acidic conditions.
-
Deprotection: Deprotection is typically achieved through acid-catalyzed hydrolysis.[2][8]
-
Orthogonality with I-THP: The key advantage of I-THP over standard acetals is the potential for orthogonal reductive deprotection. While both I-THP and other acetals are acid-labile, the ability to cleave I-THP under neutral or reductive conditions would be a significant advantage in the presence of other acid-sensitive functional groups.
Performance Data Summary
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Orthogonality with I-THP (Reductive Cleavage) |
| I-THP | I-DHP, H⁺ (cat.) | 1. H⁺, H₂O/ROH2. Zn, AcOH or SmI₂ (proposed) | Stable to bases, nucleophiles, many oxidants/reductants. | - |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or H⁺, H₂O/ROH | Stable to bases, nucleophiles, many oxidants/reductants. Labile to acid and fluoride. | High |
| Bn | BnBr, NaH, THF | H₂, Pd/C or Na, NH₃ | Very stable to a wide pH range and many reagents. | High |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | H⁺, H₂O/ROH | Stable to bases, nucleophiles, many oxidants/reductants. Labile to acid. | Low (both acid sensitive) |
| THP | DHP, H⁺ (cat.) | H⁺, H₂O/ROH | Stable to bases, nucleophiles, many oxidants/reductants. Labile to acid. | Low (both acid sensitive) |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 3,4-Dihydro-2H-pyran (THP Ether Formation)[1]
This protocol serves as a model for the likely protection procedure using an I-THP precursor.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C, add PPTS.
-
Add DHP dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). If starting material remains, add an additional portion of DHP.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the protection of an alcohol as a THP ether.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis[5]
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Purge the reaction vessel with H₂ and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Caption: Workflow for the deprotection of a benzyl ether.
Conclusion: A Promising Strategy for Complex Synthesis
The this compound protecting group, while not yet widely established, presents a compelling strategic option for the protection of alcohols. Its core acetal structure provides a familiar and robust protective element, while the iodoethyl substituent introduces the exciting possibility of a novel, orthogonal deprotection pathway via reductive cleavage. This dual-mode deprotection capability could prove invaluable in complex synthetic endeavors where the selective unmasking of hydroxyl groups in the presence of other sensitive functionalities is paramount. Further research into the synthesis and reactivity of this promising protecting group is warranted to fully elucidate its potential and expand the toolkit of the synthetic chemist.
References
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ResearchGate. "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." [Link]
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ResearchGate. "An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride." [Link]
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A Comparative Guide to the Synthesis of Tetrahydropyran Rings: Methodologies, Mechanisms, and Applications
The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5][6] Its prevalence underscores the critical importance of efficient and stereoselective methods for its construction in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of the most prominent synthetic strategies for assembling the THP ring, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the intricacies of key methodologies, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal approach for their synthetic challenges.
Introduction: The Significance of the Tetrahydropyran Moiety
The six-membered oxygen-containing heterocycle of the tetrahydropyran ring is a privileged scaffold in numerous natural products exhibiting a wide range of biological activities, including anticancer, antibiotic, and antifungal properties.[4][6] Consequently, the development of robust and stereocontrolled strategies for THP ring synthesis has been a major focus of synthetic organic chemistry.[1][7] This guide will explore and compare several powerful methods, including the Prins cyclization, intramolecular oxa-Michael reaction, and hetero-Diels-Alder cycloaddition, among others.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic method for constructing a tetrahydropyran ring depends on several factors, including the desired substitution pattern, stereochemical outcome, functional group tolerance, and scalability. The following table provides a comparative overview of the most common and effective methods.
| Method | Key Features & Advantages | Limitations & Disadvantages | Typical Yields | Stereoselectivity |
| Prins Cyclization | - Convergent and atom-economical.[8] - Forms C-C and C-O bonds in a single step. - Tolerates a wide range of functional groups.[9] | - Can be prone to side reactions like elimination or rearrangement.[3] - Stereocontrol can be challenging. | 50-90% | Moderate to high, dependent on catalyst and substrate. |
| Intramolecular Oxa-Michael Reaction | - High stereoselectivity is achievable.[1][4] - Mild reaction conditions are often employed. - Good functional group tolerance. | - Requires the synthesis of a specific precursor with a tethered alcohol and Michael acceptor. - Ring size is predetermined by the tether length. | 60-95% | High to excellent, kinetically or thermodynamically controlled.[4] |
| Hetero-Diels-Alder Cycloaddition | - Powerful for constructing highly functionalized THP rings.[4] - Excellent control of stereochemistry.[4][10] - Can be rendered asymmetric with chiral catalysts.[4] | - Requires specific diene and dienophile partners.[9] - Lewis acid catalysts can be sensitive to moisture and air. | 70-95% | Excellent, predictable based on orbital symmetry rules. |
| Organocatalytic Methods | - Metal-free and often environmentally friendly.[11] - Can achieve high enantioselectivity.[11][12] - Domino reactions allow for rapid complexity generation.[12] | - Catalyst loading can sometimes be high. - Substrate scope can be limited. | 50-90% | High to excellent enantioselectivity and diastereoselectivity.[12] |
| Intramolecular Epoxide Ring Opening | - Can provide access to complex polycyclic ethers.[13] - High degree of stereocontrol. | - Requires stereospecific synthesis of the epoxy alcohol precursor. - Regioselectivity of epoxide opening can be an issue.[13] | 60-90% | High, dictated by the stereochemistry of the epoxide. |
In-Depth Analysis and Experimental Protocols
The Prins Cyclization: A Classic and Versatile Approach
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring.[8][14] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[8][15]
The mechanism of the Prins cyclization involves the initial activation of the aldehyde with a Lewis or Brønsted acid, followed by nucleophilic attack from the homoallylic alcohol to form a hemiacetal. Subsequent elimination of water generates a key oxocarbenium ion intermediate. The pendant alkene then attacks this electrophilic center in an intramolecular fashion, leading to the formation of the tetrahydropyran ring. The final step involves the quenching of the resulting cation with a nucleophile, often the conjugate base of the acid catalyst or an external nucleophile.
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- 12. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 15. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(2-Iodoethyl)tetrahydro-2H-pyran
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount. The presence of even trace impurities can have profound effects on downstream reactions, biological activity, and the overall safety profile of a final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key building block, 4-(2-iodoethyl)tetrahydro-2H-pyran. We will delve into the causality behind experimental choices, provide actionable protocols, and present illustrative data to empower you in making informed decisions for your research.
The Significance of this compound
This compound is a valuable bifunctional molecule. The tetrahydropyran (THP) moiety is a common motif in medicinal chemistry, often employed to enhance solubility and modulate pharmacokinetic properties. The iodoethyl group serves as a reactive handle for introducing the THP core into larger molecules through nucleophilic substitution or cross-coupling reactions. Given its role as a precursor, ensuring its purity is a critical first step in any synthetic campaign.
Synthetic Considerations and Potential Impurities
A common and efficient route to this compound is through a Finkelstein reaction. This SN2 reaction involves the conversion of a more readily available haloalkane, typically 4-(2-bromoethyl)tetrahydro-2H-pyran or 4-(2-chloroethyl)tetrahydro-2H-pyran, using an iodide salt like sodium iodide in a suitable solvent such as acetone.
The primary equilibrium of the Finkelstein reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone. However, incomplete reaction or side reactions can lead to a profile of potential impurities that must be monitored:
-
Starting Material: Residual 4-(2-bromoethyl)tetrahydro-2H-pyran or 4-(2-chloroethyl)tetrahydro-2H-pyran.
-
Elimination Byproduct: 4-Vinyltetrahydro-2H-pyran, formed via an E2 elimination pathway, although less likely with a primary halide.
-
Solvent Residues: Acetone or other solvents used in the synthesis and workup.
-
Degradation Products: Alkyl iodides can be sensitive to light and may decompose over time.
A Comparative Analysis of Purity Assessment Techniques
The two most powerful and commonly employed techniques for the purity assessment of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly quantitative NMR (qNMR).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by ionization and mass-to-charge ratio detection. | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information and a direct proportionality between signal integral and molar concentration. |
| Strengths | - High sensitivity for volatile impurities.- Excellent separation of complex mixtures.- Definitive identification of known impurities through mass spectral library matching. | - Provides an absolute measure of purity without the need for a specific standard of the analyte.- Non-destructive.- Rich structural information for both the main component and impurities. |
| Weaknesses | - Requires volatile and thermally stable analytes.- Quantification necessitates calibration with standards for each impurity. | - Lower sensitivity for trace impurities compared to GC-MS.- Potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL for volatile impurities. | ~0.1% for routine analysis, can be pushed lower with optimized parameters. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Finkelstein reaction.
Materials:
-
4-(2-Bromoethyl)tetrahydro-2H-pyran
-
Sodium iodide (NaI), dried
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous acetone, add dried sodium iodide (1.5 eq).
-
Reflux the reaction mixture with stirring for 12-24 hours. The formation of a white precipitate (NaBr) should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purity Assessment Workflow
The following workflow outlines the logical steps for a comprehensive purity assessment of the synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
In-Depth Analysis: GC-MS vs. qNMR
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for the initial assessment of the synthesized product. Its high resolving power can separate the desired product from volatile impurities, including the starting material and any low-boiling byproducts.
Illustrative GC-MS Data:
A hypothetical GC chromatogram of a purified sample of this compound might show a major peak corresponding to the product and minor peaks for residual starting material and solvent. The mass spectrum of the main peak would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Causality in Experimental Choices:
-
Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is typically chosen for the separation of haloalkanes.
-
Temperature Program: A gradient temperature program is employed to ensure good separation of components with different boiling points.
-
Ionization Method: Electron Ionization (EI) is standard for generating reproducible mass spectra that can be compared to library databases.
Quantitative Nuclear Magnetic Resonance (qNMR)
For an authoritative determination of purity, qNMR is the method of choice. It provides a direct measurement of the molar quantity of the analyte relative to a certified internal standard of known purity and weight.
Illustrative ¹H NMR Data:
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the tetrahydropyran ring and the iodoethyl side chain. The integration of these signals can be used for quantification.
Causality in Experimental Choices:
-
Internal Standard Selection: An ideal internal standard should have a simple NMR spectrum with signals that do not overlap with the analyte's signals. It should also be stable, non-volatile, and accurately weighable. For this application, a standard like 1,3,5-trimethoxybenzene could be suitable.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required (e.g., CDCl₃).
-
Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard must be used.
Purity Calculation using qNMR:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
The comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. GC-MS serves as an excellent qualitative and semi-quantitative tool for identifying volatile impurities and monitoring reaction progress. For a definitive and absolute purity determination, qNMR is the superior technique, providing a direct measure of the analyte's concentration against a certified standard. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently ascertain the quality of this important synthetic intermediate, ensuring the integrity and success of their subsequent research and development endeavors.
References
-
Finkelstein Reaction: For a general overview of the Finkelstein reaction, its mechanism, and applications, a relevant source would be a standard organic chemistry textbook or a review article on halide exchange reactions.
- Title: The Finkelstein Reaction
- Source: Wikipedia
-
URL: [Link]
-
Quantitative NMR (qNMR): For a detailed explanation of the principles and applications of qNMR in purity determination, a publication from a reputable analytical chemistry journal or a resource from an instrument manufacturer would be appropriate.
- Title: A Guide to Quantit
- Source: Emery Pharma
-
URL: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a foundational understanding of GC-MS principles and its application in the analysis of organic compounds, a reliable source would be an analytical chemistry textbook or a technical note from a leading scientific instrument company.
- Title: Gas Chrom
- Source: Technology Networks
-
URL: [Link]
-
Purification by Column Chromatography: For a practical guide on the principles and techniques of column chromatography for the purification of organic compounds, a resource from a chemical education or synthesis-focused journal is suitable.
- Title: How to do Flash Column Chrom
- Source: Master Organic Chemistry
-
URL: [Link]
A Comparative Guide to the Reaction Kinetics of Alkylation with 4-(2-Iodoethyl)tetrahydro-2H-pyran
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of alkyl groups is a cornerstone of molecular design. Alkylation reactions are fundamental in modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1] The choice of alkylating agent is therefore critical, as it directly influences reaction efficiency, yield, and scalability.[2]
This guide provides an in-depth analysis of the reaction kinetics of 4-(2-iodoethyl)tetrahydro-2H-pyran , a versatile reagent for introducing a valuable structural motif into drug candidates. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often used to improve aqueous solubility and metabolic stability, thereby enhancing the three-dimensionality and drug-like properties of a molecule.[3] We will compare its kinetic performance against common alternatives, supported by established chemical principles and detailed experimental protocols for validation.
The Reagent in Focus: this compound
This compound is a primary alkyl halide. Its reactivity is primarily dictated by two key features:
-
The Primary Carbon Center : The electrophilic carbon is primary (1°), making it highly susceptible to nucleophilic attack via an SN2 mechanism. This mechanism is generally preferred in synthesis due to its stereospecificity and predictability.
-
The Iodide Leaving Group : Iodide is an excellent leaving group, being the conjugate base of a strong acid (hydroiodic acid, HI). Its large atomic radius and high polarizability allow it to stabilize the forming negative charge in the transition state, leading to faster reaction rates compared to other halides.
The combination of a primary reaction center and a superior leaving group positions this reagent as a highly reactive and efficient alkylating agent.
Comparative Kinetic Analysis: Performance Against Alternatives
To understand the kinetic profile of this compound, it is essential to compare it with other structurally similar alkylating agents. The primary determinant of relative reactivity in this series will be the nature of the leaving group.
| Reagent | Leaving Group | Relative Leaving Group Ability | Expected Relative SN2 Rate | Key Considerations |
| This compound | Iodide (I⁻) | Excellent | ~30,000 | Highest reactivity, ideal for rapid reactions or less reactive nucleophiles. May require lower temperatures to control. |
| 4-(2-Bromoethyl)tetrahydro-2H-pyran | Bromide (Br⁻) | Good | ~1,000 | A good balance of reactivity and stability. Less expensive and more common than the iodo-analogue. |
| 4-(2-Chloroethyl)tetrahydro-2H-pyran | Chloride (Cl⁻) | Moderate | ~20 | Significantly slower reaction rates. May require higher temperatures or stronger nucleophiles. |
| 4-(2-(Tosyloxy)ethyl)tetrahydro-2H-pyran | Tosylate (TsO⁻) | Excellent | >30,000 | Reactivity is comparable to or greater than iodide. Often used when halide reagents are unsuitable. |
Note: Relative rates are approximate and based on typical SN2 reactions with a common nucleophile in an aprotic polar solvent.
The causality behind this trend lies in the strength of the carbon-leaving group bond and the stability of the leaving group anion. The C-I bond is the weakest among the halogens, and the I⁻ anion is the most stable in solution, resulting in the lowest activation energy for the SN2 reaction. Tosylate is also an excellent leaving group because its negative charge is delocalized across three oxygen atoms through resonance, making it a very stable anion.
Reaction Mechanism: The SN2 Pathway
Alkylation with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.
Caption: Generalized SN2 reaction mechanism for alkylation.
The rate of this reaction is dependent on the concentration of both the nucleophile (Nu:⁻) and the alkylating agent, following the rate law: Rate = k[Substrate][Nucleophile] . A thorough understanding of these kinetics is crucial for optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and minimize side products.[2]
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
To empirically determine and validate the reaction kinetics, in-situ monitoring provides the most accurate data.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose, allowing for the real-time tracking of reactant consumption and product formation.[4]
Objective: To determine the pseudo-first-order rate constant for the alkylation of a model nucleophile (e.g., sodium phenoxide) with this compound.
Materials:
-
This compound
-
Sodium phenoxide (or other suitable nucleophile)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In a vial, accurately weigh the internal standard (e.g., 5 mg).
-
Add the nucleophile, sodium phenoxide (e.g., 1.2 equivalents).
-
Dissolve the solids in 0.6 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum (t=0):
-
Acquire a standard ¹H NMR spectrum of the solution before adding the alkylating agent. This serves as the baseline (t=0) measurement and confirms the initial concentrations.
-
-
Initiating the Reaction:
-
Accurately add this compound (1.0 equivalent) to the NMR tube.
-
Quickly cap, invert the tube several times to mix, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 25°C).
-
-
Time-Course Monitoring:
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[4] Modern spectrometers can be programmed to do this automatically.
-
Choose a well-resolved proton signal for the starting material and a distinct signal for the product that do not overlap with other peaks.
-
-
Data Processing and Analysis:
-
For each spectrum (time point), integrate the chosen reactant peak and the internal standard peak.
-
The concentration of the reactant at time t is proportional to the ratio of its integral to the integral of the constant internal standard.
-
Plot ln([Reactant]) versus time. If the reaction is pseudo-first-order (achieved by using an excess of the nucleophile), the plot should yield a straight line.
-
The slope of this line is equal to -k, where k is the pseudo-first-order rate constant.
-
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
Conclusion and Field Insights
The kinetic analysis confirms that This compound is a highly effective alkylating agent, primarily due to the excellent leaving group ability of iodide. Its reactivity ensures efficient bond formation, often under mild conditions, which is a significant advantage in complex, multi-step syntheses common in drug development.
-
For High-Throughput Synthesis: The rapid kinetics of the iodo-reagent are ideal for library synthesis where reaction times need to be minimized.
-
For Process Development: The bromo-analogue may offer a more cost-effective and stable alternative for large-scale synthesis, albeit with a moderate sacrifice in reaction rate that can often be compensated for by adjusting temperature or concentration.[5]
-
For Challenging Substrates: When dealing with sterically hindered or electronically deactivated nucleophiles, the superior reactivity of the iodo- or tosylate-derivatives is often necessary to achieve reasonable conversion.
Ultimately, the choice of alkylating agent is a strategic decision that balances reactivity, stability, cost, and the specific demands of the synthetic target. By understanding the underlying reaction kinetics, researchers can make informed choices, leading to more efficient, predictable, and successful synthetic outcomes.
References
-
Book Publishers International. (2019, July 17). Measuring the Alkylation Kinetics and Drug Likeness of Four Novel Antineoplastic Compounds. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link][2]
-
Dong, G., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications. Retrieved from [Link][6]
-
Ma, Y., et al. (2024). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. MDPI. Retrieved from [Link]
-
Rodrigues, T., et al. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2022, February 20). Experimental methods of chemical kinetics. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link][7]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link][4]
-
Making Sense Chemistry. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795506, 4-iodotetrahydro-2H-pyran. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Request PDF. Retrieved from [Link][8]
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- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Iodoalkanes in Nucleophilic Substitution: Unlocking Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of nucleophilic substitution reactions—a cornerstone of organic synthesis—the choice of haloalkane can profoundly impact reaction rates and yields. This guide provides an in-depth comparison of iodoalkanes with their chloro- and bromo- counterparts, presenting the fundamental principles and experimental evidence that establish iodoalkanes as exceptionally advantageous substrates.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
Nucleophilic substitution reactions, broadly classified as SN1 and SN2, involve the replacement of a leaving group on an alkyl substrate by an incoming nucleophile. The facility with which the leaving group departs is a primary determinant of the reaction's activation energy and, consequently, its rate.[1][2]
An ideal leaving group is a species that is stable on its own once it has departed from the substrate, taking the bonding pair of electrons with it.[3] This stability is intrinsically linked to its basicity; weaker bases make better leaving groups.[3][4] The rationale is straightforward: a weak base is the conjugate base of a strong acid, indicating it is not strongly driven to re-form a bond with the carbon center.[3][4]
The overall process can be visualized as follows:
Caption: General schematic of a nucleophilic substitution reaction.
Iodoalkanes: The Premier Substrate for Substitution
The enhanced reactivity of iodoalkanes in nucleophilic substitution reactions is not a matter of chance but a direct consequence of the fundamental properties of the carbon-iodine bond and the iodide ion.
Unmatched Leaving Group Ability of Iodide
The primary advantage of iodoalkanes lies in the exceptional leaving group ability of the iodide ion (I⁻). When comparing the halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻.[5] This trend is governed by two key factors:
-
Basicity: The strength of the conjugate acid is a reliable indicator of leaving group ability. Hydroiodic acid (HI) is the strongest acid among the hydrogen halides, making its conjugate base, iodide (I⁻), the weakest base.[4] This low basicity means iodide is very stable in solution and has little tendency to re-attack the carbocation (in SN1) or the substrate (in SN2).[3][6]
-
Carbon-Halogen (C-X) Bond Strength: The rate of reaction is critically dependent on the energy required to break the C-X bond.[7][8] The C-I bond is significantly longer and weaker than C-Br and C-Cl bonds.[7][9][10] This is because the larger size of the iodine atom results in less effective orbital overlap with carbon.[7] Consequently, the C-I bond has the lowest bond enthalpy, requiring the least amount of energy to be cleaved during the rate-determining step of the reaction.[2][7][11]
It is a common misconception to assume that the high electronegativity of chlorine would make chloroalkanes more reactive due to a more polarized C-Cl bond.[8] However, experimental evidence overwhelmingly shows that bond strength, not polarity, is the dominant factor governing reactivity in this series.[1][2][8] The energy required to break the strong C-Cl bond presents a much higher activation barrier compared to the weaker C-I bond.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Haloalkane (R-X) | Bond | Bond Enthalpy (kJ/mol) | Relative Reactivity |
| Iodoalkane (R-I) | C-I | ~228-240 | Fastest |
| Bromoalkane (R-Br) | C-Br | ~276-290 | Intermediate |
| Chloroalkane (R-Cl) | C-Cl | ~328-346 | Slowest |
| Fluoroalkane (R-F) | C-F | ~467 | Unreactive |
Data compiled from sources.[2][7]
Accelerating Reaction Rates
The direct consequence of the C-I bond's weakness is a dramatic increase in the rate of nucleophilic substitution reactions. For both SN1 and SN2 mechanisms, breaking the C-X bond is integral to the rate-determining step.[7][12] Because the C-I bond is the weakest, iodoalkanes react the fastest.[2][10][13] This acceleration can be several orders of magnitude, making iodoalkanes the substrate of choice when reaction time is a critical parameter or when dealing with less reactive nucleophiles.
Synthetic Versatility: The Finkelstein Reaction
The superior reactivity of iodoalkanes is so significant that it is often synthetically advantageous to convert more readily available chloro- or bromoalkanes into iodoalkanes in situ before proceeding with the desired substitution. This is the principle behind the Finkelstein reaction .[14][15]
In this classic SN2 reaction, a chloro- or bromoalkane is treated with a solution of sodium iodide (NaI) in acetone.[13][15]
R-X + NaI ⇌ R-I + NaX (where X = Cl, Br)
The genius of this method lies in the application of Le Châtelier's principle. While iodide is an excellent nucleophile, the reaction is reversible. However, sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, whereas sodium iodide (NaI) is soluble.[14] As NaCl or NaBr precipitate out of the solution, the equilibrium is driven to the right, leading to a high yield of the desired iodoalkane.[14] The newly formed, highly reactive iodoalkane can then be used for subsequent transformations.
Experimental Protocol: Comparative Reactivity of Haloalkanes
To objectively demonstrate the difference in reactivity, a simple yet effective experiment can be performed by comparing the hydrolysis rates of primary haloalkanes using ethanolic silver nitrate. The nucleophile in this reaction is water or ethanol, and the reaction is facilitated by the silver ion, which coordinates to the halogen, assisting in the breaking of the C-X bond and forming an insoluble silver halide precipitate. The rate of precipitate formation serves as a direct visual indicator of reactivity.[16]
Methodology
-
Preparation: Label three clean, dry test tubes for 1-chlorobutane, 1-bromobutane, and 1-iodobutane.
-
Reagent Addition: Into each respective test tube, add 1 mL of the haloalkane. To each, add 1 mL of ethanol to ensure a homogeneous solution, as haloalkanes are poorly soluble in the aqueous silver nitrate solution.[16]
-
Equilibration: Place all test tubes in a water bath set to 50°C to ensure a constant temperature.
-
Initiation: In a separate test tube, warm 5 mL of 0.1 M ethanolic silver nitrate solution in the same water bath.
-
Reaction and Observation: Simultaneously add 1 mL of the warmed silver nitrate solution to each of the three haloalkane test tubes, start a stopwatch, and shake each tube to mix the contents.
-
Data Collection: Record the time taken for a visible precipitate to form in each test tube.
Caption: Workflow for comparing haloalkane reactivity.
Expected Results
Table 2: Expected Observations and Relative Rates
| Haloalkane | Precipitate | Color | Time to Formation | Relative Rate |
| 1-Iodobutane | Silver Iodide (AgI) | Yellow | Very Fast (seconds) | Fastest |
| 1-Bromobutane | Silver Bromide (AgBr) | Cream | Moderate (minutes) | Intermediate |
| 1-Chlorobutane | Silver Chloride (AgCl) | White | Very Slow (may require heating) | Slowest |
The results will clearly show the reactivity trend: Iodoalkane > Bromoalkane > Chloroalkane .[16]
Applications and Conclusion
The heightened reactivity of iodoalkanes makes them invaluable intermediates in organic synthesis, particularly in the pharmaceutical industry where complex molecular architectures are assembled.[15][17] Their use allows for reactions to proceed under milder conditions, with shorter reaction times, and often with higher yields, which is crucial for the efficient synthesis of active pharmaceutical ingredients (APIs).[17]
-
Superior Leaving Group: The iodide ion is an exceptionally stable, weak base, making it the best leaving group among the halides.
-
Weaker Carbon-Halogen Bond: The C-I bond has the lowest bond enthalpy, lowering the activation energy for substitution.
-
Faster Reaction Kinetics: Iodoalkanes exhibit significantly faster reaction rates compared to their bromo- and chloro- analogs.
For the research scientist, understanding and leveraging these properties is key to designing more efficient, rapid, and robust synthetic pathways. The choice to use an iodoalkane, or to convert a less reactive halide to an iodoalkane via a method like the Finkelstein reaction, is a powerful strategic tool in the synthetic chemist's arsenal.
References
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Khan Academy. SN1 and SN2: leaving group. [Link]
-
Filo. Explain why iodoalkanes undergo nucleophilic substitution react...[Link]
-
Davies A-level Chemistry (YouTube). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]
-
Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]
-
University of Calgary. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
Chemia. Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides. [Link]
-
Reddit. if iodine is a better leaving group, shouldn't this be unreactive?[Link]
-
Chemistry Student (YouTube). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
-
Chemia. Iodoalkane synthesis: Iodination reactions with halogen exchange (2). [Link]
-
Chemguide. an introduction to halogenoalkanes (haloalkanes). [Link]
-
Química Orgánica. The leaving group in the nucleophilic substitution - SN2. [Link]
-
Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. [Link]
-
Chemia. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). [Link]
-
University of Calgary. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Chemguide. What is nucleophilic substitution?[Link]
-
Rick Pires (YouTube). Leaving group ability and base strength in SN1 and SN2 reactions. [Link]
-
Pete DePaepe (YouTube). Leaving Groups in SN1 and SN2 Nucleophilic Substitution Reactions. [Link]
-
Save My Exams. Reactivity of Halogenoalkanes | Edexcel A Level Chemistry Revision Notes 2015. [Link]
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- 15. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
A Researcher's Guide to Spectroscopic Interpretation of Substituted Tetrahydropyrans
Introduction: The Ubiquitous Tetrahydropyran Ring and Its Analytical Challenges
The tetrahydropyran (THP) moiety is a cornerstone of chemical sciences, forming the structural core of countless natural products, pharmaceutical agents, and chiral auxiliaries. Its prevalence stems from its conformational stability and its role as a key building block in complex molecular architectures. However, for the bench scientist, elucidating the precise three-dimensional structure of substituted THPs presents a significant analytical hurdle. The non-planar, chair-like conformation, coupled with the influence of stereoelectronic effects like the anomeric effect, gives rise to a subtle yet complex spectroscopic landscape.[1][2]
This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural and stereochemical assignment of substituted tetrahydropyrans. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping you with the insights of a seasoned analyst.
The Foundational Challenge: Conformation and Stereoelectronics
A substituted tetrahydropyran ring is not a simple, flat hexagon. It predominantly adopts a chair conformation to minimize torsional strain, similar to cyclohexane. This creates two distinct proton environments: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator). The orientation of substituents can dramatically influence the ring's conformation and is, in turn, reflected in the spectroscopic data.
Furthermore, the endocyclic oxygen atom introduces stereoelectronic phenomena, most notably the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the anti-bonding (σ*) orbital of the C2-substituent bond.[1][2] Understanding these conformational and electronic principles is paramount, as they directly govern the chemical shifts and coupling constants observed in NMR spectra.
Deep Dive 1: NMR Spectroscopy - The Gold Standard for Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for the unambiguous determination of the constitution and relative stereochemistry of substituted tetrahydropyrans.
Expertise in Action: Why NMR Excels
NMR's strength lies in its ability to probe the precise electronic environment and spatial relationships of each nucleus. For THPs, the key lies in analyzing two main parameters:
-
Chemical Shift (δ): This reveals the electronic environment of a nucleus. Protons or carbons in different positions on the ring (e.g., C2 vs. C3) or in different orientations (axial vs. equatorial) will have distinct chemical shifts.
-
Spin-Spin Coupling (J-coupling): This measures the interaction between neighboring nuclei through chemical bonds. The magnitude of the three-bond proton-proton coupling constant (³JHH) is exquisitely sensitive to the dihedral angle between the protons, as described by the Karplus relationship. This allows for the direct determination of relative stereochemistry.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring ¹H and ¹³C NMR spectra of a novel substituted tetrahydropyran.
Sample Preparation:
-
Mass: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 10-50 mg for ¹³C NMR.[3]
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.
-
Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.
Instrument Setup & ¹H NMR Acquisition:
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and detection.[2]
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: Standard 1D ¹H experiment (e.g., Bruker's zg30). A 30° pulse angle is a good compromise between signal and relaxation time.
-
Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm to cover the typical range for organic molecules.
-
Acquisition Time (AQ): ~2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
-
Number of Scans (NS): 8-16 scans for samples of this concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Tuning & Matching: Re-tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).
-
Spectral Width (SW): ~220-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a standard starting point.
-
Number of Scans (NS): 512 scans or more may be needed due to the low natural abundance of ¹³C.[1]
-
-
Data Processing: Process similarly to the ¹H spectrum.
Data Interpretation: Decoding the Spectra
¹H NMR Chemical Shifts & Coupling Constants
The true power of ¹H NMR lies in the interplay between chemical shifts and coupling constants to reveal stereochemistry.
-
Chemical Shift (δ): Axial protons are typically more shielded (found at a lower ppm value) than their equatorial counterparts on the same carbon. Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and appear further downfield (typically 3.5-4.5 ppm).
-
Coupling Constants (³JHH): The dihedral angle between protons is the most reliable indicator of their relative orientation. The Karplus relationship dictates that large dihedral angles (~180°) result in large coupling constants, while smaller angles (~60° or 90°) lead to small coupling constants.
| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| Axial - Axial | ~180° | 8 - 13 Hz (Large) |
| Axial - Equatorial | ~60° | 2 - 5 Hz (Small) |
| Equatorial - Equatorial | ~60° | 2 - 5 Hz (Small) |
Table 1: Typical ³JHH coupling constants used to determine proton relationships in a tetrahydropyran ring. A large coupling constant (>8 Hz) is a strong indicator of a trans-diaxial relationship between two protons on adjacent carbons.[4][5]
¹³C NMR Chemical Shifts
¹³C NMR provides a map of the carbon skeleton. Carbons attached to the ring oxygen (C2 and C6) are the most deshielded, typically appearing around 65-80 ppm. The other ring carbons (C3, C4, C5) usually resonate between 20-40 ppm. The chemical shift is also sensitive to the orientation of substituents (the γ-gauche effect), where an axial substituent will shield the C3 and C5 carbons, causing them to appear at a slightly lower ppm value compared to the equatorial isomer.[1]
| Carbon Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| C2, C6 | 65 - 80 | Directly attached to electronegative oxygen. |
| C3, C4, C5 | 20 - 40 | Substituent effects (γ-gauche). |
| Anomeric Carbon (C2) | 90 - 105 | Highly sensitive to the anomeric effect and substituent identity. |
| Substituent Carbons | Variable | Depends on the nature of the substituent. |
Table 2: General ¹³C NMR chemical shift ranges for a substituted tetrahydropyran ring.
Advanced 2D NMR Techniques (COSY & NOESY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum confirm the connectivity of the proton network around the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded. It is the definitive experiment for confirming stereochemical assignments. For example, a strong NOE between two protons in a 1,3-relationship on the ring confirms they are both in axial positions (a 1,3-diaxial interaction).
Deep Dive 2: Mass Spectrometry - Mapping Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure and connectivity. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation patterns.
Expertise in Action: The Logic of Bond Cleavage
In a THP ring, the endocyclic oxygen atom is a key site for ionization. The resulting molecular ion (a radical cation) is unstable and undergoes fragmentation through several characteristic pathways. The most stable resulting cations and neutral radicals will produce the most abundant peaks in the spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation: Characteristic Fragmentation of the THP Ring
The fragmentation of the unsubstituted THP ring (m/z 86) provides a useful template. The initial ionization typically occurs at the oxygen atom.[1]
-
α-Cleavage: The most common initial fragmentation is cleavage of the C2-C3 or C5-C6 bond, which is alpha to the oxygen. This is often initiated by the inductive effect of the oxygen. For the parent THP, this leads to the loss of an ethylene molecule (28 Da), resulting in a prominent fragment at m/z 56 .[1]
-
Hydrogen Rearrangement & Cleavage: A hydrogen atom can rearrange, often via a six-membered transition state, followed by cleavage to produce stable fragments. For THP, this can lead to a fragment at m/z 41 (propenyl cation).[1]
-
Loss of Substituents: For substituted THPs, a primary fragmentation pathway is often the loss of the substituent, particularly from the C2 position, to form a stable oxonium or pyrylium ion. The mass of this neutral loss is a key diagnostic clue.
Deep Dive 3: Infrared Spectroscopy - The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and simple technique primarily used to identify the presence of key functional groups. For tetrahydropyrans, its main utility is to confirm the presence of the core ether linkage.
Data Interpretation: The C-O Stretch
The most diagnostic feature in the IR spectrum of a tetrahydropyran is the C-O-C asymmetric stretching vibration . This typically appears as a strong, prominent band in the region of 1150-1085 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the vibration of the polar C-O bonds. While not useful for determining stereochemistry, the presence of this strong band is a quick confirmation that the desired ether ring system is present in the sample. Other bands, such as C-H stretching (~2850-3000 cm⁻¹) will also be present but are less diagnostic as they appear in most organic molecules.
Integrated Analysis: A Comparative Summary
No single technique tells the whole story. A robust structural elucidation relies on the synergistic integration of data from multiple spectroscopic methods.
| Technique | Primary Information Provided | Strengths for THP Analysis | Limitations |
| ¹H NMR | Proton environment, connectivity, relative stereochemistry | Definitive for stereochemistry via J-coupling; spatial relationships via NOESY. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the number of carbons and provides clues about the electronic environment. | Low sensitivity; requires more sample and longer acquisition times. |
| Mass Spec. | Molecular weight, connectivity from fragmentation | Confirms molecular formula; fragmentation patterns provide structural clues. | Isomers can have similar fragmentation; molecular ion may be weak or absent in EI. |
| IR Spec. | Presence of functional groups | Quick, easy confirmation of the C-O-C ether linkage. | Provides very limited structural or stereochemical information. |
Table 3: A comparative summary of the primary spectroscopic techniques for analyzing substituted tetrahydropyrans.
Conclusion
The structural elucidation of substituted tetrahydropyrans is a task that demands a multi-faceted analytical approach, grounded in a firm understanding of conformational and stereoelectronic principles. While IR and MS provide rapid and essential pieces of the puzzle—confirming functional groups and molecular weight—it is NMR spectroscopy that offers the definitive roadmap to the molecule's three-dimensional structure. By carefully measuring and interpreting chemical shifts, and particularly the dihedral angle-dependent ³JHH coupling constants, researchers can confidently assign the relative stereochemistry of substituents around the THP ring. The addition of 2D techniques like COSY and NOESY provides an orthogonal layer of confirmation, ensuring the final proposed structure is a self-validating and accurate representation of the molecule in solution.
References
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
- Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland.
- Anomeric effect in 2-alkoxytetrahydropyrans studied by carbon-13 and oxygen-17 NMR chemical shifts. (n.d.). Journal of the American Chemical Society.
-
Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. [Link]
- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017).
-
NMR: relating coupling constants and major product. (2016). Reddit. [Link]
- Lecture 3: Coupling Constants. (2012). Harvard University.
- A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
- 13C NMR Chemical Shift Table. (n.d.). University of Potsdam.
- The features of IR spectrum. (n.d.). Mansoura University.
Sources
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- 2. Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
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Safety Operating Guide
Proper Disposal of 4-(2-iodoethyl)tetrahydro-2H-pyran: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(2-iodoethyl)tetrahydro-2H-pyran (CAS No. 4677-16-1). As a halogenated organic compound, specific handling and disposal procedures are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.
Hazard Assessment and Chemical Profile
This compound is an organic compound whose toxicological properties have not been fully investigated.[1] However, it is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1] As a member of the iodoalkane family, it is a halogenated organic compound. Such compounds are often subject to specific hazardous waste regulations.
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 4677-16-1 | [2] |
| Molecular Formula | C7H13IO | [3] |
| Molecular Weight | 240.09 g/mol | [3] |
| Appearance | Not specified, likely a liquid | General chemical knowledge |
| Storage | Store at room temperature.[2][3] | , |
Incompatibilities: This compound is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] Contact with these substances should be avoided to prevent vigorous or hazardous reactions.
Personal Protective Equipment (PPE) and Safe Handling
Due to the irritant nature of this compound and the unknown full extent of its hazards, stringent adherence to PPE protocols is mandatory.
-
Eye Protection: Wear chemical safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat and, if necessary, chemical-resistant boots are recommended.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Always wash hands thoroughly after handling the chemical.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container. Use non-sparking tools for collection.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it should be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [4]
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.[1][4]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
-
The primary and recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste treatment facility. This is because the compound can emit toxic fumes under fire conditions.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from diligent hazard assessment and consistent use of PPE to proper waste segregation and professional disposal—researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific EHS guidelines and protocols.
References
Sources
Comprehensive Safety and Handling Guide for 4-(2-iodoethyl)tetrahydro-2H-pyran
This guide provides essential safety protocols and operational directives for the handling of 4-(2-iodoethyl)tetrahydro-2H-pyran in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical guidance that ensures both the integrity of your work and the safety of your team. This document is structured to deliver immediate, actionable information grounded in established safety principles.
Hazard Identification and Risk Assessment
This compound is an alkyl iodide derivative. While specific toxicological data for this compound is not extensively published, its structural analogs provide a strong basis for hazard assessment. Alkyl iodides are generally considered to be reactive compounds that can be harmful.
Based on data from similar compounds like 4-(Iodomethyl)tetrahydro-2H-pyran and 4-iodotetrahydro-2H-pyran, the primary hazards associated with this compound are:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[2][3][4]
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7][8] Inspect gloves for integrity before each use. | To prevent skin contact, which can cause irritation or burns.[1][2][3][4] Nitrile and neoprene offer good resistance to a range of organic compounds.[6][7] |
| Eye and Face Protection | Safety goggles that form a tight seal around the eyes.[7][9] A face shield should be worn when there is a significant risk of splashing. | To protect against accidental splashes that can cause serious eye damage.[1][2][3][5] |
| Body Protection | A chemical-resistant lab coat.[6][7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent the inhalation of harmful vapors or mists that can cause respiratory tract irritation.[2][3][4][8] |
Operational Workflow for Safe Handling
The following diagram and step-by-step guide outline the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[6]
-
Gather Materials: Assemble all necessary glassware, reagents, and spill containment materials within the fume hood.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within the fume hood to contain any vapors.[6]
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and any potential sources of ignition are removed.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and amines.[1]
-
-
Spill Response:
-
In the event of a small spill within the fume hood, use an inert absorbent material to contain it.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
-
Contaminated absorbent materials should be placed in a sealed, labeled container for hazardous waste disposal.[6]
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Royal Society of Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran. Retrieved from [Link]
-
ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ChemTalk. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans - PMC. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
PubChem. (n.d.). 4-iodotetrahydro-2H-pyran. Retrieved from [Link]
-
Aervoe Industries, Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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- 3. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
